Moxifloxacin, Hydrochloride Monohydrate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZIMSDWAIZNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Moxifloxacin Hydrochloride Monohydrate: A Deep Dive into its Mechanism of Action on DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which Moxifloxacin (B1663623) Hydrochloride Monohydrate, a fourth-generation fluoroquinolone antibiotic, exerts its potent bactericidal activity through the inhibition of bacterial DNA gyrase. This document collates key quantitative data, detailed experimental protocols, and visual representations of the drug's interaction with its target and the workflows used to study these interactions.
Core Mechanism of Action: Trapping the DNA Gyrase-DNA Cleavage Complex
Moxifloxacin's primary mode of action is the inhibition of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1][2] DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process essential for the initiation of replication and the relaxation of positive supercoils that arise ahead of the replication fork.[2]
Moxifloxacin targets the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[1][2] The drug intercalates into the cleaved DNA at the site of the double-strand break.[3] This forms a stable ternary complex consisting of Moxifloxacin, DNA gyrase, and DNA.[4] The formation of this complex physically obstructs the religation of the cleaved DNA strands.[1] This inhibition of the resealing step leads to an accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell as they stall DNA replication and transcription, triggering cell death pathways.[1][2]
The interaction between moxifloxacin and the DNA gyrase-DNA complex is mediated by a magnesium ion-water bridge. Specifically, moxifloxacin interacts with conserved residues in the GyrA subunit, such as Serine 84 and Glutamic acid 88 in Staphylococcus aureus, through this bridge.[3] This interaction is critical for the stabilization of the cleavage complex.
Quantitative Analysis of Moxifloxacin's Potency
| Bacterial Species | Enzyme/Target | IC50 (µM) | Reference |
| Escherichia coli | DNA Gyrase | 1.6 | [1] |
| Escherichia coli | Topoisomerase IV | 20 | [1] |
| Staphylococcus aureus | DNA Gyrase | 27.5 | [5] |
| Staphylococcus aureus | Topoisomerase IV | 1.0 | [5] |
| Streptococcus pneumoniae | DNA Gyrase | 10 | [1] |
| Streptococcus pneumoniae | Topoisomerase IV | 2.5 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible study of Moxifloxacin's effect on DNA gyrase. Below are protocols for two key in vitro assays.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Materials:
-
Enzyme: Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)
-
DNA Substrate: Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.
-
Stop Solution/Loading Dye: 40% (w/v) Sucrose, 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5 mg/mL Bromophenol Blue.
-
Moxifloxacin Hydrochloride Monohydrate: Stock solution in a suitable solvent (e.g., DMSO).
-
Agarose (B213101) Gel: 1% agarose in TAE buffer (40 mM Tris-acetate, 1 mM EDTA).
-
Staining Solution: Ethidium (B1194527) bromide (0.5 µg/mL) in TAE buffer.
Protocol:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
4 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)
-
1 µL of Moxifloxacin solution at various concentrations (or solvent control)
-
x µL of sterile distilled water to bring the volume to 19 µL.
-
-
Initiate the reaction by adding 1 µL of DNA gyrase (e.g., 1 unit).
-
Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100V) until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide solution for 15-30 minutes.
-
Destain the gel in water for 15-30 minutes.
-
Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.
-
Quantify the band intensities to determine the IC50 value of Moxifloxacin.
DNA Cleavage Assay
This assay determines the ability of a compound to stabilize the covalent complex between DNA gyrase and DNA, leading to an accumulation of cleaved DNA.
Materials:
-
Enzyme: Purified bacterial DNA gyrase.
-
DNA Substrate: Supercoiled circular plasmid DNA (e.g., pBR322).
-
Cleavage Buffer (10X): 350 mM Tris-HCl (pH 7.5), 240 mM KCl, 40 mM MgCl2, 20 mM DTT, 18 mM spermidine, 65% (w/v) glycerol, and 1 mg/mL albumin. (Note: ATP is omitted for quinolone-induced cleavage).
-
SDS Solution: 10% (w/v) Sodium Dodecyl Sulfate.
-
Proteinase K: 20 mg/mL solution.
-
Moxifloxacin Hydrochloride Monohydrate: Stock solution.
-
Agarose Gel and Staining Solution: As described for the supercoiling assay.
Protocol:
-
Prepare reaction mixtures in a total volume of 20 µL:
-
2 µL of 10X Cleavage Buffer
-
1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg)
-
1 µL of Moxifloxacin solution at various concentrations (or solvent control)
-
x µL of sterile distilled water to bring the volume to 19 µL.
-
-
Add 1 µL of DNA gyrase to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the enzymatic reaction and trap the cleavage complex by adding 2 µL of 10% SDS, followed by incubation at 37°C for 15 minutes.
-
Digest the protein by adding 2 µL of Proteinase K and incubating at 37°C for 30 minutes.
-
Add loading dye and analyze the samples by agarose gel electrophoresis as described previously.
-
The stabilization of the cleavage complex is visualized by the appearance of a linear DNA band, representing the double-strand break product. The amount of linear DNA is quantified to assess the cleavage-inducing activity of Moxifloxacin.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action and the process of its investigation, the following diagrams are provided.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for the differential quinolone susceptibility of mycobacterial DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Physicochemical Properties of Moxifloxacin Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes in DNA replication and repair, leading to bacterial cell death.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of Moxifloxacin Hydrochloride Monohydrate, offering crucial data and methodologies for research and development.
Chemical and Physical Properties
Moxifloxacin Hydrochloride Monohydrate is the hydrated hydrochloride salt of moxifloxacin. Its chemical and physical characteristics are fundamental to its formulation, stability, and bioavailability.
Table 1: General Chemical and Physical Properties
| Property | Value | Reference |
| Systematic Name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride monohydrate | [3][4] |
| Molecular Formula | C₂₁H₂₄FN₃O₄ · HCl · H₂O | [5] |
| Molecular Weight | 455.91 g/mol | [6] |
| Appearance | Slightly yellow to yellow crystalline powder | [7] |
| Melting Point | Approximately 240 °C (with decomposition) | [4] |
| pKa | pKa₁: ~6.25 - 6.4 (carboxylic acid) pKa₂: ~9.29 - 9.5 (secondary amine) | [3][8] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Moxifloxacin Hydrochloride is an amphoteric compound, and its solubility is pH-dependent.[3]
Table 2: Solubility of Moxifloxacin Hydrochloride
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [9] |
| 0.1 N NaOH | Soluble | [3] |
| Methanol | Sparingly soluble | [3] |
| Ethanol (96%) | Slightly soluble | [9] |
| 0.1 N HCl | Slightly soluble | [3] |
| Dimethylformamide (DMF) | Slightly soluble | [3] |
| Acetone | Practically insoluble | [9] |
| Methylene Chloride | Practically insoluble | [3] |
| Ethyl Acetate | Practically insoluble | [3] |
| Toluene | Practically insoluble | [3] |
| tert-Butyl methyl ether | Insoluble | [3] |
| n-Heptane | Insoluble | [3] |
| DMSO | Soluble (approx. 10 mg/ml) | [10] |
| PBS (pH 7.2) | Approximately 0.2 mg/ml | [10] |
Polymorphism and Stability
Moxifloxacin Hydrochloride is known to exhibit polymorphism, existing in different crystalline forms, which can impact its stability and dissolution properties.[11][12] The monohydrate form is one of the stable forms. Stability studies have shown that under high humidity conditions (75% RH and 90% RH), moxifloxacin hydrochloride can transition to a hydrated crystalline form.[13][14] This suggests that wet granulation processes may not be ideal for formulation.[15] Extemporaneously prepared oral suspensions of moxifloxacin have been found to be stable for at least 90 days at room temperature.[16]
Table 3: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Reference |
| UV Maximum Absorption (λmax) | 338 nm (in H₂O) | [4] |
| ¹³C NMR (Solid-State) | Characteristic peaks at approximately: 7.5, 11.7, 17.8, 19.5, 22.3, 34.7, 39.5, 46.5, 49.2, 52.0, 53.8, 55.5, 58.9, 63.2, 65.8, 104.7, 107.0, 116.1, 117.0, 134.6, 136.0, 137.0, 140.1, 142.6, 149.2, 150.6, 151.6, 153.1, 167.2, and 175.1 ppm for one polymorphic form (Form α1). | [12] |
Experimental Protocols
Accurate characterization of Moxifloxacin Hydrochloride Monohydrate relies on standardized experimental protocols.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and thermal behavior.
-
Methodology: A sample of Moxifloxacin Hydrochloride Monohydrate (typically 3-5 mg) is placed in a sealed aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature and compared to an empty reference pan. An endothermic peak indicates the melting point.[15]
X-Ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form and assess polymorphism.
-
Methodology: A powdered sample is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is unique to a specific crystalline lattice, allowing for the identification of different polymorphic forms.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify functional groups and confirm the chemical structure.
-
Methodology: A sample is prepared (e.g., as a KBr pellet or using an ATR accessory) and exposed to infrared radiation. The absorption of IR radiation at specific frequencies corresponds to the vibrational frequencies of the functional groups present in the molecule, providing a characteristic "fingerprint" spectrum.[9]
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine purity and quantify the drug substance.
-
Methodology: A solution of the sample is injected into an HPLC system equipped with a suitable stationary phase (e.g., C18 column). The components are separated based on their affinity for the stationary and mobile phases. A UV detector is typically used for quantification by comparing the peak area of the analyte to that of a reference standard.[16]
Visualization of Key Processes
Experimental Workflow for Physicochemical Characterization
Caption: Experimental workflow for the physicochemical characterization of Moxifloxacin Hydrochloride Monohydrate.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Caption: Mechanism of action of Moxifloxacin through inhibition of bacterial DNA gyrase and topoisomerase IV.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 2. qeios.com [qeios.com]
- 3. researchgate.net [researchgate.net]
- 4. Moxifloxacin Hydrochloride | 192927-63-2 | TCI AMERICA [tcichemicals.com]
- 5. Moxifloxacin Hydrochloride Monohydrate | CymitQuimica [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 186826-86-8 CAS MSDS (Moxifloxacin hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugfuture.com [drugfuture.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. WO2007010555A2 - Novel crystalline forms of moxifloxacin hydrochloride and process for preparation thereof - Google Patents [patents.google.com]
- 12. WO2009087151A1 - Polymorphic forms of moxifloxacin hydrochloride and processes for preparation thereof - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Stability of extemporaneously prepared moxifloxacin oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Moxifloxacin Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Moxifloxacin (B1663623) Hydrochloride Monohydrate, a fourth-generation fluoroquinolone antibacterial agent. The document details a common synthetic pathway, including starting materials and key reaction steps. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the final compound, complete with experimental protocols and representative quantitative data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study and production of this important active pharmaceutical ingredient.
Synthesis of Moxifloxacin Hydrochloride Monohydrate
The synthesis of Moxifloxacin Hydrochloride Monohydrate is a multi-step process that primarily involves the condensation of a quinolone carboxylic acid derivative with a chiral bicyclic amine. The most commonly employed starting materials are 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and (S,S)-2,8-diazabicyclo[4.3.0]nonane.
A general synthetic scheme involves the reaction of these two key intermediates, followed by salt formation with hydrochloric acid and subsequent hydration to yield the monohydrate form. Variations in the synthetic process exist, including the use of a borate (B1201080) complex intermediate to improve reaction purity and yield.
Synthesis Pathway
The logical flow of the synthesis process is depicted in the diagram below.
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of Moxifloxacin Hydrochloride Monohydrate:
-
Condensation: In a suitable reaction vessel, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid is reacted with (S,S)-2,8-diazabicyclo-[4.3.0]-nonane.
-
Solvent and Conditions: The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature, often above 50°C.[1] The reaction can be performed in the absence of a base.[1]
-
Formation of Moxifloxacin Base: The condensation reaction yields the moxifloxacin free base.
-
Isolation of Moxifloxacin Base: The moxifloxacin base can be isolated and dried.[1]
-
Salt Formation: The isolated moxifloxacin base is then treated with hydrochloric acid in a suitable solvent like ethanol (B145695) to form moxifloxacin hydrochloride.
-
Hydration: The monohydrate is typically formed by recrystallization from an ethanol/water mixture.[1] The process can involve heating the anhydrous form in the solvent mixture followed by cooling to induce crystallization of the monohydrate.
Characterization of Moxifloxacin Hydrochloride Monohydrate
A comprehensive characterization of Moxifloxacin Hydrochloride Monohydrate is essential to confirm its identity, purity, and solid-state form. The following analytical techniques are commonly employed.
Characterization Workflow
The logical flow of the characterization process is depicted in the diagram below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and potency of Moxifloxacin Hydrochloride Monohydrate.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate (B84403) buffer and methanol (B129727) (e.g., 18:7 v/v) |
| Flow Rate | 1.0 - 1.3 mL/min |
| Detection | UV at 293 nm |
| Column Temperature | 50°C |
| Injection Volume | 10 - 20 µL |
| Retention Time | Approximately 9.99 min |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the phosphate buffer and methanol in the specified ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh a known amount of Moxifloxacin Hydrochloride reference standard and dissolve it in the mobile phase to a known concentration.
-
Sample Solution Preparation: Accurately weigh the synthesized Moxifloxacin Hydrochloride Monohydrate sample and prepare a solution of a similar concentration to the standard solution using the mobile phase.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Analysis: Compare the retention time of the major peak in the sample chromatogram with that of the standard. Calculate the purity and assay based on the peak areas.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3527 | O-H stretching (water of hydration) |
| ~2928 | N-H stretching |
| ~1710 | C=O stretching (carboxylic acid) |
| ~1622 | C=C stretching (aromatic) |
| ~1450 | C-H bending (aromatic) |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr disc in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the reference spectrum of Moxifloxacin Hydrochloride Monohydrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of Moxifloxacin Hydrochloride Monohydrate.
Table 3: Representative ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~15.09 | -COOH |
| ~10.26, 9.03 | -NH (exchangeable) |
| ~8.7 | H-2 (quinoline ring) |
| ~7.7 | H-5 (quinoline ring) |
| ~3.9 | -OCH₃ |
| ~3.6 | H on cyclopropyl (B3062369) ring |
| ~1.1 - 3.5 | Protons on diazabicyclononane and cyclopropyl rings |
Table 4: Representative ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~176 | C-4 (C=O) |
| ~166 | C-3 (-COOH) |
| ~153 | C-7 (C-F) |
| ~148 | C-8a |
| ~140 | C-6 |
| ~139 | C-4a |
| ~118 | C-5 |
| ~107 | C-2 |
| ~61 | C-8 (-OCH₃) |
| ~50-60 | Carbons of diazabicyclononane ring |
| ~35 | C-1' (cyclopropyl) |
| ~8 | C-2', C-3' (cyclopropyl) |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.
-
Spectral Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and assign the signals to the respective protons and carbons in the molecule.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compound, including its melting point and water content.
Table 5: Thermal Analysis Data
| Technique | Observation | Temperature Range (°C) |
| DSC | Endothermic peak (melting) | ~242 - 255 |
| TGA | Weight loss (loss of water) | ~100 - 110 |
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC or TGA instrument.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow (DSC) or weight change (TGA) as a function of temperature.
-
Data Analysis: Determine the melting point from the peak of the endotherm in the DSC thermogram and the percentage of water from the weight loss step in the TGA thermogram.
X-ray Powder Diffraction (XRD)
XRD is a critical technique for identifying the crystalline form of Moxifloxacin Hydrochloride Monohydrate.
Table 6: Characteristic XRD Peaks (2θ)
| 2θ (degrees) |
| 5.7 ± 0.2 |
| 7.1 ± 0.2 |
| 8.4 ± 0.2 |
| 10.2 ± 0.2 |
| 14.4 ± 0.2 |
| 16.9 ± 0.2 |
| 19.1 ± 0.2 |
| 21.5 ± 0.2 |
| 26.3 ± 0.2 |
| 27.2 ± 0.2 |
Note: The peak positions can vary slightly depending on the specific crystalline form and instrument parameters.
Experimental Protocol: XRD Analysis
-
Sample Preparation: Gently grind the sample to a fine powder and mount it on a sample holder.
-
Data Collection: Place the sample holder in the X-ray diffractometer and collect the diffraction pattern over a specified 2θ range (e.g., 5° to 40°) using Cu Kα radiation.
-
Data Analysis: Identify the characteristic diffraction peaks and compare the pattern with reference data for Moxifloxacin Hydrochloride Monohydrate to confirm the crystalline form.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of Moxifloxacin Hydrochloride Monohydrate. The presented synthetic pathway and analytical methodologies offer a robust framework for the production and quality control of this important pharmaceutical compound. The structured presentation of quantitative data and experimental protocols is intended to facilitate the work of researchers and professionals in the field of drug development and manufacturing.
References
Spectroscopic Analysis of Moxifloxacin Hydrochloride Monohydrate: A Technical Guide
This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—as applied to the analysis of Moxifloxacin Hydrochloride Monohydrate. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated data, and workflow visualizations to aid in the structural elucidation and quality control of this potent fluoroquinolone antibiotic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of Moxifloxacin Hydrochloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's carbon-hydrogen framework can be constructed.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of Moxifloxacin Hydrochloride, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each unique proton in the molecule.[1] Broad signals observed at high chemical shifts (e.g., 15.09, 10.26, and 9.03 ppm) are characteristic of exchangeable protons from the carboxylic acid (O-H) and amine (N-H) groups.[2] The aromatic protons and those on the cyclopropyl (B3062369) and pyrrolidinopiperidine rings appear at specific, well-defined chemical shifts.[3]
Table 1: ¹H NMR Chemical Shift Assignments for Moxifloxacin Hydrochloride in DMSO-d₆ [2]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 15.09 | br s | -COOH |
| 10.26 | br s | N-H |
| 9.03 | br s | N-H |
| 8.70 | s | H-2 |
| 7.63 | d | H-5 |
| 4.01 | m | H-4a, H-7a |
| 3.86 | s | -OCH₃ |
| 3.75 - 3.45 | m | Protons on pyrrolidinopiperidine ring |
| 1.20 - 0.90 | m | Protons on cyclopropyl ring |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS). s=singlet, d=doublet, m=multiplet, br s=broad singlet.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for Moxifloxacin Hydrochloride shows distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the quinolone ring, the methoxy (B1213986) group, and the aliphatic carbons of the cyclopropyl and pyrrolidinopiperidine moieties.[4] Solid-state ¹³C NMR is particularly useful for distinguishing between the anhydrous (Form I) and monohydrate (Form II) forms of Moxifloxacin Hydrochloride.[2][5] A key differentiator is a sharp peak around 168.1 ppm for the monohydrate form, attributed to intermolecular hydrogen bonding between water and the carboxylic group.[2]
Table 2: ¹³C NMR Chemical Shift Assignments for Moxifloxacin Hydrochloride in DMSO-d₆ [2]
| Chemical Shift (ppm) | Assignment |
| 176.5 | C-18 (-COOH) |
| 166.2 | C-4 (=C=O) |
| 154.1 | C-7 |
| 145.8 | C-6 |
| 138.9 | C-8a |
| 137.2 | C-2 |
| 118.5 | C-4a |
| 116.9 | C-5 |
| 106.7 | C-3 |
| 61.2 | C-17 (-OCH₃) |
| 50.0 - 20.0 | Aliphatic carbons (pyrrolidinopiperidine ring) |
| 8.1 | Aliphatic carbons (cyclopropyl ring) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve approximately 10-20 mg of Moxifloxacin Hydrochloride Monohydrate in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard for chemical shifts.[2]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker-AV-500 or equivalent, for data acquisition.[1][2]
-
Data Acquisition:
-
Record the ¹H NMR spectrum, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Record the ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[2]
-
For more detailed structural confirmation, 2D NMR experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[2][4]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying Fourier transformation. Phase and baseline correct the resulting spectra and integrate the signals for quantitative analysis.
Caption: Workflow for NMR spectroscopic analysis of Moxifloxacin HCl.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in Moxifloxacin Hydrochloride Monohydrate by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The FT-IR spectrum of Moxifloxacin Hydrochloride Monohydrate shows characteristic peaks for the O-H stretch of the water molecule and the carboxylic acid, N-H stretches, aromatic and aliphatic C-H stretches, and the C=O stretch of the carboxylic acid and the quinolone ketone.[2]
Table 3: FT-IR Absorption Band Assignments for Moxifloxacin Hydrochloride Monohydrate (KBr Disc) [2]
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3530 - 3472 | ν(O-H) | H₂O, -COOH |
| 3156 - 3056 | ν(C-H) | Aromatic |
| 2976 - 2800 | ν(C-H) | Aliphatic |
| 2733 - 2422 | ν(N-H) | Ammonium (NH₂⁺) |
| 1711 | ν(C=O) | Carboxylic Acid |
| 1619 | ν(C=C) | Aromatic Ring |
| 1433 | δ(CH₂) | Bending |
| 1376 - 1352 | ν(Quinolone ring) | Ring Stretching |
ν = stretching vibration, δ = bending vibration.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of Moxifloxacin Hydrochloride Monohydrate with about 300 mg of dry, spectroscopic grade potassium bromide (KBr).[6]
-
Grinding: Grind the mixture thoroughly in an agate mortar to form a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent KBr disc.
-
Instrumentation: Place the KBr disc in the sample holder of an FT-IR spectrometer (e.g., JASCO FTIR 460 PLUS).[2]
-
Data Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.[2] A background spectrum of an empty sample holder or a pure KBr pellet should be recorded first for background correction.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups by comparing the wavenumbers with standard correlation tables.
Caption: Workflow for FT-IR spectroscopic analysis of Moxifloxacin HCl.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. For Moxifloxacin Hydrochloride, this technique is primarily used for quantitative analysis in pharmaceutical formulations and for confirming the presence of its chromophoric quinolone ring system. The spectrum is characterized by absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions.[2]
The absorption maxima can vary slightly depending on the solvent used.[2] In methanol, two primary maxima are observed around 232 nm and 295 nm, which are attributed to π→π* transitions within the aromatic system. A longer wavelength maximum between 320-380 nm is due to an n→π* transition.[2] In aqueous solutions like distilled water or 0.1 M HCl, the main absorption peak is typically found between 288 nm and 295 nm.[7][8]
Table 4: UV-Vis Absorption Maxima (λmax) for Moxifloxacin Hydrochloride
| Solvent | λmax (nm) | Reference |
| Methanol | 232, 295 | [2] |
| Distilled Water | 293 | |
| 0.1 M HCl | 294 | [7] |
| 100 mM HCl | 295 | [8] |
| Double R.O. Water | 288.2 | |
| Simulated Lacrimal Fluid (pH 7.4) | 285 | [9] |
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a suitable solvent in which the drug is soluble and that is transparent in the UV-Vis region of interest (e.g., distilled water, methanol, 0.1 M HCl).[7][10]
-
Standard Stock Solution Preparation: Accurately weigh a precise amount of Moxifloxacin Hydrochloride Monohydrate (e.g., 25 mg) and dissolve it in a volumetric flask (e.g., 100 mL) with the chosen solvent to create a concentrated stock solution (e.g., 250 µg/mL).
-
Working Standard Preparation: Prepare a series of dilutions from the stock solution to create working standards within a linear concentration range (e.g., 1-20 µg/mL).
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer (e.g., JASCO-V630) with a matched pair of 1 cm quartz cells.
-
Data Acquisition:
-
Use the selected solvent as the blank to zero the instrument.
-
Scan a working standard solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of each working standard at the determined λmax.
-
-
Data Analysis:
-
Qualitative: Confirm the identity of the substance by comparing the λmax to a reference standard.
-
Quantitative: Construct a calibration curve by plotting absorbance versus concentration. Use the linear regression equation (from the Beer-Lambert law) to determine the concentration of unknown samples.
-
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectra and Structure Data Analysis of Moxifloxacin Hydrochloride----Lanzhou Institute of Chemical Physics,Chinese Academy of Sciences [english.licp.cas.cn]
- 5. researchgate.net [researchgate.net]
- 6. crs.edqm.eu [crs.edqm.eu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. jptcp.com [jptcp.com]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Crystal Structure and Polymorphism of Moxifloxacin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxifloxacin (B1663623) hydrochloride, a fourth-generation fluoroquinolone antibacterial agent, exhibits a complex solid-state landscape characterized by the existence of multiple crystalline forms, including anhydrous polymorphs and hydrates. The specific crystalline form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability, thereby impacting the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the known crystal structures and polymorphic forms of moxifloxacin hydrochloride. It consolidates quantitative data from X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), details the experimental protocols for characterization, and illustrates the relationships and screening workflows for these solid-state forms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of moxifloxacin hydrochloride-based pharmaceuticals.
Introduction to Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline arrangements of the same chemical entity are known as polymorphs. Different polymorphs of a drug substance can exhibit distinct physical and chemical properties, including melting point, dissolution rate, and solid-state stability.[1] Consequently, the control and characterization of polymorphism are critical aspects of pharmaceutical development to ensure consistent product quality and performance. Moxifloxacin hydrochloride has been the subject of numerous studies, revealing a variety of anhydrous and hydrated crystalline forms, each with unique characteristics.
Known Polymorphic and Hydrated Forms of Moxifloxacin Hydrochloride
Several crystalline forms of moxifloxacin hydrochloride have been identified and characterized. These are broadly categorized into anhydrous forms and hydrated forms. The nomenclature of these forms can vary across different literature and patent sources. This guide will refer to the most commonly cited designations.
Anhydrous Forms:
-
Form I
-
Form III
-
Form X
-
Form Y
-
Form C
Hydrated Forms:
-
Monohydrate (Form II)
-
Form α1 (Hydrate)
-
Form α2 (Hydrate)
Characterization Data of Crystalline Forms
The primary techniques used to identify and differentiate the crystalline forms of moxifloxacin hydrochloride are X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
X-ray Powder Diffraction (XRPD) Data
XRPD is a powerful technique for fingerprinting crystalline solids. Each polymorph produces a unique diffraction pattern based on its crystal lattice structure. The following table summarizes the characteristic 2θ peaks for various forms of moxifloxacin hydrochloride.
| Form | Characteristic XRPD Peaks (2θ ± 0.2°) |
| Form I (Anhydrous) | Data not explicitly provided in the search results. It is the initially discovered anhydrous form. |
| Form III (Anhydrous) | 5.6, 7.1, 8.4, 8.8, 10.0, 10.4, 11.4, 12.2, 13.1, 13.9, 14.4, 14.7, 16.6, 16.9, 17.2, 17.7, 18.5, 19.1, 19.2, 19.8, 20.1, 20.3, 21.1, 21.5, 22.1, 22.6, 22.9, 23.5, 24.0, 24.6, 24.9, 25.8, 26.2, 26.6, 26.9, 27.2, 28.7, 29.1, 29.7, 30.1, 31.4, 32.1, 37.3, 39.0, 40.8, 41.5, 42.2, 43.1[2] |
| Form X (Anhydrous) | 5.7, 7.1, 8.5, 10.2, 13.8, 14.0, 15.1, 15.6, 16.5, 16.8, 18.2, 19.7, 21.6, 22.2, 22.4, 24.3, 25.1, 25.7, 26.4, 28.9, 29.5, 29.8, 30.4, 32.0, 32.3, 33.3, 34.0, 34.7, 35.9, 36.6, 37.2, 37.5, 40.0, 41.2, 41.7, 42.9, 43.8, 44.7[3] |
| Form Y (Anhydrous) | 5.8, 6.4, 7.7, 8.1, 8.4, 9.5, 10.0, 12.0, 13.0, 13.7, 14.5, 15.4, 16.4, 17.1, 17.9, 19.1, 19.6, 19.9, 20.4, 21.2, 23.3, 24.0, 25.8, 26.9, 27.7, 28.3, 28.9, 31.8, 39.1, 40.4[4] |
| Form C (Anhydrous) | Data to be inferred from provided figures in source material.[5] |
| Form II (Monohydrate) | Data not explicitly provided in a list format but is a well-known form. |
| Form α1 (Hydrate) | 5.6, 7.0, 8.3, 9.9, 14.3, 15.4, 17.2, 20.2, 23.4, 26.4, 27.3, 29.0[6][7] |
| Form α2 (Hydrate) | 5.7, 7.1, 8.4, 10.2, 14.4, 16.9, 19.1, 21.5, 26.3, 27.2[6][7] |
Thermal Analysis Data (DSC)
DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and other thermal transitions of the crystalline forms.
| Form | DSC Endotherm Peak (°C) |
| Form I (Anhydrous) | ~255 |
| Form II (Monohydrate) | Broad endotherm around 110°C (loss of water) and a melting peak at ~255°C. |
| Form III (Anhydrous) | Data to be inferred from provided figures in source material. |
| Form α1 (Hydrate) | ~250[6][7] |
| Form α2 (Hydrate) | ~253[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results in polymorphic studies. The following are typical experimental protocols for the characterization of moxifloxacin hydrochloride polymorphs.
X-ray Powder Diffraction (XRPD)
-
Instrument: APD 2000 Ital Structures diffractometer or equivalent.
-
X-ray Source: CuKα radiation (λ = 1.5418 Å).
-
Voltage and Current: 40 kV and 30 mA.
-
Scan Mode: 2θ step scan.
-
Scan Range: 3° to 40° in 2θ.
-
Scan Speed: 0.02°/s.
-
Sample Preparation: Approximately 100 mg of the sample is accurately ground and placed on an aluminum sampler.
Differential Scanning Calorimetry (DSC)
-
Instrument: Mettler Toledo Star 822 differential scanning calorimeter or equivalent.
-
Sample Pans: Aluminum pans.
-
Sample Size: 2-5 mg.
-
Atmosphere: Dry nitrogen.
-
Temperature Range: 30°C to 250°C.
-
Heating Rate: 10°C/minute.
Solid-State ¹³C Nuclear Magnetic Resonance (NMR)
-
Instrument: Bruker Avance 400 MHz NMR spectrometer or equivalent.
-
Probe: 4 mm MAS probe.
-
Spinning Rate: 5 kHz.
-
Recycling Time: 5 s.
-
Contact Time: 400 microseconds.
Preparation of Crystalline Forms
The specific crystalline form of moxifloxacin hydrochloride obtained is highly dependent on the crystallization conditions, such as the solvent system, temperature, and pH.
-
Form II (Monohydrate): Can be prepared by treating the anhydrous form with a mixture of ethanol (B145695) and water.[8][9] Another method involves suspending anhydrous moxifloxacin hydrochloride in an aqueous medium until hydration is complete.
-
Form III (Anhydrous): Can be prepared by azeotropic reflux of moxifloxacin hydrochloride in solvents like tertiary butyl acetate, cyclohexane, or toluene, followed by cooling and crystallization.[2] Another method involves dissolving moxifloxacin hydrochloride in a C1-C6 alcohol and then adding an anti-solvent like acetonitrile (B52724) to induce precipitation.[2]
-
Form X (Anhydrous): Prepared by azeotropically refluxing moxifloxacin hydrochloride in a hydrocarbon solvent, followed by cooling and filtration.[3][10]
-
Form Y (Anhydrous): Obtained by dissolving moxifloxacin in an alcoholic solvent, adjusting the pH to 7.5-8.5 with an aqueous alkaline solution, followed by adjusting the pH to below 1.0 with aqueous HCl at a temperature below 15°C.[3]
-
Form C (Anhydrous): Prepared by dissolving or suspending moxifloxacin base in substantially pure methanol, treating with methanolic hydrochloric acid at a temperature between 0°C and 30°C, and then isolating the product.[1][5]
-
Form α1 (Hydrate): Prepared by suspending moxifloxacin hydrochloride in aqueous hydrochloric acid, heating until dissolution, and then cooling to obtain a precipitate.[6][7]
-
Form α2 (Hydrate): Prepared by suspending moxifloxacin hydrochloride in a mixture of water and an aprotic polar solvent, heating until dissolution, and then cooling to precipitate the product.[6][7]
Visualized Workflows and Relationships
Polymorph Screening Workflow
The following diagram illustrates a general workflow for polymorph screening of an active pharmaceutical ingredient like moxifloxacin hydrochloride.
Interconversion of Moxifloxacin Hydrochloride Forms
This diagram illustrates the logical relationships and potential interconversion pathways between the different solid-state forms of moxifloxacin hydrochloride based on their preparation methods.
Stability and Interconversion
The stability of the different polymorphic forms of moxifloxacin hydrochloride is a critical factor in formulation development. Hydrated forms can be sensitive to humidity and temperature, potentially converting to anhydrous forms upon drying or vice versa upon exposure to moisture. For instance, the monohydrate (Form II) can be formed from the anhydrous Form I in the presence of water.[8] The interconversion between different anhydrous forms can also occur under specific conditions, such as solvent-mediated transformations or thermal stress. A thorough understanding of the relative stability of each form under various processing and storage conditions is essential to prevent unwanted polymorphic transformations in the final drug product.
Conclusion
Moxifloxacin hydrochloride possesses a rich and complex solid-state chemistry, with multiple anhydrous and hydrated crystalline forms having been identified. The ability to selectively prepare and characterize these forms is paramount for ensuring the development of a stable, safe, and effective pharmaceutical product. This guide has provided a consolidated overview of the key crystallographic and thermal data, experimental protocols for characterization, and the relationships between the various forms. The presented workflows and data tables offer a valuable resource for scientists and researchers in the pharmaceutical industry, aiding in the robust solid-state characterization and control of moxifloxacin hydrochloride.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US7230006B2 - Crystalline form III of anhydrous moxifloxacin hydrochloride and a process for preparation thereof - Google Patents [patents.google.com]
- 3. WO2007010555A2 - Novel crystalline forms of moxifloxacin hydrochloride and process for preparation thereof - Google Patents [patents.google.com]
- 4. WO2007010555A2 - Novel crystalline forms of moxifloxacin hydrochloride and process for preparation thereof - Google Patents [patents.google.com]
- 5. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 6. WO2009087151A1 - Polymorphic forms of moxifloxacin hydrochloride and processes for preparation thereof - Google Patents [patents.google.com]
- 7. EP2083010A1 - Polymorphic Forms of Moxifloxacin hydrochloride and processes for preparation thereof - Google Patents [patents.google.com]
- 8. EP1992626A1 - Process for the preparation of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 9. US20060264635A1 - Process for the preparation of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Solubility profile of Moxifloxacin Hydrochloride Monohydrate in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of Moxifloxacin (B1663623) Hydrochloride Monohydrate in a variety of common solvents. The information presented herein is intended to support research, development, and formulation activities involving this important fluoroquinolone antibiotic. The data is compiled from publicly available scientific literature and technical data sheets.
Overview of Moxifloxacin Hydrochloride Monohydrate
Moxifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its solubility is a critical physicochemical property that influences its dissolution, absorption, and bioavailability, making a thorough understanding of its solubility profile essential for formulation development. Moxifloxacin hydrochloride is a weakly basic drug with pH-dependent solubility.
Quantitative Solubility Data
The solubility of Moxifloxacin Hydrochloride Monohydrate has been determined in various solvents at different temperatures. The following tables summarize the available quantitative data.
Table 1: Solubility in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 10 | ~ 0.0228 |
| Dimethylformamide (DMF) | Not Specified | ~ 3.33 | ~ 0.0076 |
| Ethanol (96%) | 20 | 7.86 | 0.0180 |
| 30 | Not Specified | Not Specified | |
| 40 | Not Specified | Not Specified | |
| 50 | Not Specified | Not Specified | |
| 2-Propanol | 20 | 0.515 | 0.0012 |
| 30 | Not Specified | Not Specified | |
| 40 | Not Specified | Not Specified | |
| 50 | Not Specified | Not Specified | |
| Acetone | 20 | 0.095 | 0.0002 |
| 30 | Not Specified | Not Specified | |
| 40 | Not Specified | Not Specified | |
| 50 | Not Specified | Not Specified |
Table 2: Solubility in Aqueous Media
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 20 | 17.8 | 0.0406 |
| 25 | 24 | 0.0548 | |
| 30 | Not Specified | Not Specified | |
| 40 | 39.5 | 0.0902 | |
| 50 | 70.8 | 0.1617 | |
| PBS (pH 7.2) | Not Specified | ~ 0.2 | ~ 0.0005 |
| Buffer (pH 2.0) | 20-40 | Higher than at pH 7.4 | Not Specified |
| Buffer (pH 7.4) | 20-40 | Lower than at pH 2.0 | Not Specified |
pH-Dependent Solubility Profile
Experimental Protocols
The determination of the solubility of Moxifloxacin Hydrochloride Monohydrate typically follows established methodologies, primarily the shake-flask method, coupled with a suitable analytical technique for concentration determination.
Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility. A general protocol is as follows:
-
Preparation: An excess amount of Moxifloxacin Hydrochloride Monohydrate is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial or flask).
-
Equilibration: The container is agitated in a constant temperature environment (e.g., a shaker bath) for a sufficient period to allow the system to reach equilibrium. This duration can range from 24 to 72 hours, and preliminary studies are often conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.45 µm) to ensure a clear, particle-free solution.
-
Quantification: The concentration of moxifloxacin in the clear, saturated filtrate is determined using a validated analytical method.
Analytical Methods for Quantification
UV-Vis spectrophotometry is a common and straightforward method for quantifying moxifloxacin.
-
Wavelength of Maximum Absorbance (λmax): Moxifloxacin hydrochloride exhibits a λmax in the range of 288-296 nm in various solvents.
-
Procedure:
-
A standard stock solution of moxifloxacin hydrochloride of known concentration is prepared in the same solvent used for the solubility study.
-
A series of calibration standards are prepared by diluting the stock solution.
-
The absorbance of the calibration standards and the filtered sample from the solubility experiment are measured at the λmax.
-
A calibration curve of absorbance versus concentration is plotted, and the concentration of the unknown sample is determined by interpolation.
-
HPLC is a more specific and sensitive method for the quantification of moxifloxacin, especially in complex matrices.
-
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used in isocratic or gradient elution mode.
-
Detection: UV detection at the λmax of moxifloxacin (around 293-296 nm).
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Procedure: Similar to UV-Vis spectrophotometry, a calibration curve is constructed using standards of known concentrations, and the concentration of the sample is determined from this curve based on its peak area.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of Moxifloxacin Hydrochloride Monohydrate.
Factors Influencing Solubility
Caption: Key factors influencing the solubility of Moxifloxacin Hydrochloride Monohydrate.
Conclusion
The solubility of Moxifloxacin Hydrochloride Monohydrate is a multifaceted property governed by the nature of the solvent, temperature, and pH. It exhibits higher solubility in polar solvents like water and DMSO compared to less polar organic solvents. The pH of the aqueous medium plays a critical role, with solubility being significantly enhanced in acidic conditions. The data and protocols presented in this guide provide a foundational understanding for scientists and researchers working on the formulation and development of drug products containing Moxifloxacin Hydrochloride Monohydrate. Further detailed studies to establish a comprehensive pH-solubility profile across a wider range of pH values and temperatures are recommended for advanced formulation design.
The Intricate Dance: A Technical Guide to the Interaction of Moxifloxacin with Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxifloxacin (B1663623), a fourth-generation fluoroquinolone antibiotic, exerts its potent bactericidal activity by targeting essential bacterial enzymes, including topoisomerase IV. This technical guide provides an in-depth exploration of the molecular interactions between moxifloxacin hydrochloride monohydrate and topoisomerase IV. We will delve into the mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the key processes to offer a comprehensive resource for researchers in antimicrobial drug discovery and development.
Introduction
Bacterial topoisomerase IV is a type II topoisomerase composed of two ParC and two ParE subunits (GrlA and GrlB in some Gram-positive bacteria), forming a ParC₂ParE₂ heterotetramer.[1] This enzyme plays a crucial role in bacterial DNA replication, primarily in the decatenation of interlinked daughter chromosomes following replication.[2] Inhibition of topoisomerase IV leads to the accumulation of catenated chromosomes, preventing cell division and ultimately causing bacterial cell death.[3]
Moxifloxacin, like other fluoroquinolones, targets topoisomerase IV by stabilizing a key intermediate in the enzyme's catalytic cycle—the cleavage complex.[2][4] This ternary complex consists of topoisomerase IV, the cleaved DNA substrate, and the moxifloxacin molecule.[4][5] By preventing the re-ligation of the DNA strands, moxifloxacin effectively converts topoisomerase IV into a cellular toxin that introduces permanent double-strand breaks into the bacterial chromosome.[3]
Mechanism of Action: The Water-Metal Ion Bridge
The interaction of moxifloxacin with the topoisomerase IV-DNA complex is a highly specific and coordinated process. A critical feature of this interaction is the formation of a water-metal ion bridge.[3][6] The C3-C4 keto-acid moiety of moxifloxacin chelates a divalent metal ion, typically Mg²⁺.[6][7] This metal ion, in turn, is coordinated by a network of water molecules that form hydrogen bonds with conserved serine and acidic (glutamic or aspartic acid) residues within the quinolone resistance-determining region (QRDR) of the ParC subunit.[3][6]
This intricate bridge is fundamental for the stable binding of moxifloxacin to the cleavage complex. Mutations in these conserved residues in ParC can disrupt this bridge, leading to reduced drug binding and conferring resistance to fluoroquinolones.[1][8]
The crystal structure of the Acinetobacter baumannii topoisomerase IV in complex with DNA and moxifloxacin (PDB ID: 2XKK) provides a detailed atomic view of this interaction.[5][9] Two moxifloxacin molecules are observed intercalated into the DNA at the site of cleavage, physically preventing the re-ligation of the broken strands.[4][5]
Quantitative Analysis of Moxifloxacin Activity
The inhibitory potency of moxifloxacin against topoisomerase IV is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following table summarizes the IC₅₀ values of moxifloxacin against topoisomerase IV from various bacterial species, alongside comparative data for other fluoroquinolones.
| Fluoroquinolone | Target Enzyme | Organism | IC₅₀ (µM) | Reference |
| Moxifloxacin | Topoisomerase IV | S. pneumoniae | 2.5 | [4] |
| Moxifloxacin | Topoisomerase IV | E. coli | 20 | [4] |
| Moxifloxacin | Topoisomerase IV | S. aureus | 2.58 | [10] |
| Ciprofloxacin | Topoisomerase IV | S. aureus | 31.6 | [10] |
| Levofloxacin | Topoisomerase IV | E. faecalis | 8.49 | [10] |
| Gatifloxacin | Topoisomerase IV | E. faecalis | 4.24 | [10] |
Experimental Protocols
A thorough understanding of the moxifloxacin-topoisomerase IV interaction relies on robust experimental methodologies. Below are detailed protocols for key in vitro assays.
Topoisomerase IV Purification
Objective: To obtain pure and active topoisomerase IV enzyme for in vitro assays.
Methodology:
-
Overexpression: The parC and parE genes are cloned into expression vectors and transformed into a suitable bacterial host, such as E. coli. Protein expression is induced, typically by the addition of IPTG.[3][6][11]
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.[6]
-
Chromatography: The soluble lysate is subjected to a series of chromatographic steps to purify the ParC and ParE subunits separately. This often includes affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.[6][11]
-
Reconstitution: The purified ParC and ParE subunits are mixed in an equimolar ratio to reconstitute the active ParC₂ParE₂ heterotetramer.[6]
-
Purity and Activity Assessment: The purity of the reconstituted enzyme is assessed by SDS-PAGE, and its activity is confirmed using a decatenation or relaxation assay.[6]
Topoisomerase IV Decatenation Assay
Objective: To measure the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA) and to assess the inhibitory effect of moxifloxacin.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing assay buffer (typically including Tris-HCl, MgCl₂, KCl, DTT, and ATP), catenated kDNA as the substrate, and the purified topoisomerase IV enzyme.[8][12]
-
Inhibitor Addition: For inhibition studies, varying concentrations of moxifloxacin (or other inhibitors) are added to the reaction mixtures.[8]
-
Incubation: The reactions are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the decatenation reaction to proceed.[12]
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.[8]
-
Agarose (B213101) Gel Electrophoresis: The reaction products are resolved on an agarose gel. Decatenated DNA minicircles migrate faster into the gel than the catenated kDNA network, which remains in the well.[8]
-
Visualization and Quantification: The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The disappearance of the kDNA network and the appearance of minicircles indicate enzyme activity. The IC₅₀ value is determined by quantifying the amount of decatenated product at different inhibitor concentrations.[8]
Topoisomerase IV-Mediated DNA Cleavage Assay
Objective: To measure the ability of moxifloxacin to stabilize the covalent topoisomerase IV-DNA cleavage complex.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing assay buffer, supercoiled plasmid DNA (e.g., pBR322) as the substrate, and purified topoisomerase IV. ATP is typically omitted in this assay.[13]
-
Inhibitor Addition: Varying concentrations of moxifloxacin are added to the reaction mixtures.[13]
-
Incubation: The reactions are incubated at 37°C to allow for the formation of the cleavage complex.[13]
-
Complex Trapping: The reaction is terminated by the addition of SDS and proteinase K. SDS denatures the enzyme, trapping the covalent complex, while proteinase K digests the protein component, leaving the DNA with a double-strand break.[13]
-
Agarose Gel Electrophoresis: The DNA products are resolved on an agarose gel. The formation of a linear DNA band from the supercoiled substrate indicates the stabilization of the cleavage complex.[13]
-
Quantification: The intensity of the linear DNA band is quantified to determine the concentration of moxifloxacin that stimulates maximal cleavage.[13]
Visualizing the Interaction
Diagrams are essential for conceptualizing the complex molecular processes involved in the moxifloxacin-topoisomerase IV interaction.
Conclusion
The interaction between moxifloxacin and topoisomerase IV is a cornerstone of its antibacterial efficacy. By stabilizing the cleavage complex through a sophisticated water-metal ion bridge, moxifloxacin effectively converts an essential enzyme into a lethal cellular poison. A detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, is crucial for the ongoing development of novel fluoroquinolones and for combating the rise of antibiotic resistance. This guide serves as a foundational resource for researchers dedicated to advancing the field of antimicrobial chemotherapy.
References
- 1. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression and purification of bacterial topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Purification and characterization of DNA topoisomerase IV in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profoldin.com [profoldin.com]
- 8. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA cleavage assay kit [profoldin.com]
- 10. Overexpression and Purification of Bacterial Topoisomerase IV | Springer Nature Experiments [experiments.springernature.com]
- 11. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Spectrum of Moxifloxacin Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of moxifloxacin (B1663623) hydrochloride monohydrate, a fourth-generation fluoroquinolone. The document details its mechanism of action, presents quantitative data on its in vitro activity against a broad range of clinically relevant bacteria, and outlines the experimental protocols used to determine its antimicrobial susceptibility.
Mechanism of Action
Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are crucial for bacterial DNA replication, repair, and transcription.[2][4][5]
-
DNA Gyrase (Topoisomerase II): Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process vital for the initiation of replication and transcription. Moxifloxacin's inhibition of DNA gyrase leads to the cessation of these processes.[2][6]
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target.[3] This enzyme is responsible for the separation of daughter DNA strands following replication. By inhibiting topoisomerase IV, moxifloxacin prevents the segregation of replicated chromosomes, ultimately leading to cell death.[2][6]
Moxifloxacin's dual-targeting mechanism contributes to its broad spectrum of activity and may lower the frequency of resistance development compared to older fluoroquinolones.[7]
Antibacterial Spectrum: Quantitative Data
Moxifloxacin demonstrates a broad spectrum of activity, encompassing Gram-positive, Gram-negative, atypical, and anaerobic bacteria.[1][7][8] The following tables summarize the in vitro activity of moxifloxacin, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.
Gram-Positive Aerobes
Moxifloxacin exhibits enhanced activity against Gram-positive cocci compared to older fluoroquinolones, including strains resistant to other classes of antibiotics.[7][9][10]
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.12 | 0.25 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.12 | 0.25 |
| Staphylococcus aureus (methicillin-susceptible) | ≤0.06 | 0.06 |
| Staphylococcus epidermidis (quinolone-susceptible) | ≤0.06 | 0.06 |
| Streptococcus pyogenes | 0.12 | 0.12 |
| Streptococcus agalactiae | 0.12 | 0.12 |
| Enterococcus faecalis | >50% susceptible at 2 mg/L | - |
Data compiled from multiple sources.[10][11][12]
Gram-Negative Aerobes
Moxifloxacin retains good activity against a variety of Gram-negative bacteria.[7][9]
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Haemophilus influenzae | 0.03 | 0.03 |
| Moraxella catarrhalis | 0.06 | 0.06 |
| Klebsiella pneumoniae | - | 0.002–0.006 |
| Escherichia coli | - | - |
Data compiled from multiple sources.[12][13]
Atypical Bacteria
Moxifloxacin is effective against atypical pathogens that are common causes of respiratory tract infections.[7][8][14]
| Organism | MIC₉₀ (mg/L) |
| Mycoplasma pneumoniae | <1.0 |
| Chlamydia pneumoniae | <1.0 |
| Legionella pneumophila | <1.0 |
Data compiled from multiple sources.[8][14][15]
Anaerobic Bacteria
A key feature of moxifloxacin is its significant activity against a wide range of anaerobic bacteria, making it suitable for the treatment of mixed infections.[16][17][18]
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Bacteroides fragilis group | 0.5 | - |
| Bacteroides thetaiotaomicron | - | - |
| Clostridium perfringens | - | - |
| Peptostreptococcus spp. | - | - |
Data compiled from multiple sources.[17][18]
Experimental Protocols for Antimicrobial Susceptibility Testing
The quantitative data presented in this guide are primarily derived from standardized in vitro susceptibility testing methods. The most common protocols are broth microdilution and agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Agent: A series of twofold dilutions of moxifloxacin are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted moxifloxacin.
-
Controls: Positive (bacterium and broth, no antibiotic) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours under appropriate atmospheric conditions (aerobic or anaerobic).
-
MIC Determination: The MIC is recorded as the lowest concentration of moxifloxacin that completely inhibits visible growth of the bacterium.
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium.
Protocol:
-
Preparation of Antimicrobial Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of moxifloxacin.
-
Inoculum Preparation: As with the broth microdilution method, a standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
-
Inoculation: A small, fixed volume of the standardized bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on a single plate.
-
Controls: A control plate containing no antibiotic is included to ensure bacterial viability.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of moxifloxacin on which there is no visible bacterial growth.
Time-Kill Assays
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Preparation: A standardized bacterial inoculum is added to flasks containing broth with and without various concentrations of moxifloxacin (e.g., 1x, 2x, 4x MIC).
-
Incubation and Sampling: The flasks are incubated with shaking at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each sample is determined by serial dilution and plating on agar.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to create a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal.[19]
Conclusion
Moxifloxacin hydrochloride monohydrate is a potent, broad-spectrum fluoroquinolone with excellent in vitro activity against a wide array of clinically significant pathogens. Its dual mechanism of action, targeting both DNA gyrase and topoisomerase IV, contributes to its efficacy against Gram-positive, Gram-negative, atypical, and anaerobic bacteria. The quantitative data from standardized susceptibility testing methods consistently demonstrate its low MIC values for many common and resistant pathogens. This comprehensive antibacterial profile, coupled with favorable pharmacokinetic properties, underscores the clinical utility of moxifloxacin in the management of various infectious diseases.
References
- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 3. Moxifloxacin in the treatment of skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. internationaldrugmart.com [internationaldrugmart.com]
- 7. Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of moxifloxacin in community acquired pneumonia: a prospective, multicenter, observational study (CAPRIVI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. droracle.ai [droracle.ai]
- 15. deepdyve.com [deepdyve.com]
- 16. In Vitro Activities of Moxifloxacin against 900 Aerobic and Anaerobic Surgical Isolates from Patients with Intra-Abdominal and Diabetic Foot Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. droracle.ai [droracle.ai]
- 19. researchgate.net [researchgate.net]
Preclinical Pharmacokinetics and Pharmacodynamics of Moxifloxacin Hydrochloride Monohydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of moxifloxacin (B1663623) hydrochloride monohydrate, a fourth-generation fluoroquinolone antibiotic. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this important antimicrobial agent.
Core Pharmacokinetic Properties
Moxifloxacin exhibits a pharmacokinetic profile characterized by rapid absorption, extensive tissue distribution, and a balanced elimination pathway involving both renal and hepatic routes. Preclinical studies across various animal models have been instrumental in defining these characteristics.
Data Presentation: Pharmacokinetic Parameters in Preclinical Species
The following tables summarize key pharmacokinetic parameters of moxifloxacin observed in different preclinical species following single intravenous (IV) and oral (PO) administrations. These data highlight the interspecies variability and provide a basis for allometric scaling and prediction of human pharmacokinetics.
Table 1: Single Intravenous (IV) Dose Pharmacokinetics of Moxifloxacin
| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Vss (L/kg) | CL (L/h/kg) |
| Mouse (NMRI) | 9.2 | - | 2.19 | 0.93 | 2.0 | 4.21 |
| Rat (Wistar) | 9.2 | - | 4.09 | 1.5 | 2.1 | 2.25 |
| Dog (Beagle) | 2.8 | - | 11.2 | 8.6 | 4.9 | 0.250 |
| Monkey (Rhesus) | 2.8 | - | 7.51 | 4.4 | 2.7 | 0.373 |
| Minipig (Göttingen) | 2.8 | - | 5.31 | 5.3 | 2.8 | 0.527 |
| Data compiled from Siefert et al., 1999.[1][2][3][4][5][6][7] |
Table 2: Single Oral (PO) Dose Pharmacokinetics of Moxifloxacin
| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Bioavailability (%) |
| Mouse (NMRI) | 9.2 | 1.02 | 2.19 | 1.3 | 66 |
| Rat (Wistar) | 9.2 | 2.87 | 3.54 | 1.6 | 87 |
| Dog (Beagle) | 9.2 | 1.94 | 10.2 | 8.2 | 91 |
| Monkey (Rhesus) | 9.2 | 0.648 | 3.91 | 4.3 | 52 |
| Minipig (Göttingen) | 9.2 | 0.814 | 5.31 | 5.9 | 59 |
| Data compiled from Siefert et al., 1999.[1][2][3][4][5][6][7] |
Tissue Distribution: Preclinical studies in rats have demonstrated that moxifloxacin distributes extensively into various tissues. Following administration, concentrations of moxifloxacin in lung tissue have been found to be approximately three times higher than those in plasma.[8][9] The tissue-to-plasma concentration ratios in rats are greater than 1.0 for several tissues, including the kidneys, liver, and spleen, indicating significant tissue penetration.[10]
Metabolism and Excretion: Moxifloxacin is metabolized in the liver to an N-sulfate conjugate (M1) and an acyl-glucuronide (M2).[10] A significant portion of the drug is excreted unchanged. In preclinical species, there is moderate to low renal excretion, with evidence of partial tubular reabsorption.[1][2]
Core Pharmacodynamic Properties
The antibacterial efficacy of moxifloxacin is primarily attributed to its concentration-dependent bactericidal activity. Key pharmacodynamic indices that correlate with its efficacy are the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) and the ratio of the maximum concentration to the MIC (Cmax/MIC).
Data Presentation: In Vitro Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values of moxifloxacin against a range of clinically relevant respiratory pathogens.
Table 3: Moxifloxacin MIC Values for Key Respiratory Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae | 0.12 | 0.25 |
| Haemophilus influenzae | 0.03 | 0.06 |
| Moraxella catarrhalis | 0.03-0.06 | 0.06 |
| Staphylococcus aureus | 0.064-0.125 | - |
| Klebsiella pneumoniae | - | 0.002-0.006 |
| Data compiled from multiple preclinical and clinical microbiology studies.[4][11][12][13] |
Post-Antibiotic Effect (PAE): Moxifloxacin exhibits a significant post-antibiotic effect, meaning its suppression of bacterial growth continues even after the drug concentration falls below the MIC.[14][15] Studies have shown that the duration of the PAE increases with higher concentrations of moxifloxacin.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of moxifloxacin.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of moxifloxacin in rats following oral administration.
Materials:
-
Wistar rats (male, specific pathogen-free)
-
Moxifloxacin hydrochloride monohydrate
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles (16-18 gauge, 2-3 inches in length)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
HPLC system with fluorescence or UV detector
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study, with free access to food and water.
-
Dosing:
-
Fast the rats overnight before dosing.
-
Accurately weigh each rat to determine the precise dose volume.
-
Administer a single oral dose of moxifloxacin solution via gavage. The volume should typically not exceed 10-20 mL/kg.[2][3][8][14]
-
To perform the gavage, restrain the rat firmly, measure the gavage needle from the tip of the nose to the last rib to ensure proper placement in the stomach, and slowly advance the needle down the esophagus.[2][3][14]
-
Administer the solution slowly over 2-3 seconds.[2]
-
-
Blood Sampling:
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis:
-
Quantify the concentration of moxifloxacin in the plasma samples using a validated HPLC method with fluorescence or UV detection.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and bioavailability (if an IV dose group is included).
In Vitro Time-Kill Assay
Objective: To evaluate the bactericidal activity of moxifloxacin against a specific bacterial strain over time.
Materials:
-
Test bacterial strain (e.g., Streptococcus pneumoniae)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth supplemented with lysed horse blood)
-
Moxifloxacin stock solution
-
Sterile culture tubes or microtiter plates
-
Incubator
-
Spectrophotometer
-
Agar (B569324) plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth, adjusted to a standardized density (e.g., ~5 x 10^5 CFU/mL).
-
Drug Exposure:
-
In a series of sterile tubes or wells, add the bacterial inoculum to broth containing various concentrations of moxifloxacin (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube with no antibiotic.
-
-
Incubation: Incubate all tubes at 37°C.
-
Sampling and Viable Counts:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
-
Colony Counting: After incubation of the plates, count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point for each moxifloxacin concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[18]
Post-Antibiotic Effect (PAE) Determination
Objective: To measure the duration of bacterial growth suppression after a brief exposure to moxifloxacin.
Materials:
-
Test bacterial strain
-
Appropriate broth medium
-
Moxifloxacin stock solution
-
Centrifuge or dilution medium for antibiotic removal
-
Incubator with a spectrophotometer or a method for periodic viable counting
Procedure:
-
Antibiotic Exposure: Expose a logarithmic-phase bacterial culture to a specific concentration of moxifloxacin (e.g., 10x MIC) for a defined period (e.g., 1-2 hours). Include a control culture with no antibiotic.
-
Antibiotic Removal: Remove the moxifloxacin by either centrifugation followed by resuspension in fresh, drug-free medium, or by a 1:1000 dilution into fresh, pre-warmed medium.
-
Monitoring Regrowth:
-
Incubate both the treated and control cultures.
-
Monitor bacterial growth over time by measuring absorbance or by performing viable counts at regular intervals.
-
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where 'T' is the time it takes for the antibiotic-exposed culture to increase by 1-log10 CFU/mL after antibiotic removal, and 'C' is the corresponding time for the unexposed control culture.[15][18][19][20]
Mandatory Visualizations
Mechanism of Action of Moxifloxacin
Caption: Mechanism of action of moxifloxacin, inhibiting DNA gyrase and topoisomerase IV.
Preclinical Pharmacokinetic Study Workflow
Caption: A typical workflow for a preclinical pharmacokinetic study in rats.
In Vitro Time-Kill Assay Workflow
Caption: Workflow for an in vitro time-kill assay to assess bactericidal activity.
References
- 1. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. research.fsu.edu [research.fsu.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: tissue distribution in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of Pharmacokinetics and Penetration of Moxifloxacin in Human with Intra-Abdominal Infection Based on Extrapolated PBPK Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the clinical microbiology profile of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emerypharma.com [emerypharma.com]
Discovery and developmental history of Moxifloxacin as an antibiotic
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Moxifloxacin (B1663623), a fourth-generation fluoroquinolone, represents a significant advancement in the treatment of a wide array of bacterial infections. Developed by Bayer AG, its journey from a lead compound, initially designated BAY 12-8039, to a globally marketed antibiotic, Avelox®, is a testament to targeted medicinal chemistry and comprehensive preclinical and clinical evaluation.[1] This technical guide delineates the discovery and developmental history of moxifloxacin, offering a detailed exploration of its synthesis, mechanism of action, in vitro activity, pharmacokinetic and pharmacodynamic profiles, and extensive clinical evaluation. Key quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal studies are provided. Furthermore, this document employs visualizations to illustrate the logical progression of its development, its molecular mechanism, and its structural evolution.
Introduction: The Quest for a Broader Spectrum
The development of moxifloxacin was driven by the need to overcome the limitations of earlier-generation fluoroquinolones, primarily their reduced efficacy against Gram-positive and atypical pathogens. The research impetus was to design a molecule with a broad spectrum of activity, encompassing Gram-positive and Gram-negative bacteria, anaerobes, and atypical organisms, coupled with a favorable pharmacokinetic profile allowing for once-daily dosing. Bayer AG patented moxifloxacin in the late 1980s and early 1990s, with the first market authorization granted in the United States in 1999.[2]
Medicinal Chemistry: Rational Design and Synthesis
The chemical structure of moxifloxacin is central to its enhanced antibacterial activity and safety profile. It is chemically described as 1-cyclopropyl-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1] Key structural modifications from its predecessors include the C-8 methoxy (B1213986) group and the bulky C-7 diazabicyclononyl ring.[3] The C-8 methoxy group contributes to its enhanced activity against Gram-positive bacteria and reduces the potential for phototoxicity, a known side effect of some other fluoroquinolones.[4] The C-7 substituent is crucial for its potent activity against both DNA gyrase and topoisomerase IV.
Synthesis Pathway
The synthesis of moxifloxacin is a multi-step process. A key step involves the preparation of the racemic 2,8-diazabicyclo[4.3.0]nonane, which is then resolved using tartaric acid.[2] This resolved intermediate is subsequently reacted with a derivatized quinolinecarboxylic acid to form the moxifloxacin base, which is then converted to its hydrochloride salt.[2]
A common synthetic route involves the reaction of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid with (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine in dimethyl sulfoxide.[5] The reaction mixture is heated, and upon completion, the product is isolated by precipitation and filtration.[5]
Caption: Evolution of Fluoroquinolones to Moxifloxacin.
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[7] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the preferred target.[6] Moxifloxacin's ability to potently inhibit both enzymes contributes to its broad spectrum of activity and a lower propensity for the development of resistance. The binding of moxifloxacin to the enzyme-DNA complex stabilizes it, leading to double-stranded breaks in the bacterial DNA and subsequent cell death.[3]
Caption: Mechanism of Action of Moxifloxacin.
In Vitro Antimicrobial Activity
Moxifloxacin demonstrates potent in vitro activity against a wide range of clinically relevant pathogens. Its spectrum includes Gram-positive aerobes, Gram-negative aerobes, and anaerobic bacteria.[6]
Data Presentation
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of moxifloxacin against various bacterial isolates.
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Streptococcus pneumoniae | 0.12 | 0.25 |
| Haemophilus influenzae | ≤0.03 | 0.03 |
| Moraxella catarrhalis | 0.06 | 0.06 |
| Staphylococcus aureus (MSSA) | ≤0.031 | - |
| Staphylococcus aureus (MRSA) | 1.0 | - |
| Enterococcus faecalis | 0.25 - 2.0 | - |
| Escherichia coli | - | ≤2.0 |
| Klebsiella pneumoniae | - | - |
| Pseudomonas aeruginosa | - | - |
Data compiled from multiple sources.[8][9]
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
Method: Agar (B569324) Dilution Method
-
Preparation of Media: Mueller-Hinton agar is prepared according to the manufacturer's instructions and sterilized.
-
Preparation of Antibiotic Concentrations: A stock solution of moxifloxacin is prepared. Serial twofold dilutions are made to achieve the desired final concentrations in the agar plates.
-
Inoculation of Plates: The appropriate volume of each moxifloxacin dilution is added to molten Mueller-Hinton agar, mixed thoroughly, and poured into sterile petri dishes.
-
Preparation of Inoculum: Bacterial isolates are grown overnight on an appropriate medium. A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.
-
Inoculation: A multipoint inoculator is used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates containing different concentrations of moxifloxacin.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Reading of Results: The MIC is defined as the lowest concentration of moxifloxacin that completely inhibits visible growth of the organism.
Preclinical Development
A comprehensive preclinical program was conducted to evaluate the safety and efficacy of moxifloxacin.[10] These studies were performed in various animal models, including rats, mice, dogs, and monkeys.[4][10]
Toxicology Studies
The preclinical safety evaluation included single and multiple-dose toxicity studies, reproductive toxicity studies, and in vitro and in vivo mutagenicity assays.[10] Specific studies were designed to address known class effects of fluoroquinolones, such as phototoxicity, arthrotoxicity, and effects on the central nervous and cardiovascular systems.[4][10] The results indicated that moxifloxacin has a safety profile comparable to other fluoroquinolones.[10] Notably, moxifloxacin showed no phototoxic potential, unlike some other multihalogenated quinolones.[4][11]
Animal Models of Infection
In vivo efficacy was demonstrated in mouse models of typical and atypical respiratory tract infections and in guinea pigs infected with Mycoplasma pneumoniae.[11]
Clinical Development: Pharmacokinetics and Clinical Trials
The clinical development of moxifloxacin involved extensive studies in healthy volunteers and patients to establish its pharmacokinetic profile, efficacy, and safety.
Pharmacokinetics
Moxifloxacin exhibits a favorable pharmacokinetic profile characterized by rapid oral absorption, good tissue penetration, and a long elimination half-life that supports once-daily dosing.[12][13]
Table of Pharmacokinetic Parameters (400 mg dose)
| Parameter | Value |
| Bioavailability (oral) | ~86-90% |
| Cmax (oral) | ~3.2 - 3.56 mg/L |
| Tmax (oral) | ~0.5 - 4 hours |
| Elimination Half-life | ~11.5 - 15.6 hours |
| Protein Binding | ~30-50% |
| Volume of Distribution | ~1.8 - 2.0 L/kg |
| Metabolism | Glucuronide and sulfate (B86663) conjugation |
| Excretion | Renal and fecal |
Data compiled from multiple sources.[7][11][12][13][14]
Experimental Protocol: Single-Dose Pharmacokinetic Study
-
Study Design: A single-center, open-label, single-dose study in healthy adult volunteers.
-
Subject Recruitment: Healthy male and female subjects meeting specific inclusion and exclusion criteria are enrolled.
-
Drug Administration: Subjects receive a single oral dose of 400 mg moxifloxacin after an overnight fast.
-
Blood Sampling: Blood samples are collected in heparinized tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalytical Method: Plasma concentrations of moxifloxacin are determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence or mass spectrometric detection.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Clinical Efficacy and Safety
Moxifloxacin has been extensively studied in numerous clinical trials for various indications, including respiratory tract infections, skin and skin structure infections, and intra-abdominal infections.[6][15][16]
In a large surveillance study involving over 18,000 outpatients with respiratory tract infections (acute sinusitis, acute exacerbation of chronic bronchitis, and community-acquired pneumonia), once-daily oral moxifloxacin 400 mg was found to be both safe and effective.[17][18] The overall clinical cure or improvement rate was 92.9%.[18] The most common drug-related adverse events were nausea (5.3%), diarrhea (2.2%), and dizziness (2.0%).[18]
An analysis of 14 years of clinical data from phase II-IV actively controlled studies confirmed that the safety profile of moxifloxacin is comparable to that of standard therapies.[15][16] The incidence of serious adverse events was similar between moxifloxacin and comparator groups.[15]
Caption: Moxifloxacin Drug Development Pipeline.
Conclusion
The discovery and development of moxifloxacin exemplify a successful structure-activity relationship-driven approach to antibiotic design. Through strategic chemical modifications, researchers at Bayer AG engineered a fourth-generation fluoroquinolone with a broad spectrum of activity, a favorable pharmacokinetic profile, and a well-established safety record. Its dual-targeting mechanism of action against bacterial DNA gyrase and topoisomerase IV provides a robust defense against a wide range of pathogens. The comprehensive preclinical and clinical development programs have solidified its role as an important therapeutic option for a variety of bacterial infections. This technical guide has provided an in-depth overview of the key milestones and scientific underpinnings of moxifloxacin's journey from the laboratory to the clinic.
References
- 1. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 6. Moxifloxacin in the treatment of skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical safety evaluation of moxifloxacin, a novel fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Portico [access.portico.org]
- 14. Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Moxifloxacin Safety: An Analysis of 14 Years of Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clinical Experience with Moxifloxacin in Patients with Respiratory Tract Infections | Semantic Scholar [semanticscholar.org]
- 18. Clinical experience with moxifloxacin in patients with respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for HPLC Quantification of Moxifloxacin Hydrochloride Monohydrate
This document provides a detailed application note and protocol for the quantitative determination of Moxifloxacin (B1663623) Hydrochloride Monohydrate in pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). This method is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of this pharmaceutical compound.
Introduction
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1] Accurate and reliable quantification of Moxifloxacin Hydrochloride Monohydrate in bulk drug and pharmaceutical formulations is crucial for ensuring its safety and efficacy. This application note describes a robust, isocratic reversed-phase HPLC (RP-HPLC) method that is simple, specific, and accurate for this purpose. The method has been validated in accordance with International Conference on Harmonization (ICH) guidelines.[2]
Chromatographic Conditions and Parameters
A summary of various reported HPLC methods for the quantification of Moxifloxacin Hydrochloride Monohydrate is presented below. This allows for a comparative overview of different analytical approaches.
Table 1: Comparison of Reported HPLC Methods for Moxifloxacin Hydrochloride Monohydrate Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Luna C18 (250x4.6 mm, 5µm) | Agela Technology, Venosil XBP C18 (250 mm x 4.6 mm, 10 µm)[2] | Inertsil ODS 3V (150 x 4.6mm, 5µm)[3] | Enable C18 (25 cm x 4.6 mm, 5 µm)[4] | Hypersil® BDS C18 (250 mm x 4.6 mm, 5µ)[5] |
| Mobile Phase | Buffer: Methanol (B129727) (55:45) | Phosphate buffer: Methanol (18:7 v/v)[2] | 0.1% TEA in water and Methanol (isocratic)[3] | Phosphate Buffer (pH 3.5): Methanol (35:65 v/v)[4] | 20 mM Ammonium dihydrogen orthophosphate (pH 3): Acetonitrile (75:25)[5] |
| Flow Rate | 1.0 ml/min | 1.3 mL/min[2] | 1.0 ml/min[3] | 1.0 ml/min[4] | 1.5 ml/min[5] |
| Detection Wavelength | 293 nm | 293 nm[2] | 293 nm[3] | 244 nm[4] | 295 nm[5] |
| Injection Volume | 10 µl | Not Specified | 10 µL[3] | Not Specified | Not Specified |
| Column Temperature | 25°C | 50ºC[2] | 30°C[3] | Not Specified | Ambient[5] |
| Run Time | 10 min | Not Specified | 10 min[3] | Not Specified | Not Specified |
| Retention Time | 5.855 min | 9.99 min[2] | 3.6 min[3] | 3.99 min[4] | Not Specified |
Method Validation Parameters
The selected HPLC method should be validated to ensure its suitability for the intended purpose. Key validation parameters from the literature are summarized below.
Table 2: Summary of Method Validation Data
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range | 20-60 mcg/ml | Not Specified | 20-60 µg/mL[3] | 25 - 75 μg/ml[4] | 0.125 to 16 µg/ml[5] |
| Correlation Coefficient (r²) | 0.9990 | 0.999[2] | 0.999[3] | 0.998[4] | > 0.999[5] |
| Accuracy (% Recovery) | 99.3 %-100.2 % | Not Specified | 99.3-102%[3] | Not Specified | 97.7 to 107.6%[5] |
| Precision (% RSD) | 0.58 (Intra-day) | 0.14 (System)[2] | 0.6% (Intra-day), 0.7% (Inter-day)[3] | Not Specified | ≤ 4.07% (Intra-day), ≤ 5.09% (Inter-day)[5] |
| LOD | Not Specified | 0.029 µg/mL[2] | 1.8 µg/ml[3] | Not Specified | Not Specified |
| LOQ | Not Specified | 0.095 µg/mL[2] | 5.6 µg/ml[3] | Not Specified | Not Specified |
Detailed Experimental Protocol
This protocol is based on a commonly cited and robust method for the quantification of Moxifloxacin Hydrochloride Monohydrate.
Materials and Reagents
-
Moxifloxacin Hydrochloride Monohydrate working standard
-
HPLC grade Methanol
-
Orthophosphoric acid (Merck grade)
-
Triethylamine (Merck grade)
-
Milli-Q water
-
0.45 µm nylon membrane filter
Equipment
-
HPLC system with UV detector
-
Luna C18 column (250x4.6 mm, 5µm)
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Buffer Preparation: Transfer 2 ml of orthophosphoric acid into 1000 ml of water and adjust the pH to 2.5 with triethylamine. Filter the solution through a 0.45μm nylon membrane filter and degas.
-
Mobile Phase: Mix the prepared buffer and methanol in the ratio of 55:45 (v/v) and sonicate to degas.
-
Standard Stock Solution: Accurately weigh and transfer Moxifloxacin HCl equivalent to 20 mg of Moxifloxacin into a 50 ml volumetric flask. Add 30 ml of mobile phase, sonicate for 5 minutes, and then dilute to volume with the mobile phase.
-
Working Standard Solution: Further dilute 5 ml of the standard stock solution to 50 ml with the mobile phase to obtain a final concentration.
-
Sample Preparation (for tablets): Weigh and powder 20 tablets. Transfer the powder equivalent to 400 mg of Moxifloxacin into a 100 ml volumetric flask. Add 70 ml of the mobile phase and sonicate for about 15 minutes. Make up the volume with the mobile phase and filter through a 0.45 micron filter. Further dilute 1 ml of the filtrate to 100 ml with the mobile phase.
Chromatographic Conditions
-
Column: Luna C18 (250x4.6 mm, 5µm)
-
Mobile Phase: Buffer: Methanol (55:45)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 293 nm
-
Injection Volume: 10 µl
-
Column Temperature: 25°C
-
Run Time: 10 min
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria are as follows:
-
Theoretical Plates: > 2000
-
Tailing Factor: < 2.0
-
Relative Standard Deviation (RSD) for replicate injections: < 2.0%
One study reported theoretical plates of 7968, a retention time of 5.855 minutes, and a tailing factor of 1.207.
Analysis Procedure
Inject 10 µl of the standard preparation and the sample preparation separately into the chromatograph. Record the peak areas and calculate the amount of Moxifloxacin Hydrochloride Monohydrate in the sample.
Experimental Workflow and Diagrams
The following diagram illustrates the overall workflow for the HPLC method development and validation for Moxifloxacin Hydrochloride Monohydrate quantification.
Caption: Workflow for HPLC method development and validation.
The logical relationship for selecting an appropriate HPLC method can be visualized as follows:
Caption: Logical flow for HPLC method selection.
References
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Moxifloxacin Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of Moxifloxacin Hydrochloride Monohydrate. The methodologies described adhere to established standards from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Accurate and reproducible susceptibility testing is crucial for clinical diagnostics, epidemiological surveillance, and the development of new therapeutic agents. This document outlines three primary methods for in vitro susceptibility testing: Broth Microdilution, Agar (B569324) Dilution, and Disk Diffusion.
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2] The MIC is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism.[3]
Experimental Protocol
-
Preparation of Moxifloxacin Stock Solution:
-
Preparation of Microdilution Plates:
-
Using a multi-channel pipette, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[5][6]
-
Add 100 µL of the Moxifloxacin stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate.[5] Discard 100 µL from the last column of dilutions.
-
Column 11 will serve as a positive control (no antibiotic), and column 12 as a negative control (no bacteria).[5]
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test organism on a suitable agar plate, select 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[2]
-
-
Inoculation and Incubation:
-
Result Interpretation:
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of Moxifloxacin that shows no visible growth.
-
Workflow for Broth Microdilution
References
- 1. saudijournals.com [saudijournals.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. tmmedia.in [tmmedia.in]
- 8. mymicrolab.com [mymicrolab.com]
- 9. academic.oup.com [academic.oup.com]
- 10. microxpress.in [microxpress.in]
Application Note: Cytotoxicity Assessment of Moxifloxacin Hydrochloride Monohydrate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moxifloxacin (B1663623) Hydrochloride Monohydrate is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Beyond its antibacterial properties, moxifloxacin has demonstrated cytotoxic effects in various eukaryotic cells, including cancer cell lines and normal human cells.[1][2] This has led to investigations into its potential as an anti-cancer agent and has also raised concerns about its safety profile in non-target tissues.[3][4]
The assessment of moxifloxacin's cytotoxicity is crucial for understanding its therapeutic potential and potential off-target effects. This application note provides a detailed overview of the cytotoxic effects of Moxifloxacin Hydrochloride Monohydrate, protocols for its assessment in cell culture, and a summary of key quantitative data.
Mechanisms of Moxifloxacin-Induced Cytotoxicity
Moxifloxacin exerts its cytotoxic effects through multiple mechanisms, primarily involving the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of mitochondrial function.
2.1. Induction of Apoptosis: Moxifloxacin has been shown to induce apoptosis in a variety of cell types.[1][3] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases (such as caspase-3, -8, and -9), modulation of Bcl-2 family proteins, and DNA fragmentation.[3][5]
2.2. Oxidative Stress: The generation of reactive oxygen species (ROS) is another significant contributor to moxifloxacin-induced cytotoxicity.[6] Increased ROS levels can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways.
2.3. Mitochondrial Dysfunction: Moxifloxacin can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3][2] This disruption can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, further propagating the apoptotic cascade.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic effects of Moxifloxacin Hydrochloride Monohydrate in various cell lines.
Table 1: IC50 Values of Moxifloxacin in Different Cell Lines
| Cell Line | Cell Type | Assay | Exposure Time (h) | IC50 | Reference(s) |
| MDA-MB-231 | Human Breast Cancer | WST-1 | 24 | 0.61 mM | [3] |
| 48 | 0.18 mM | [3] | |||
| 72 | 0.12 mM | [3] | |||
| Human Corneal Endothelial Cells | Normal Human Cells | Cell Viability Assay | Not Specified | 487 µg/mL | [7] |
| MIA PaCa-2 | Human Pancreatic Cancer | MTT | 48 | ~200-400 µg/mL | [8] |
| Panc-1 | Human Pancreatic Cancer | MTT | 48 | ~200-400 µg/mL | [8] |
| THP-1 | Human Leukemia (Monocytic) | MTT | 72 | >20 µg/mL | |
| Jurkat | Human Leukemia (T-cell) | MTT | 72 | >20 µg/mL |
*Approximate value inferred from dose-response curves where significant inhibition was observed. **Moxifloxacin at 20 µg/mL caused a 16-20% inhibition of cell proliferation, suggesting the IC50 is significantly higher.
Table 2: Effects of Moxifloxacin on Cell Viability
| Cell Line | Concentration | Exposure Time (h) | % Decrease in Viability | Assay | Reference(s) |
| MDA-MB-231 | 0.05 mM | 24 | ~17% | WST-1 | [3] |
| 1.0 mM | 24 | ~61% | WST-1 | [3] | |
| 0.05 mM | 48 | ~8% | WST-1 | [3] | |
| 1.0 mM | 48 | ~89% | WST-1 | [3] | |
| 0.05 mM | 72 | ~11% | WST-1 | [3] | |
| 1.0 mM | 72 | ~98% | WST-1 | [3] | |
| Human Corneal Endothelial Cells | 0.05 mg/mL | 24 | Significant decrease | Cell Viability Assay | [1] |
| 1.0 mg/mL | 72 | ~85% | Cell Viability Assay | [1] | |
| MIA PaCa-2 | 400 µg/mL | 48 | Significant inhibition | MTT | [8] |
| Panc-1 | 400 µg/mL | 48 | Significant inhibition | MTT | [8] |
Table 3: Moxifloxacin-Induced Apoptosis and Necrosis
| Cell Line | Concentration | Exposure Time (h) | Apoptosis/Necrosis Data | Assay | Reference(s) |
| MDA-MB-231 | 0.5 mM | 48 | Early Apoptosis: ~27% | Annexin V/PI | [3] |
| 1.0 mM | 48 | Late Apoptosis: ~38% | Annexin V/PI | [3] | |
| MIA PaCa-2 | 400 µg/mL | 48 | Significant increase in apoptosis | Annexin V/PI | [5] |
| Panc-1 | 400 µg/mL | 48 | Significant increase in apoptosis | Annexin V/PI | [5] |
| Human Corneal Endothelial Cells | 0.5 mg/mL | 48 | Increased late apoptosis | Flow Cytometry | [1] |
| Human Corneal Endothelial Cells | 0.5 mg/mL | 24 | Increased LDH release | LDH Assay | [1] |
| 1.0 mg/mL | 72 | Dramatic increase in LDH release | LDH Assay | [1] |
Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity of Moxifloxacin Hydrochloride Monohydrate in cell culture.
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Moxifloxacin Hydrochloride Monohydrate
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare a stock solution of Moxifloxacin Hydrochloride Monohydrate in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of moxifloxacin in culture medium.
-
Remove the medium from the wells and add 100 µL of the moxifloxacin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Membrane Integrity Assessment using LDH Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. The amount of LDH released is proportional to the number of cells with compromised membrane integrity.
Materials:
-
Moxifloxacin Hydrochloride Monohydrate
-
Cell line of interest
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction solution and stop solution)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. In addition to the experimental wells, prepare wells for a maximum LDH release control by adding lysis buffer to untreated cells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction solution to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity as follows: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Spontaneous LDH release: LDH activity in the supernatant of untreated cells.
-
Maximum LDH release: LDH activity in the supernatant of cells treated with lysis buffer.
-
Apoptosis Detection using Annexin V/PI Staining
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Moxifloxacin Hydrochloride Monohydrate
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Moxifloxacin Hydrochloride Monohydrate for the desired time. Include appropriate controls.
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using trypsin-free dissociation buffer.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intracameral moxifloxacin: in vitro safety on human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between moxifloxacin and Mcl-1 and MITF proteins: the effect on growth inhibition and apoptosis in MDA-MB-231 human triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Moxifloxacin enhances antiproliferative and apoptotic effects of etoposide but inhibits its proinflammatory effects in THP-1 and Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Moxifloxacin Hydrochloride Monohydrate
Introduction
Moxifloxacin (B1663623) is a fourth-generation synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5] This document provides detailed protocols for determining the MIC of Moxifloxacin Hydrochloride Monohydrate using the broth microdilution and agar (B569324) dilution methods, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Data Presentation: Moxifloxacin MIC Ranges and Quality Control
The following table summarizes the expected MIC ranges for Moxifloxacin against various bacterial species, including recommended quality control (QC) strains. These values are essential for interpreting susceptibility testing results and ensuring the accuracy and reproducibility of the experimental methods.
| Organism | ATCC® No. | Moxifloxacin MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.015 - 0.06 |
| Escherichia coli | 25922 | 0.008 - 0.03 |
| Pseudomonas aeruginosa | 27853 | 0.5 - 2 |
| Streptococcus pneumoniae | 49619 | 0.06 - 0.25 |
| Haemophilus influenzae | 49247 | ≤ 0.015 - 0.06 |
| Neisseria gonorrhoeae | 49226 | 0.008 - 0.03[9] |
| Bacteroides fragilis | 25285 | 0.12 - 0.5 |
| Enterococcus faecalis | 29212 | 0.25 - 1 |
Note: MIC ranges can vary based on the specific testing methodology and the source of the guidelines (e.g., CLSI, EUCAST). The provided ranges are for reference and should be verified against the latest versions of the respective standards.
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid growth medium.[3][4][10]
Materials:
-
Moxifloxacin Hydrochloride Monohydrate powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Moxifloxacin Stock Solution:
-
Prepare a stock solution of Moxifloxacin Hydrochloride Monohydrate by dissolving the powder in a suitable solvent (e.g., sterile deionized water) to a concentration of 1000 µg/mL.[11]
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Moxifloxacin Dilutions:
-
Perform serial two-fold dilutions of the Moxifloxacin stock solution in CAMHB to achieve the desired concentration range in the microtiter plate wells.
-
Typically, for a final volume of 100 µL per well, 50 µL of the diluted Moxifloxacin solution is added to each well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted Moxifloxacin, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Moxifloxacin that completely inhibits visible growth of the organism.[5]
-
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.[3][4]
Materials:
-
Moxifloxacin Hydrochloride Monohydrate powder
-
Mueller-Hinton Agar (MHA)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Petri dishes
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Moxifloxacin-Containing Agar Plates:
-
Prepare a series of Moxifloxacin stock solutions at 10 times the final desired concentrations.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
Add 1 part of each Moxifloxacin stock solution to 9 parts of the molten agar to create plates with the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
Include an antibiotic-free control plate.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the Moxifloxacin-containing and control agar plates.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours. For fastidious organisms, incubation in a CO₂-enriched atmosphere may be required.[12]
-
-
Reading and Interpretation of Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of Moxifloxacin that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.
-
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of Moxifloxacin using either the broth microdilution or agar dilution method.
References
- 1. saudijournals.com [saudijournals.com]
- 2. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cmdr.ubc.ca [cmdr.ubc.ca]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of moxifloxacin anaerobic susceptibility breakpoints according to the Clinical and Laboratory Standards Institute guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labspec.org [labspec.org]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Formulation of Moxifloxacin Hydrochloride Monohydrate for Preclinical Animal Studies: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moxifloxacin (B1663623) Hydrochloride Monohydrate is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Effective and reproducible preclinical animal studies rely on the accurate and stable formulation of the test compound. This document provides detailed application notes and protocols for the formulation of Moxifloxacin Hydrochloride Monohydrate for common administration routes in preclinical animal studies, including oral gavage and intravenous injection.
Physicochemical Properties of Moxifloxacin Hydrochloride Monohydrate
A thorough understanding of the physicochemical properties of a drug substance is fundamental to developing appropriate formulations for preclinical studies. Key properties of Moxifloxacin Hydrochloride Monohydrate are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride monohydrate | [1][2] |
| Molecular Formula | C₂₁H₂₄FN₃O₄ · HCl · H₂O | [1] |
| Molecular Weight | 455.91 g/mol | [1] |
| Appearance | Slightly yellow to yellow powder or crystals | |
| Solubility | - Water: Sparingly soluble (2.4 g/100 mL) - PBS (pH 7.2): Approximately 0.2 mg/mL - DMSO: Approximately 10 mg/mL - Dimethylformamide: Approximately 3.33 mg/mL - Ethanol (96%): Slightly soluble - Acetone: Practically insoluble | [3][4] |
| pH of Solution | 3.9 - 4.6 (for a 0.1 g in 50 mL of CO₂-free water solution) |
Experimental Protocols
Oral Formulation Preparation
Oral gavage is a common method for administering compounds in preclinical rodent studies. Moxifloxacin Hydrochloride Monohydrate can be formulated as a suspension for this purpose.
Protocol 1: Stable Oral Suspension using Commercial Vehicles
This protocol is based on a published study demonstrating the stability of an extemporaneously prepared moxifloxacin oral suspension.
Materials:
-
Moxifloxacin Hydrochloride Monohydrate powder
-
Ora-Plus® (suspending vehicle)
-
Ora-Sweet® or Ora-Sweet® SF (sweetening vehicle)
-
Glass mortar and pestle
-
Graduated cylinders
-
Amber plastic bottles with child-resistant caps
-
Stirring plate and stir bar
Procedure:
-
Calculate the required amount of Moxifloxacin Hydrochloride Monohydrate to achieve the target concentration (e.g., 20 mg/mL).
-
Weigh the calculated amount of Moxifloxacin Hydrochloride Monohydrate powder.
-
If starting with tablets, grind them to a fine powder in a glass mortar.
-
In a separate container, mix equal volumes of Ora-Plus® and Ora-Sweet® (or Ora-Sweet® SF). For example, to make a final volume of 60 mL, mix 30 mL of Ora-Plus® and 30 mL of Ora-Sweet®.
-
Gradually add the powdered moxifloxacin to the vehicle mixture while stirring continuously until a uniform suspension is achieved.
-
Transfer the final suspension to an amber plastic bottle.
-
Label the bottle with the compound name, concentration, vehicle, date of preparation, and storage conditions.
Storage and Stability:
-
Store at room temperature (23-25°C).
-
A 20 mg/mL suspension prepared in a 1:1 mixture of Ora-Plus® and Ora-Sweet® or Ora-Sweet® SF has been shown to be stable for at least 90 days.
Protocol 2: General Oral Suspension using Methylcellulose (B11928114) or Carboxymethylcellulose
This protocol provides a general method for preparing a suspension when commercial vehicles are not used. The final concentration and stability should be confirmed analytically.
Materials:
-
Moxifloxacin Hydrochloride Monohydrate powder
-
Methylcellulose (e.g., 0.5% w/v in purified water) or Sodium Carboxymethylcellulose (e.g., 1% w/v in purified water)
-
Purified water
-
Mortar and pestle
-
Beakers and graduated cylinders
-
Stirring plate and stir bar
-
Homogenizer (optional)
Procedure:
-
Prepare the desired vehicle (e.g., 0.5% methylcellulose in water).
-
Weigh the required amount of Moxifloxacin Hydrochloride Monohydrate.
-
Levigate the powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
For a more uniform suspension, a homogenizer can be used.
-
Transfer the suspension to an appropriate container.
Note: The solubility and suspendability of moxifloxacin in these vehicles should be tested at the desired concentration. Stability of the formulation should be determined before use in long-term studies.
Intravenous Formulation Preparation
For intravenous administration, Moxifloxacin Hydrochloride Monohydrate should be formulated as a sterile, isotonic solution. The pH of the final solution is critical for solubility and stability.
Protocol 3: Intravenous Solution using Saline or Dextrose
This protocol is based on information from commercially available moxifloxacin injections and compatibility data.
Materials:
-
Moxifloxacin Hydrochloride Monohydrate powder (sterile, if available)
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline) or 5% Dextrose Injection, USP
-
Sterile Water for Injection, USP (if dilution is needed)
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
pH meter
-
1N Hydrochloric Acid and 1N Sodium Hydroxide solutions (for pH adjustment)
Procedure:
-
Calculate the required amount of Moxifloxacin Hydrochloride Monohydrate for the target concentration (e.g., 1.6 mg/mL, similar to the commercial product).
-
Aseptically weigh the moxifloxacin powder.
-
In a sterile container, dissolve the moxifloxacin in a portion of the sterile vehicle (0.9% NaCl or 5% Dextrose).
-
Once dissolved, add the remaining vehicle to reach the final volume.
-
Check the pH of the solution. If necessary, adjust the pH to be within the range of 4.1-4.6 using 1N HCl or 1N NaOH.
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the final solution for any particulate matter.
Storage and Stability:
-
Store at controlled room temperature.
-
Do not refrigerate , as precipitation may occur.
-
It is recommended to use the solution shortly after preparation. The stability of extemporaneously prepared solutions should be verified if stored for an extended period.
Data Presentation
Table 1: Recommended Formulation Compositions for Preclinical Studies
| Route of Administration | Vehicle | Achievable Concentration | Storage Conditions | Stability Notes |
| Oral Gavage | 1:1 mixture of Ora-Plus® and Ora-Sweet® (or Ora-Sweet® SF) | 20 mg/mL | Room Temperature (23-25°C) | Stable for at least 90 days |
| 0.5% Methylcellulose in Water | Vehicle-dependent, requires testing | Room Temperature | Stability should be determined | |
| 1% Sodium Carboxymethylcellulose in Water | Vehicle-dependent, requires testing | Room Temperature | Stability should be determined | |
| Intravenous Injection | 0.9% Sodium Chloride Injection, USP | Up to 1.6 mg/mL (pH 4.1-4.6) | Room Temperature | Do not refrigerate. Use promptly. |
| 5% Dextrose Injection, USP | Up to 1.6 mg/mL (pH 4.1-4.6) | Room Temperature | Do not refrigerate. Use promptly. |
Visualizations
Caption: Workflow for Oral and IV Formulation Preparation.
References
Investigating Bacterial Resistance to Moxifloxacin Hydrochloride Monohydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin (B1663623), a fourth-generation fluoroquinolone, is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE), enzymes essential for DNA replication, repair, and recombination.[1] Despite its efficacy, the emergence of bacterial resistance to moxifloxacin poses a significant challenge to its clinical utility. Understanding the molecular mechanisms underlying this resistance is crucial for the development of new therapeutic strategies and for effective antibiotic stewardship.
This document provides detailed application notes and protocols for investigating the primary mechanisms of bacterial resistance to moxifloxacin. These mechanisms primarily include:
-
Alterations in Target Enzymes: Mutations within the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes are the most common cause of resistance. These mutations reduce the binding affinity of moxifloxacin to its target enzymes.[2][3]
-
Active Efflux of the Drug: Overexpression of multidrug resistance (MDR) efflux pumps, which actively transport moxifloxacin out of the bacterial cell, prevents the antibiotic from reaching its intracellular targets at effective concentrations.[2][4]
-
Plasmid-Mediated Resistance: The acquisition of transferable plasmid-mediated quinolone resistance (PMQR) genes, such as the qnr family, which protect DNA gyrase from moxifloxacin.[5][6][7]
These application notes provide structured methodologies for the identification and characterization of these resistance mechanisms.
Target-Site Mutations: Alterations in gyrA and parC
Mutations in the QRDRs of gyrA and parC are a primary driver of high-level moxifloxacin resistance. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is topoisomerase IV.[5] Sequential mutations in both target enzymes can lead to progressively higher levels of resistance.[8]
Application Note:
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of moxifloxacin against bacterial isolates and to identify mutations in the QRDRs of the gyrA and parC genes. A significant increase in the MIC value often correlates with the presence of target-site mutations.
Experimental Protocols:
1.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
-
Materials:
-
96-well microtiter plates
-
Moxifloxacin hydrochloride monohydrate powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture grown to a 0.5 McFarland standard
-
Sterile saline or broth
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
-
-
Procedure:
-
Prepare Moxifloxacin Stock Solution: Accurately weigh moxifloxacin powder and dissolve in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the moxifloxacin stock solution in CAMHB directly in the 96-well plates to achieve a range of concentrations (e.g., 0.008 to 128 µg/mL).
-
Inoculum Preparation: Select 3-5 well-isolated colonies from a fresh agar (B569324) plate and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2] Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the moxifloxacin dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[2]
-
Reading Results: The MIC is the lowest concentration of moxifloxacin that completely inhibits visible bacterial growth (turbidity).[2] Results can be read visually or with a plate reader.
-
1.2. DNA Sequencing of gyrA and parC QRDRs
-
Materials:
-
Bacterial genomic DNA extraction kit
-
Primers for the QRDRs of gyrA and parC (species-specific)
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing service or in-house sequencer
-
-
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the bacterial isolates to be tested.
-
PCR Amplification:
-
Set up a PCR reaction using primers that flank the QRDRs of the gyrA and parC genes.[3][12]
-
A typical PCR cycling protocol includes an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[3] Optimize annealing temperatures based on the specific primers used.
-
-
Verification of Amplicon: Run the PCR products on an agarose gel to confirm the amplification of a single product of the expected size.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing using the same primers as for amplification.[13]
-
Sequence Analysis: Align the obtained sequences with the wild-type sequences of gyrA and parC from a susceptible reference strain to identify any nucleotide and corresponding amino acid changes.
-
Data Presentation:
Table 1: Correlation of Moxifloxacin MIC with gyrA and parC Mutations
| Bacterial Species | Strain | gyrA Mutation(s) (Amino Acid Change) | parC Mutation(s) (Amino Acid Change) | Moxifloxacin MIC (µg/mL) | Reference |
| Streptococcus pneumoniae | Clinical Isolates | S81F/Y, E85K | S79F, D83N | 0.5 - >16 | [14] |
| Mycoplasma genitalium | Cultured Strains | D99N, G93C, M95I | S83I | 2 - 16 | [6] |
| Escherichia coli | Clinical Isolates | S83L, D87N | S80I, E84G/V | >32 | [3][12] |
| Acinetobacter baumannii | Nosocomial Isolates | S83L | S80L | ≥2 | [15] |
Note: MIC values can vary depending on the specific mutations and the presence of other resistance mechanisms.
Visualization:
Caption: Workflow for identifying target-site mutations.
Active Efflux of Moxifloxacin
Efflux pumps are transmembrane proteins that actively extrude a wide variety of substrates, including antibiotics, from the bacterial cell.[16] Overexpression of these pumps can lead to low- to moderate-level resistance to moxifloxacin and can facilitate the acquisition of higher-level resistance.[4][17]
Application Note:
This section describes protocols to assess the activity of efflux pumps and to quantify the expression of genes encoding these pumps. The ethidium (B1194527) bromide (EtBr) efflux assay is a common phenotypic method, while quantitative PCR (qPCR) provides a genotypic measure of efflux pump gene expression. The use of an efflux pump inhibitor (EPI) in conjunction with MIC testing can also provide evidence for efflux-mediated resistance.
Experimental Protocols:
2.1. Phenotypic Efflux Pump Activity Assay using Ethidium Bromide
This assay measures the accumulation and efflux of the fluorescent dye ethidium bromide, a common substrate for many efflux pumps.[5][8][16]
-
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or reserpine
-
Fluorometer or fluorescence plate reader
-
-
Procedure:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest the cells by centrifugation. Wash the cell pellet twice with PBS.
-
Loading Phase: Resuspend the cells in PBS containing EtBr and an EPI (like CCCP) to inhibit energy-dependent efflux and maximize EtBr loading. Incubate until fluorescence reaches a steady state.
-
Efflux Phase: Centrifuge the loaded cells, remove the supernatant, and resuspend them in PBS.
-
Initiate Efflux: Add glucose to the cell suspension to provide an energy source for the efflux pumps.
-
Measure Fluorescence: Immediately begin monitoring the decrease in fluorescence over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux of EtBr.
-
Inhibitor Assay: Repeat the efflux phase in the presence of a specific EPI. A slower rate of fluorescence decay compared to the control without the EPI indicates inhibition of efflux pump activity.
-
2.2. Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol quantifies the mRNA levels of specific efflux pump genes.[18][19][20]
-
Materials:
-
Bacterial culture (test and control strains)
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit (reverse transcriptase)
-
Primers for target efflux pump genes and a housekeeping gene (e.g., 16S rRNA)
-
SYBR Green or probe-based qPCR master mix
-
Real-time PCR instrument
-
-
Procedure:
-
RNA Extraction: Extract total RNA from bacterial cultures grown to the mid-log phase.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase kit.
-
qPCR:
-
Set up qPCR reactions for the target efflux pump genes and the housekeeping gene using specific primers.
-
Run the qPCR with appropriate cycling conditions.
-
-
Data Analysis: Calculate the relative expression of the target genes in the test strain compared to a susceptible control strain using the 2-ΔΔCT method. An increase in the fold change indicates overexpression of the efflux pump gene.[18]
-
Data Presentation:
Table 2: Effect of Efflux Pump Inhibitors on Moxifloxacin MIC
| Bacterial Species | Strain | Moxifloxacin MIC (µg/mL) | Efflux Pump Inhibitor (EPI) | Moxifloxacin MIC + EPI (µg/mL) | Fold-change in MIC | Reference |
| Staphylococcus aureus | SA-1199B (NorA overexpressing) | 8 | Reserpine (20 µg/mL) | 0.25 | 32 | [21] |
| Pseudomonas aeruginosa | WT Strain | 2 | PAβN (20 µg/mL) | 0.125 | 16 | [22] |
| Acinetobacter baumannii | Clinical Isolate | >128 | CCCP (5 µg/mL) | 4 | >32 | [23] |
Visualization:
Caption: Mechanism of efflux pump-mediated resistance.
Plasmid-Mediated Quinolone Resistance (PMQR)
PMQR is conferred by horizontally transferable genes located on plasmids.[6][7] While these genes typically confer low-level resistance, their presence can facilitate the selection of higher-level resistance mutations.[7] The most common PMQR mechanisms include qnr proteins, the aminoglycoside acetyltransferase variant AAC(6')-Ib-cr, and the QepA efflux pump.[4][24]
Application Note:
This protocol focuses on the detection of the most common PMQR genes (qnrA, qnrB, and qnrS) using multiplex PCR. The presence of these genes in a moxifloxacin-resistant isolate suggests a potential for horizontal transfer of resistance.
Experimental Protocols:
3.1. Multiplex PCR for qnrA, qnrB, and qnrS Genes
-
Materials:
-
Bacterial genomic or plasmid DNA extraction kit
-
Primers for qnrA, qnrB, and qnrS genes
-
Multiplex PCR master mix
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
Positive control DNA for each qnr gene
-
-
Procedure:
-
DNA Extraction: Extract plasmid or total genomic DNA from the bacterial isolates.
-
Multiplex PCR:
-
Gel Electrophoresis: Run the PCR products on an agarose gel. The presence of bands of specific sizes corresponding to each qnr gene indicates a positive result. Compare the band sizes to those of the positive controls.
-
Data Presentation:
Table 3: Prevalence of qnr Genes in Fluoroquinolone-Resistant Isolates
| Bacterial Species | Source | Number of Isolates | Prevalence of qnrA | Prevalence of qnrB | Prevalence of qnrS | Reference |
| Escherichia coli | Hospital Wastewater | 30 | 76.7% | 53.3% | 63.3% | [27] |
| Klebsiella pneumoniae | Clinical Isolates | 68 | 20.6% | 29.4% | 32.4% | [28] |
| Escherichia coli | Clinical Isolates (UTI) | 95 | 0% | 0% | 96.8% | [26] |
Visualization:
Caption: Plasmid-mediated quinolone resistance mechanisms.
Conclusion
The investigation of bacterial resistance to moxifloxacin requires a multi-faceted approach. The protocols and application notes provided herein offer a comprehensive framework for researchers to identify and characterize the key mechanisms of resistance. By combining phenotypic assays, such as MIC determination and efflux pump activity assessment, with genotypic methods like DNA sequencing and PCR, a detailed understanding of the resistance profile of a given bacterial isolate can be achieved. This knowledge is fundamental for guiding clinical treatment decisions, surveillance of resistance trends, and the development of novel strategies to combat antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mutations in ParC and GyrA of moxifloxacin-resistant and susceptible Mycoplasma genitalium strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. protocols.io [protocols.io]
- 11. youtube.com [youtube.com]
- 12. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mutations in ParC and GyrA of moxifloxacin-resistant and susceptible Mycoplasma genitalium strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Temporal Interplay between Efflux Pumps and Target Mutations in Development of Antibiotic Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijop.net [ijop.net]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. brieflands.com [brieflands.com]
- 24. Plasmid-Mediated Quinolone Resistance: a Multifaceted Threat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Updated Multiplex PCR for Detection of All Six Plasmid-Mediated qnr Gene Families - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Detection of Plasmid-Mediated qnr Genes Among the Clinical Quinolone-Resistant Escherichia coli Strains Isolated in Tehran, Iran [openmicrobiologyjournal.com]
- 27. bioone.org [bioone.org]
- 28. public.pensoft.net [public.pensoft.net]
Application Notes and Protocols for Spectroscopic Quantification of Moxifloxacin Hydrochloride Monohydrate in Plasma
These application notes provide detailed protocols for the quantification of Moxifloxacin (B1663623) Hydrochloride Monohydrate in human plasma using UV-Vis spectrophotometry and spectrofluorimetry. The methods described are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
UV-Vis Spectrophotometric Method
This method involves the direct measurement of Moxifloxacin in plasma after deproteination. A more advanced approach using second-order derivative spectrophotometry is also presented to minimize background interference from plasma components.
Quantitative Data Summary
| Parameter | Method 1: Direct UV Spectrophotometry | Method 2: Second-Order Derivative Spectrophotometry |
| Wavelength (λmax) | 294 nm[1] | Peak-to-peak amplitude in the range 335–345 nm[2] |
| Linearity Range | Not explicitly stated for plasma, 10 µg/mL solution used for measurements[1] | 0.25–10 μg/mL[2] |
| Limit of Detection (LOD) | Not specified | 0.03 μg/mL[2] |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Recovery | Within acceptable limits[1] | 95.2–102.1%[2] |
| Precision (%RSD) | Within acceptable limits[1] | ≤ 4.3%[2] |
| Sample Preparation | Liquid-Liquid Extraction[1] | Protein precipitation with buffer and centrifugation[2] |
Experimental Protocols
Method 1: Direct UV Spectrophotometry with Liquid-Liquid Extraction
This protocol is based on the principle of extracting the drug from the plasma matrix before spectrophotometric analysis.
Materials and Reagents:
-
Moxifloxacin Hydrochloride Monohydrate reference standard
-
Acetonitrile (B52724) (HPLC grade)[1]
-
Human plasma (drug-free)
-
Volumetric flasks
-
Centrifuge tubes
-
Vortex mixer
-
UV-Vis Spectrophotometer
Protocol:
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of Moxifloxacin and dissolve it in a 10 mL volumetric flask with acetonitrile to get a concentration of 1000 µg/mL.[1] From this stock, prepare a working standard of 10 µg/mL by diluting with acetonitrile.[1]
-
Plasma Sample Preparation:
-
Collect blood in EDTA-containing tubes and centrifuge at 3000 rpm for 10 minutes to separate the plasma.[1]
-
Spike known concentrations of Moxifloxacin working standard into blank plasma for calibration curve preparation.
-
Perform liquid-liquid extraction for both standards and unknown samples. The exact solvent and ratios should be optimized, but a common approach is to use a water-immiscible organic solvent.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the extracted samples at 294 nm against a blank solution prepared from drug-free plasma subjected to the same extraction procedure.[1]
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of Moxifloxacin in the test samples from the calibration curve.
-
Method 2: Second-Order Derivative Spectrophotometry in Micellar Medium
This method enhances specificity by using derivative spectrophotometry and a micellar medium to reduce plasma matrix interference.[2]
Materials and Reagents:
-
Moxifloxacin Hydrochloride Monohydrate reference standard
-
Sodium Dodecylsulfate (SDS)
-
Citrate-phosphate buffer (pH 7.2)
-
Human plasma (drug-free)
-
Centrifuge
-
UV-Vis Spectrophotometer with derivative spectroscopy capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a 12.0 mmol/L solution of SDS in citrate-phosphate buffer (pH 7.2).[2]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Moxifloxacin.
-
For calibration standards, spike appropriate aliquots of the stock solution into drug-free plasma to achieve final concentrations in the range of 0.25–10.0 µg/mL.[2]
-
To precipitate plasma proteins, treat the plasma samples (standards and unknowns) with the SDS-citrate-phosphate buffer.[2]
-
Centrifuge the samples at 6000 rpm for 15 minutes.[3]
-
Filter the supernatant through a 0.2 µm syringe filter.[3]
-
-
Spectrophotometric Measurement:
-
Record the second-order derivative spectra of the prepared solutions from 320 nm to 400 nm.[3]
-
Measure the peak-to-peak amplitude in the wavelength range of 335–345 nm.[2]
-
Use a plasma blank prepared in the same manner for background correction.
-
Create a calibration curve by plotting the derivative amplitude against the Moxifloxacin concentration.
-
Calculate the concentration of Moxifloxacin in the unknown samples using the regression equation from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for UV-Vis analysis of Moxifloxacin in plasma.
Spectrofluorimetric Methods
Spectrofluorimetry offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry for the quantification of Moxifloxacin in plasma. Two distinct methods are presented here.
Quantitative Data Summary
| Parameter | Method 3: Direct Fluorimetry in Micellar Medium | Method 4: Indirect Fluorimetry via Oxidation |
| Excitation Wavelength (λex) | 294 nm[4][5] | 250 nm[6][7] |
| Emission Wavelength (λem) | 503 nm[4][5] | 362 nm[6][7] |
| Linearity Range | 30–300 ng/mL (0.03-0.30 µg/mL)[4] | 0.2–5.0 μg/mL[6][7] |
| Limit of Detection (LOD) | 15 ng/mL[4] | 0.016 μg/mL[6][7] |
| Limit of Quantification (LOQ) | 60 ng/mL[4] | 0.056 μg/mL[6][7] |
| Recovery | 105 ± 2%[4] | 95.15–103.18%[6][7] |
| Precision (%RSD) | 1.3%[4] | Not explicitly stated for plasma |
| Principle | Enhanced native fluorescence in SDS micelles[4][5] | Oxidation of Moxifloxacin by Ce(IV) to produce fluorescent Ce(III)[6][7] |
Experimental Protocols
Method 3: Direct Spectrofluorimetry in a Micellar Medium
This method utilizes the enhancement of Moxifloxacin's native fluorescence in the presence of a micellar medium, which also helps to minimize background fluorescence from plasma components.[4][5]
Materials and Reagents:
-
Moxifloxacin Hydrochloride Monohydrate reference standard
-
Sodium Dodecyl Sulfate (B86663) (SDS)
-
Acetic acid-sodium acetate (B1210297) buffer (0.1 M, pH 4.0)[4]
-
Human plasma (drug-free)
-
Spectrofluorometer
Protocol:
-
Reagent Preparation:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Moxifloxacin.
-
Into 25 mL volumetric flasks, pipette aliquots of working standard or plasma sample to achieve final concentrations in the range of 0.03-0.30 µg/mL.[4]
-
To each flask, add 5 mL of the acetate buffer (pH 4.0) and 2.5 mL of the 0.15 M SDS solution.[4]
-
Dilute to the mark with water.
-
-
Fluorimetric Measurement:
-
Thermostat the solutions at 25 ± 0.1 °C.[4]
-
Measure the fluorescence intensity at an emission wavelength of 503 nm after excitation at 294 nm.[4]
-
Use a blank solution prepared similarly with drug-free plasma.
-
Construct a calibration curve of fluorescence intensity versus concentration.
-
Determine the Moxifloxacin concentration in unknown samples from the calibration curve.
-
Method 4: Indirect Spectrofluorimetry via Cerium (IV) Oxidation
This method is based on the oxidation of Moxifloxacin by Cerium (IV) in an acidic medium, which results in the formation of fluorescent Cerium (III).[6][7] The intensity of the fluorescence from Ce(III) is proportional to the concentration of Moxifloxacin.
Materials and Reagents:
-
Moxifloxacin Hydrochloride Monohydrate reference standard
-
Cerium (IV) sulfate solution
-
Sulfuric acid
-
Human plasma (drug-free)
-
Spectrofluorometer
Protocol:
-
Reaction and Measurement:
-
Prepare standard solutions of Moxifloxacin.
-
In a series of reaction vessels, mix aliquots of Moxifloxacin standards or plasma samples with an acidic medium (e.g., sulfuric acid) and a solution of Ce(IV).[6][7]
-
The optimal concentrations of reagents, temperature, and heating time should be established as they can influence the reaction.[6][7]
-
After the reaction is complete, measure the fluorescence of the resulting Ce(III) species.
-
-
Fluorimetric Measurement:
-
Set the excitation wavelength to 250 nm and the emission wavelength to 362 nm.[6][7]
-
Construct a calibration curve by plotting the fluorescence intensity against the initial concentration of Moxifloxacin.
-
Analyze the unknown plasma samples using the same procedure and determine the concentration from the calibration curve.
-
Logical Relationship Diagram
Caption: Principles of direct and indirect spectrofluorimetric methods.
References
- 1. saudijournals.com [saudijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spectrofluorimetric determination of moxifloxacin in tablets, human urine and serum - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Spectrofluorimetric determination of moxifloxacin in tablets, human urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated Spectrofluorimetric Method for the Determination of Moxifloxacin in Its Pure Form, Pharmaceutical Preparations, and Biological Samples [jstage.jst.go.jp]
- 7. A Validated Spectrofluorimetric Method for the Determination of Moxifloxacin in Its Pure Form, Pharmaceutical Preparations, and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biofilm Inhibition Assay Using Moxifloxacin Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces. This protective environment renders bacteria within a biofilm significantly more resistant to antimicrobial agents compared to their planktonic (free-floating) counterparts. The formation of biofilms is a major contributor to persistent and chronic infections, as well as the contamination of medical devices. Consequently, the development of effective anti-biofilm agents is a critical area of research in drug development.
Moxifloxacin, a fourth-generation fluoroquinolone, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1] This document provides a detailed protocol for assessing the biofilm inhibition potential of Moxifloxacin Hydrochloride Monohydrate using a standard in vitro crystal violet assay.
Core Principles of the Biofilm Inhibition Assay
The crystal violet assay is a straightforward and widely used method for quantifying biofilm formation.[2][3] The principle of this assay is based on the ability of crystal violet, a cationic dye, to stain the negatively charged components of the biofilm matrix and bacterial cells. After treatment with the antimicrobial agent, the remaining adherent biofilm is stained. The unbound dye is washed away, and the bound dye is solubilized. The absorbance of the resulting solution is then measured, which is directly proportional to the amount of biofilm biomass.[3][4]
Experimental Protocols
Materials and Reagents
-
Moxifloxacin Hydrochloride Monohydrate
-
Bacterial strains known for robust biofilm formation (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)[5][6]
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose for S. aureus, Luria-Bertani (LB) broth for Gram-negative bacteria)[6]
-
Sterile 96-well flat-bottom polystyrene microtiter plates[3][4]
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water[3]
-
Microplate reader
Preparation of Moxifloxacin Stock Solution
-
Prepare a stock solution of Moxifloxacin Hydrochloride Monohydrate in a suitable solvent (e.g., sterile deionized water or a buffer appropriate for the specific bacterial strain). The final concentration of the stock solution should be high enough to allow for serial dilutions to the desired testing concentrations.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
Biofilm Inhibition Assay Protocol
-
Bacterial Culture Preparation: Inoculate the selected bacterial strain into the appropriate growth medium and incubate overnight at 37°C with shaking.
-
Standardization of Inoculum: Dilute the overnight culture with fresh medium to achieve a starting optical density (OD) at 600 nm of approximately 0.05-0.1 (corresponds to ~10^7 CFU/mL).[7]
-
Plate Preparation:
-
Add 100 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate.
-
Add 100 µL of varying concentrations of Moxifloxacin Hydrochloride Monohydrate to the wells to achieve the final desired concentrations (e.g., ranging from sub-MIC to supra-MIC values).[8] A two-fold serial dilution is commonly used.
-
Include positive control wells containing the bacterial suspension and medium only (no antibiotic).
-
Include negative control wells containing sterile medium only (no bacteria).
-
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[3]
-
Washing: After incubation, carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[9] After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2][3]
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with sterile distilled water until the washings are clear. Invert the plate and blot it dry on a paper towel.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[3] Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 570 nm and 595 nm using a microplate reader.[3][8]
Data Presentation
The percentage of biofilm inhibition can be calculated using the following formula:
% Inhibition = [ (ODcontrol - ODtest) / ODcontrol ] x 100
Where:
-
ODcontrol is the absorbance of the positive control (biofilm grown without the antibiotic).
-
ODtest is the absorbance of the biofilm grown in the presence of Moxifloxacin.
The results should be summarized in a clear and structured table for easy comparison.
Table 1: Biofilm Inhibition by Moxifloxacin Hydrochloride Monohydrate against Staphylococcus aureus
| Moxifloxacin Concentration (µg/mL) | Mean Absorbance (OD570) ± SD | Percentage Inhibition (%) |
| 0 (Positive Control) | 1.25 ± 0.08 | 0 |
| 0.125 | 1.10 ± 0.06 | 12 |
| 0.25 | 0.85 ± 0.05 | 32 |
| 0.5 | 0.50 ± 0.04 | 60 |
| 1.0 | 0.25 ± 0.03 | 80 |
| 2.0 | 0.10 ± 0.02 | 92 |
| 4.0 | 0.05 ± 0.01 | 96 |
| Negative Control | 0.02 ± 0.01 | - |
Table 2: Biofilm Inhibition by Moxifloxacin Hydrochloride Monohydrate against Pseudomonas aeruginosa
| Moxifloxacin Concentration (µg/mL) | Mean Absorbance (OD570) ± SD | Percentage Inhibition (%) |
| 0 (Positive Control) | 1.40 ± 0.10 | 0 |
| 1 | 1.30 ± 0.09 | 7 |
| 2 | 1.15 ± 0.08 | 18 |
| 4 | 0.90 ± 0.07 | 36 |
| 8 | 0.65 ± 0.06 | 54 |
| 16 | 0.35 ± 0.04 | 75 |
| 32 | 0.15 ± 0.03 | 89 |
| Negative Control | 0.03 ± 0.01 | - |
Visualization of Experimental Workflow
Caption: Workflow for the Moxifloxacin Biofilm Inhibition Assay.
References
- 1. Preparation and In Vitro/Ex Vivo Evaluation of Moxifloxacin-Loaded PLGA Nanosuspensions for Ophthalmic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ableweb.org [ableweb.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Assessment of Biofilm Production, Antibacterial Resistance of Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp. Obtained from Tonsillar Crypts of Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 8. Activity of Moxifloxacin Against Biofilms Formed by Clinical Isolates of Staphylococcus aureus Differing by Their Resistant or Persister Character to Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Methodology for In Vivo Efficacy Evaluation of Moxifloxacin Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxifloxacin (B1663623) is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] It is widely utilized for treating a variety of bacterial infections, including those affecting the respiratory tract, skin, and abdomen.[1] The bactericidal action of moxifloxacin stems from its ability to inhibit two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[1][2] By inhibiting these enzymes, moxifloxacin induces double-strand breaks in the bacterial DNA, ultimately leading to cell death.[1] This document provides detailed methodologies for the in vivo evaluation of Moxifloxacin Hydrochloride Monohydrate's efficacy, including experimental protocols for common infection models and data presentation guidelines.
Mechanism of Action Signaling Pathway
Moxifloxacin's primary mechanism of action involves the disruption of bacterial DNA synthesis. It specifically targets and inhibits DNA gyrase and topoisomerase IV, which are crucial for maintaining the necessary DNA topology for replication and transcription. This inhibition leads to the accumulation of cleaved DNA, preventing proper cell division and resulting in bacterial cell death.[1][3]
Caption: Mechanism of action of Moxifloxacin in a bacterial cell.
In Vivo Efficacy Evaluation Workflow
A typical workflow for evaluating the in vivo efficacy of Moxifloxacin involves several key stages, from the selection of an appropriate animal model to the final analysis of the treatment's impact on bacterial load and host survival.
Caption: General workflow for in vivo efficacy evaluation of Moxifloxacin.
Data Presentation
Pharmacokinetic Parameters of Moxifloxacin in Mice
The following table summarizes key pharmacokinetic parameters of moxifloxacin in mice following a single oral administration.
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| 9.2 (oral) | 0.8 | 0.25 | 1.7 | 1.3 | [4][5][6] |
| 9.2 (IV) | - | - | 2.2 | 0.93 | [4][5][6] |
In Vivo Efficacy of Moxifloxacin in Murine Infection Models
This table presents a summary of in vivo efficacy studies of moxifloxacin in various murine infection models.
| Infection Model | Bacterial Strain | Mouse Strain | Dose (mg/kg) & Route | Treatment Schedule | Outcome | Reference |
| Systemic Mixed Infection | E. coli & B. fragilis | Not Specified | Not Specified (IV) | Started 24h post-infection for 3 days | 100% survival at day 7 | [7] |
| Sepsis (CLP) | Polymicrobial | C57BL/6 | 20 µg/g (IP) | Immediately after CLP and 24h later | 80% survival | [8][9][10] |
| Pneumonia | S. pneumoniae | Immunocompromised | Not Specified (oral) | Not Specified | Pulmonary clearance in 11 of 15 mice | [11] |
| Cellulitis | S. aureus (MSSA) | Not Specified | 2.5 and 5 (SC) | 1h, 4h, 24h, and 27h post-inoculation | Bacteriostatic | [12] |
| Cellulitis | S. aureus (MRSA) | Not Specified | 25 and 50 (SC) | 1h, 3h, and 5h post-inoculation | Marginal to no effect | [12] |
Pharmacodynamic Indices of Moxifloxacin
Pharmacodynamic indices are crucial for predicting the therapeutic success of an antibiotic. The ratio of the Area Under the Curve (AUC) to the Minimum Inhibitory Concentration (MIC) is a key parameter for fluoroquinolones.
| Pathogen | Key PD Index | Target Value for Efficacy | Reference |
| Streptococcus pneumoniae | fAUC/MIC | >30-40 | [13] |
| Gram-negative bacteria | fAUC/MIC | >75 | [14] |
Experimental Protocols
Murine Sepsis Model: Cecal Ligation and Puncture (CLP)
This model induces polymicrobial sepsis that mimics the clinical course of human sepsis.[1][15]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Surgical scissors and forceps
-
3-0 silk suture
-
21-gauge needle
-
70% ethanol
-
Sterile saline
-
Moxifloxacin Hydrochloride Monohydrate solution
Protocol:
-
Anesthesia: Anesthetize the mouse via intraperitoneal injection of Ketamine (100 mg/kg) and Xylazine (10 mg/kg) or using an isoflurane (B1672236) induction chamber.[1] Confirm the depth of anesthesia by lack of response to a toe pinch.
-
Surgical Preparation: Shave the abdomen and disinfect the area with 70% ethanol.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and the abdominal wall to expose the peritoneal cavity.
-
Cecal Ligation: Gently exteriorize the cecum and ligate it with a 3-0 silk suture at a point 5-10 mm from the cecal tip. The severity of sepsis can be modulated by the length of the ligated cecum.[15]
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle, ensuring not to puncture the opposing side.[16] A small amount of fecal matter can be extruded to ensure patency.
-
Closure: Return the cecum to the peritoneal cavity. Close the abdominal wall with sutures and the skin with wound clips or sutures.
-
Fluid Resuscitation: Administer 1 mL of pre-warmed sterile saline subcutaneously to prevent dehydration.[15]
-
Moxifloxacin Administration: Prepare moxifloxacin solution in a suitable vehicle (e.g., sterile water or saline). Administer the desired dose (e.g., 20 mg/kg) via intraperitoneal injection immediately after surgery and at subsequent time points as required by the study design.[13]
-
Post-operative Care and Monitoring: House mice individually with easy access to food and water. Monitor for signs of sepsis (e.g., lethargy, piloerection, hypothermia) and record survival daily for up to 7 days.
Murine Pneumonia Model: Intratracheal Instillation of Streptococcus pneumoniae
This model is used to evaluate the efficacy of antibiotics against respiratory pathogens.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Streptococcus pneumoniae strain (e.g., a clinically relevant serotype)
-
Tryptic Soy Broth (TSB) or other suitable bacterial culture medium
-
Anesthetic (e.g., Ketamine/Xylazine)
-
Sterile saline
-
Moxifloxacin Hydrochloride Monohydrate solution
Protocol:
-
Bacterial Preparation: Culture S. pneumoniae in TSB to mid-log phase. Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Anesthesia: Anesthetize the mouse as described in the CLP protocol.
-
Intratracheal Inoculation: Place the anesthetized mouse in a supine position on a surgical board. Make a small incision in the neck to expose the trachea. Using a fine-gauge needle and syringe, carefully inject 50 µL of the bacterial suspension directly into the trachea. Close the incision with a single suture or tissue adhesive.
-
Moxifloxacin Administration: At a predetermined time post-infection (e.g., 4 hours), administer moxifloxacin orally via gavage.[11] The dose and frequency will depend on the study design. To prepare for oral gavage, dissolve the moxifloxacin in distilled water.[13]
-
Monitoring and Endpoint: Monitor the mice for clinical signs of pneumonia (e.g., ruffled fur, hunched posture, labored breathing). At the study endpoint (e.g., 24 or 48 hours post-treatment), euthanize the mice.
-
Bacterial Load Quantification: Aseptically remove the lungs and homogenize them in sterile saline. Perform serial dilutions of the lung homogenate and plate on appropriate agar (B569324) plates (e.g., blood agar). Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.
Murine Skin and Soft Tissue Infection (SSTI) Model: Intradermal Injection of MRSA
This model is suitable for evaluating the efficacy of antibiotics against skin pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
MRSA strain (e.g., USA300)
-
Bacterial culture medium (e.g., Tryptic Soy Broth)
-
Anesthetic (optional, for shaving)
-
Electric shaver
-
Sterile saline
-
Moxifloxacin Hydrochloride Monohydrate solution
Protocol:
-
Bacterial Preparation: Prepare the MRSA inoculum as described in the pneumonia model, resuspending the bacteria in sterile saline to a concentration of approximately 1 x 10^8 CFU/mL.
-
Animal Preparation: Anesthetize the mice if necessary and shave a small area on the back.
-
Intradermal Injection: Inject 50 µL of the MRSA suspension intradermally into the shaved area. A visible bleb should form at the injection site.
-
Moxifloxacin Administration: Administer moxifloxacin at the desired dose and route (e.g., subcutaneous or oral) at specified time points post-infection. For subcutaneous administration, inject the drug at a site distant from the infection site.[12]
-
Lesion Measurement: Measure the size of the skin lesion (length and width) daily using calipers. The lesion area can be calculated to monitor the progression of the infection.
-
Bacterial Load Quantification: At the end of the experiment, euthanize the mice and excise the skin lesion. Homogenize the tissue, perform serial dilutions, and plate on appropriate agar to determine the bacterial CFU per gram of tissue.
References
- 1. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification and characterization of mouse and human tissue-resident microbiota by qPCR and 16S sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Load Quantification [bio-protocol.org]
- 6. A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. the-innovation.org [the-innovation.org]
- 8. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and In Vitro/Ex Vivo Evaluation of Moxifloxacin-Loaded PLGA Nanosuspensions for Ophthalmic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vivo Mouse Models to Study Pneumococcal Host Interaction and Invasive Pneumococcal Disease | Springer Nature Experiments [experiments.springernature.com]
- 12. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Moxifloxacin-induced Biochemical Changes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 16. Clinically relevant model of pneumococcal pneumonia, ARDS, and nonpulmonary organ dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identification and characterization of Moxifloxacin Hydrochloride Monohydrate degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of Moxifloxacin (B1663623) Hydrochloride Monohydrate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Moxifloxacin?
A1: Moxifloxacin is susceptible to degradation under various stress conditions, primarily through hydrolysis (acidic and alkaline), oxidation, and photolysis.[1][2][3] Under hydrolytic conditions, two primary degradation products are often observed.[4] Photodegradation can lead to the formation of several products, with the reaction rate being pH-dependent.[5][6] Oxidative degradation also yields specific byproducts.
Q2: What are the regulatory guidelines for forced degradation studies of Moxifloxacin?
A2: Forced degradation studies for Moxifloxacin should be conducted following the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[7] These studies are essential to establish the inherent stability of the molecule and to develop a stability-indicating analytical method.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate and quantify the degradation products.[7][9]
Q3: Which analytical techniques are most suitable for identifying and characterizing Moxifloxacin degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying Moxifloxacin and its degradation products.[4][8][10][11][12] For structural elucidation and definitive identification of the degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the preferred technique.[5][13]
Q4: How can I ensure the stability of my Moxifloxacin stock solutions for analysis?
A4: Moxifloxacin solutions should be protected from light to prevent photolytic degradation.[12] It is recommended to wrap containers in aluminum foil. For short-term storage, refrigeration is advisable. The stability of the solution in the chosen mobile phase should also be evaluated.
Troubleshooting Guides for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of Moxifloxacin and its degradation products.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Interaction of analytes with active sites on the column. 3. Mismatch between sample solvent and mobile phase. 4. Extra-column band broadening. | 1. Use a guard column to protect the analytical column.[14] 2. Flush the column with a strong solvent. 3. Adjust the mobile phase pH or ionic strength. 4. Dissolve the sample in the mobile phase whenever possible.[15] 5. Check for and minimize the length of tubing between the injector and the column, and the column and the detector.[14] |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition. 2. Pump malfunction (leaks, air bubbles). 3. Temperature variations. | 1. Prepare the mobile phase fresh daily and degas it thoroughly.[15] 2. If using a gradient, manually prepare the mobile phase to bypass the mixing device to check for consistency.[14] 3. Purge the pump to remove any trapped air.[15] 4. Use a column oven to maintain a consistent temperature.[15] |
| Poor Resolution Between Peaks | 1. Sub-optimal mobile phase composition. 2. Column aging. 3. Inappropriate flow rate. | 1. Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration. 2. Replace the column with a new one of the same type. 3. Vary the flow rate; a lower flow rate often improves resolution. |
| Ghost Peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program on the autosampler. 3. Extend the run time to ensure all components have eluted. |
| Baseline Noise or Drift | 1. Air bubbles in the detector. 2. Contaminated mobile phase or column. 3. Detector lamp aging. | 1. Purge the detector to remove air bubbles. 2. Flush the system and column with a strong solvent. 3. Replace the detector lamp if it has exceeded its lifespan. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to assess the stability of Moxifloxacin Hydrochloride Monohydrate under various stress conditions.
1. Acid Hydrolysis:
-
Dissolve 10 mg of Moxifloxacin in 10 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 24 hours or reflux at 80°C for 6 hours.[8]
-
Neutralize the solution with an appropriate volume of 0.1 N NaOH before analysis.
-
Dilute with mobile phase to the desired concentration.
2. Base Hydrolysis:
-
Dissolve 10 mg of Moxifloxacin in 10 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours or reflux at 80°C for 6 hours.[8]
-
Neutralize the solution with an appropriate volume of 0.1 N HCl before analysis.
-
Dilute with mobile phase to the desired concentration.
3. Oxidative Degradation:
-
Dissolve 10 mg of Moxifloxacin in 10 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.[16]
-
Dilute with mobile phase to the desired concentration for analysis.
4. Thermal Degradation:
-
Place the solid drug substance in a hot air oven at 80°C for 6 hours.[8]
-
Dissolve the heat-treated sample in the mobile phase for analysis.
5. Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug to a UV light source (200-800 nm) for a specified duration, ensuring an exposure of not less than 1.2 million lux hours.[9]
-
Prepare the sample in the mobile phase for analysis.
Analytical Method: Stability-Indicating RP-HPLC
This method is designed to separate Moxifloxacin from its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase: A mixture of 10mM sodium phosphate (B84403) buffer and methanol (B129727) (60:40 v/v), with the pH adjusted to 4.4.[8]
-
Detection Wavelength: 294 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 45°C.[4]
Sample Preparation:
-
Accurately weigh and dissolve the Moxifloxacin sample (from forced degradation studies or stability testing) in the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 10-100 µg/mL).[8]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following tables summarize the degradation of Moxifloxacin under different stress conditions as reported in the literature.
Table 1: Degradation of Moxifloxacin under Various Stress Conditions
| Stress Condition | Reagent/Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 1N HCl | 6 hours | Not specified, degradation product observed | [10] |
| Alkaline Hydrolysis | 1N NaOH | 6 hours | Not specified, degradation product observed | [10] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | 23.9% | [16] |
| Thermal Degradation | 80°C | 6 hours | Degradation observed | [8] |
Table 2: Identified Photodegradation Products of Moxifloxacin
| Degradation Product | Molecular Formula | [M+H]⁺ (m/z) | Reference |
| MP-1 | C₂₁H₂₃FN₃O₆ | 432.1574 | [6] |
| MP-2 | C₂₁H₂₅FN₃O₅ | 418.1755 | [6] |
| MP-3 | C₂₁H₂₃FN₃O₅ | 416.1702 | [6] |
| MP-4 | C₁₄H₁₄FN₂O₄ | 293.0914 | [6] |
| MP-5 | C₂₁H₂₃FN₃O₄ | 430.150 | [6] |
Visualizations
Experimental Workflow for Degradation Studies
Caption: Workflow for Moxifloxacin degradation studies.
Logical Relationship for Troubleshooting HPLC Issues
Caption: Troubleshooting logic for HPLC problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of Moxifloxacin Hydrochloride Solutions under Visible Light Irradiation: Identification of Products and the Effect of pH on their Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. idosi.org [idosi.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. pure.rug.nl [pure.rug.nl]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ajprd.com [ajprd.com]
Technical Support Center: Optimizing HPLC Analysis of Moxifloxacin Hydrochloride Monohydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase and overall HPLC analysis of Moxifloxacin (B1663623) Hydrochloride Monohydrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of Moxifloxacin Hydrochloride Monohydrate.
Q1: What are the typical starting mobile phase compositions for Moxifloxacin HPLC analysis?
A1: A common starting point for reversed-phase HPLC analysis of Moxifloxacin involves a mixture of an acidic buffer and an organic solvent. Commonly used buffers include phosphate (B84403) and acetate (B1210297) buffers, while methanol (B129727) and acetonitrile (B52724) are the typical organic modifiers. The pH of the mobile phase is crucial for achieving good peak shape and retention and is often adjusted to a range of 2.5 to 4.5.
Q2: My Moxifloxacin peak is showing significant tailing. What are the potential causes and solutions?
A2: Peak tailing is a common issue in the analysis of basic compounds like Moxifloxacin.
-
Cause: Secondary interactions between the basic amine groups of Moxifloxacin and acidic silanol (B1196071) groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can protonate the silanol groups, reducing their interaction with the protonated Moxifloxacin.
-
Solution 2: Add a Tailing Reducer: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a low concentration (e.g., 0.1%).[1] TEA will preferentially interact with the active silanol sites.
-
Solution 3: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of accessible silanol groups.
-
Solution 4: Check for Column Contamination: The column may be contaminated with strongly retained basic compounds. Flush the column with a strong solvent.[2]
Q3: I am observing poor resolution between Moxifloxacin and its related compounds or impurities. How can I improve this?
A3: Achieving adequate resolution is critical for accurate quantification and impurity profiling.
-
Solution 1: Optimize Organic Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
Solution 2: Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Solution 3: Adjust Mobile Phase pH: A small change in pH can significantly impact the retention and selectivity of ionizable compounds like Moxifloxacin and its impurities.
-
Solution 4: Evaluate a Different Stationary Phase: If resolution cannot be achieved on a C18 column, consider a phenyl-hexyl column, as recommended in the USP and EP monographs, which offers different selectivity.[3][4]
-
Solution 5: Decrease the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.
Q4: The retention time of my Moxifloxacin peak is drifting. What could be the cause?
A4: Retention time drift can compromise the reliability of your analysis.
-
Cause 1: Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.[5]
-
Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile organic component. Prepare fresh mobile phase and keep the solvent reservoir covered.[5]
-
Cause 3: Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. The use of a column oven is highly recommended to maintain a stable temperature.[6][7]
-
Cause 4: Pump Issues: Check the HPLC pump for leaks or pressure fluctuations, which can affect the flow rate and, consequently, the retention time.[2]
Q5: I'm experiencing a noisy or drifting baseline. What should I do?
A5: A stable baseline is essential for accurate integration and quantification.
-
Solution 1: Degas the Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Ensure the mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.[8]
-
Solution 2: Check for Contamination: A contaminated mobile phase, detector cell, or column can lead to a noisy or drifting baseline. Prepare fresh mobile phase and flush the system.
-
Solution 3: Detector Lamp Issues: An aging or failing detector lamp can cause baseline noise. Check the lamp's energy output.[5]
Data Presentation: Mobile Phase Compositions for Moxifloxacin HPLC Analysis
The following tables summarize various mobile phase compositions and chromatographic conditions reported for the HPLC analysis of Moxifloxacin Hydrochloride Monohydrate.
| Reference | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| USP Monograph[3][7] | L11 (Phenyl) | Buffer: 1.0 g Tetrabutylammonium hydrogen sulfate (B86663) and 2.0 g Monobasic potassium phosphate in water, with 4.0 mL of Phosphoric acid diluted to 2000 mL. Mobile Phase: Buffer and Methanol (72:28 v/v). | 0.9 | 295 |
| European Pharmacopoeia[4][9] | Phenylsilyl silica (B1680970) gel | Mix 28 volumes of methanol and 72 volumes of a solution containing 0.5 g/L of Tetrabutylammonium hydrogen sulfate, 1.0 g/L of Potassium dihydrogen phosphate and 3.4 g/L phosphoric acid. | 1.3 | 293 |
| Method 1[6] | C18 | Phosphate buffer and methanol (18:7 v/v) | 1.3 | 293 |
| Method 2[10] | C18 | Buffer (2 ml orthophosphoric acid in 1000 ml water, pH adjusted to 2.5 with triethylamine) and Methanol (55:45 v/v) | 1.0 | 293 |
| Method 3[11] | C18 | 10mM sodium phosphate buffer and methanol (60:40 v/v), pH 4.4 | 1.0 | 294 |
| Method 4[12] | C18 | 20 mM ammonium (B1175870) dihydrogen orthophosphate (pH 3) and acetonitrile (75:25 v/v) | 1.5 | 295 |
| Method 5[1] | C8 | Phosphate buffer (18 mM, pH 2.8 with 0.1% v/v triethylamine) and methanol (38:62 v/v) | 1.5 | 254 |
| Method 6[13] | C8 | Methanol and phosphate buffer (pH 3.0) (55:45 v/v) | Not Specified | 243 |
| Method 7[14] | C18 | Phosphate Buffer (pH 3.5) and Methanol (35:65 v/v) | 1.0 | 244 |
Experimental Protocols
Preparation of a Representative Mobile Phase (Based on Method 2)
This protocol describes the preparation of a mobile phase consisting of a phosphate buffer and methanol.
-
Buffer Preparation:
-
Accurately transfer 2.0 mL of orthophosphoric acid into a 1000 mL volumetric flask.
-
Add approximately 900 mL of HPLC-grade water and mix.
-
Adjust the pH to 2.5 using triethylamine.
-
Bring the volume to 1000 mL with HPLC-grade water.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mix the prepared buffer and HPLC-grade methanol in a ratio of 55:45 (v/v).
-
Degas the mobile phase by sonicating for 10-15 minutes or using an online degasser.
-
Standard and Sample Solution Preparation
-
Standard Stock Solution (e.g., 200 µg/mL):
-
Accurately weigh approximately 20 mg of Moxifloxacin Hydrochloride Monohydrate reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solution (e.g., 20 µg/mL):
-
Pipette 10.0 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Moxifloxacin and transfer it to a volumetric flask.
-
Add a portion of the mobile phase and sonicate to dissolve the active ingredient.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A standard experimental workflow for HPLC analysis.
References
- 1. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcompare.com [labcompare.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. phenomenex.com [phenomenex.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ijopp.org [ijopp.org]
- 7. uspnf.com [uspnf.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. drugfuture.com [drugfuture.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. jddtonline.info [jddtonline.info]
Technical Support Center: Troubleshooting Inconsistent MIC Results for Moxifloxacin Hydrochloride Monohydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of Moxifloxacin Hydrochloride Monohydrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My MIC values for Moxifloxacin against a quality control (QC) strain are consistently out of the expected range. What are the potential causes and how can I troubleshoot this?
Answer:
When your Quality Control (QC) strain yields MIC values outside the acceptable range, it indicates a systemic issue in your experimental setup. It is crucial to halt testing of experimental compounds and identify the source of the error. The following sections detail potential causes and solutions.
Troubleshooting Steps:
-
Verify QC Strain Integrity:
-
Action: Ensure the QC strain has been subcultured the correct number of times from the original stock. Repeated subculturing can lead to mutations and altered susceptibility.
-
Action: Streak the QC strain on an appropriate agar (B569324) plate to check for purity and typical colony morphology. Contamination can lead to erroneous MIC results.
-
Action: If in doubt, use a fresh, authenticated culture of the QC strain from a reputable supplier (e.g., ATCC, NCTC).
-
-
Examine Moxifloxacin Stock Solution:
-
Action: Prepare a fresh stock solution of Moxifloxacin Hydrochloride Monohydrate. Ensure the powder is fully dissolved.[1][2]
-
Action: Verify the calculations used to prepare the stock solution and subsequent dilutions.
-
Action: Check the expiration date of the Moxifloxacin powder and store it according to the manufacturer's recommendations, protected from light and moisture.[3][4]
-
-
Review Assay Conditions:
-
Action: Confirm that the correct growth medium was used (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB for non-fastidious bacteria) as recommended by CLSI and EUCAST guidelines.[5][6]
-
Action: Verify the incubation temperature and duration. For most bacteria, this is 35 ± 2°C for 16-20 hours.[6]
-
Action: Ensure the final inoculum density in the wells is approximately 5 x 10^5 CFU/mL.[6]
-
Question 2: I am observing trailing endpoints or skipped wells in my Moxifloxacin MIC assay. What could be the cause of these inconsistent results?
Answer:
Trailing endpoints (reduced growth over a range of concentrations) and skipped wells (growth at a higher concentration than a well showing no growth) can make determining the true MIC challenging. These phenomena can arise from several factors related to the compound, the inoculum, or the assay itself.
Troubleshooting Steps:
-
Assess Inoculum Homogeneity:
-
Action: Ensure the bacterial suspension is thoroughly vortexed before and during the dilution process to prevent clumping and ensure a uniform distribution of cells.[7]
-
-
Check for Moxifloxacin Precipitation:
-
Action: Visually inspect the wells of your microtiter plate for any signs of drug precipitation, especially at higher concentrations. Moxifloxacin has limited solubility in aqueous solutions.[1]
-
Action: If precipitation is observed, consider using a different solvent for the initial stock solution (e.g., DMSO) and ensure the final concentration of the solvent in the assay does not affect bacterial growth.[1]
-
-
Rule out Contamination:
-
Action: Perform a purity check of your inoculum by streaking it onto an appropriate agar plate. Contaminating organisms can have different susceptibility profiles and growth characteristics, leading to inconsistent well results.[7]
-
-
Consider the Presence of Resistant Subpopulations:
-
Action: The presence of a small subpopulation of resistant bacteria within your inoculum can lead to growth in higher concentration wells.[6] This may be inherent to the strain being tested.
-
Data Presentation
Table 1: Quality Control Ranges for Moxifloxacin MIC (µg/mL)
| Quality Control Strain | CLSI Recommended Range (µg/mL) | EUCAST Recommended Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 0.008 - 0.06 | 0.015 - 0.06 |
| Pseudomonas aeruginosa ATCC® 27853™ | 0.25 - 2 | 0.25 - 1 |
| Staphylococcus aureus ATCC® 29213™ | 0.03 - 0.12 | 0.03 - 0.12 |
| Enterococcus faecalis ATCC® 29212™ | 0.12 - 0.5 | 0.12 - 0.5 |
| Streptococcus pneumoniae ATCC® 49619™ | 0.06 - 0.25 | 0.06 - 0.25 |
| Haemophilus influenzae ATCC® 49247™ | 0.008 - 0.03 | 0.008 - 0.03 |
Note: Ranges are subject to change; always refer to the latest CLSI M100 or EUCAST QC documents for the most current information.[7][8][9]
Table 2: Solubility of Moxifloxacin Hydrochloride
| Solvent | Approximate Solubility |
| DMSO | ~10 mg/mL[1] |
| Dimethylformamide | ~3.33 mg/mL[1] |
| PBS (pH 7.2) | ~0.2 mg/mL[1] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for Moxifloxacin
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Moxifloxacin Stock Solution:
-
Accurately weigh Moxifloxacin Hydrochloride Monohydrate powder and dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[1]
-
Store the stock solution in small, single-use aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[10] Protect from light.[4]
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth).
-
Vortex thoroughly to create a uniform suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[6]
3. Microtiter Plate Setup:
-
Perform serial two-fold dilutions of the Moxifloxacin stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range.
-
Add 100 µL of the appropriate Moxifloxacin dilution to each well.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
-
Add 100 µL of the prepared inoculum to each well (except the negative control).
4. Incubation and Result Interpretation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[6]
-
The MIC is the lowest concentration of Moxifloxacin that completely inhibits visible growth of the organism.
Visualizations
Caption: Troubleshooting workflow for inconsistent Moxifloxacin MIC results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. uspnf.com [uspnf.com]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 9. EUCAST Recommended Strains for Routine and Extended Internal [rapidmicrobiology.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Impurity Profiling and Control for Moxifloxacin Hydrochloride Monohydrate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Moxifloxacin (B1663623) Hydrochloride Monohydrate. It focuses on the identification, profiling, and control of process-related impurities and degradation products.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the analysis of Moxifloxacin Hydrochloride Monohydrate and its impurities.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Peaks in HPLC Chromatogram | 1. Contamination in the mobile phase, solvent, or sample. 2. Presence of a co-eluting impurity. 3. Degradation of the sample. 4. System carryover. | 1. Run a blank gradient to check for contamination. Use high-purity solvents and freshly prepared mobile phase.[1] 2. Modify the HPLC method (e.g., change the gradient slope, mobile phase composition, or column chemistry) to improve resolution. 3. Prepare fresh samples and protect them from light and heat.[2] 4. Implement a robust needle wash program and inject a blank solvent after a high-concentration sample. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible sample solvent. 3. Column degradation or contamination. 4. Inappropriate mobile phase pH. | 1. Reduce the sample concentration or injection volume. 2. Dissolve the sample in the mobile phase whenever possible.[3] 3. Flush the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column.[4] 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Changes in mobile phase pH. 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing.[5] 2. Use a column oven to maintain a consistent temperature.[3] 3. A small change in pH can significantly shift retention times for ionizable compounds; ensure accurate and consistent pH preparation.[5] 4. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[1][3] |
| No Peaks or Very Small Peaks | 1. Incorrect sample preparation or dilution. 2. Detector lamp is off or malfunctioning. 3. No sample injected. 4. No mobile phase flow. | 1. Verify the sample preparation procedure and concentration calculations. 2. Ensure the detector lamp is on and has sufficient lifetime.[1] 3. Check the autosampler for proper vial and sample pickup. 4. Check the mobile phase reservoirs and ensure the pump is running.[1] |
| High Backpressure | 1. Blockage in the system (e.g., frit, guard column, or column). 2. Precipitated buffer in the mobile phase. 3. High mobile phase viscosity. | 1. Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace the blocked component.[4] 2. Ensure the buffer is fully dissolved in the mobile phase. Flush the system with water to dissolve any precipitated salts.[4] 3. Check the viscosity of the mobile phase and adjust the composition if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities in Moxifloxacin synthesis?
A1: Several process-related impurities have been identified for Moxifloxacin. These are often designated by letters in pharmacopeial monographs. Key impurities include:
-
Impurity A (Difluoro Analog): 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid.[6][7][8][9]
-
Impurity B (Dimethoxy Analog): 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.[10][11][12]
-
Impurity C (Ethyl Analog): 1-Cyclopropyl-8-ethoxy-6-fluoro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.[13][14][15][16]
-
Impurity D (Positional Isomer): 1-Cyclopropyl-8-fluoro-6-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.[11][17][18][][20]
-
Impurity E (O-Desmethyl Analog): 1-Cyclopropyl-6-fluoro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.[12][21][22][23][24][25]
-
Impurity F (N-Methyl Analog): 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.[26][27][28][][30]
Q2: How are these impurities typically formed?
A2: These impurities can arise from various sources:
-
Starting Materials: Impurities in the starting materials, such as isomers or related structures, can be carried through the synthesis. For example, positional isomers like Impurity D may arise from isomeric impurities in the quinolinic acid starting material.[11]
-
Side Reactions: Incomplete reactions or side reactions can lead to impurities. For instance, Impurity F (N-Methyl Moxifloxacin) can be formed by methylation of the secondary amine on the diazabicyclononane side chain.[26][]
-
Degradation: Moxifloxacin can degrade under stress conditions like acid or base hydrolysis, oxidation, or photolysis, leading to various degradation products.[2][31][32][33] For example, hydrolysis can lead to decarboxylation of the molecule.[32]
Q3: What are the control strategies to minimize these impurities?
A3: A robust control strategy involves:
-
Raw Material Control: Sourcing high-purity starting materials and implementing stringent quality control checks to identify and quantify any impurities before they enter the manufacturing process.
-
Process Optimization: Carefully controlling reaction parameters such as temperature, reaction time, pH, and stoichiometry to favor the formation of the desired product and minimize side reactions.
-
Purification: Implementing effective purification steps, such as crystallization or chromatography, to remove impurities from the final product. The choice of solvent for crystallization is critical for selectively precipitating Moxifloxacin while leaving impurities in the mother liquor.
-
In-Process Controls: Monitoring the reaction progress and impurity levels at critical steps of the synthesis to ensure the process remains within the desired parameters.
Q4: Are there any genotoxic impurities of concern in Moxifloxacin synthesis?
A4: Yes, the synthesis of Moxifloxacin has the potential to generate genotoxic impurities (GTIs). One such impurity is Methyl-4-Chlorobutyrate (M4CB), which can be formed during the synthesis of cyclopropanamine, an intermediate.[34] Other potential GTIs include reagents like 2,4,5-trifluoro-3-methoxybenzoyl chloride.[35] It is crucial to have highly sensitive analytical methods, such as GC-MS, to detect and quantify these impurities at parts-per-million (ppm) levels to ensure patient safety.[34]
Q5: What are the recommended analytical techniques for impurity profiling?
A5: The primary technique for profiling and quantifying Moxifloxacin impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. For the identification of unknown impurities, HPLC coupled with Mass Spectrometry (LC-MS) is highly effective. For volatile and potentially genotoxic impurities like M4CB, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[34]
Data Presentation
Table 1: Common Process-Related Impurities of Moxifloxacin
| Impurity Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) |
| Impurity A | Difluoro Analog, 8-Desmethoxy-8-Fluoro Moxifloxacin | C₂₀H₂₁F₂N₃O₃ | 389.40 |
| Impurity B | Dimethoxy Analog | C₂₂H₂₇N₃O₅ | 413.47 |
| Impurity C | Ethyl Analog, 8-Ethoxy Moxifloxacin | C₂₂H₂₆FN₃O₄ | 415.46 |
| Impurity D | Positional Isomer, 8-Fluoro-6-Methoxy Moxifloxacin | C₂₁H₂₄FN₃O₄ | 401.44 |
| Impurity E | O-Desmethyl Analog, 8-Hydroxy Moxifloxacin | C₂₀H₂₂FN₃O₄ | 387.40 |
| Impurity F | N-Methyl Analog | C₂₂H₂₆FN₃O₄ | 415.46 |
Data compiled from multiple sources.[6][7][8][9][10][11][12][13][14][15][16][17][18][][20][22][25][26][28][][30]
Table 2: Comparison of RP-HPLC Method Parameters for Moxifloxacin Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Luna C18 (250 x 4.6 mm, 5 µm) | Waters C18 XTerra (dimensions not specified) | Sepax BR-C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer:Methanol (55:45) | (Water + 2% Triethylamine):Acetonitrile (90:10), pH 6.0 | Methanol:Buffer (28:72) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.3 mL/min |
| Detection (UV) | 293 nm | 290 nm | 293 nm |
| Column Temp. | 25°C | 45°C | 45°C |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: RP-HPLC Method for Related Substances
This protocol is a representative method for the analysis of Moxifloxacin and its related substances.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 45°C.
-
Flow Rate: 1.3 mL/min.
-
Detection Wavelength: 293 nm.
-
Injection Volume: 20 µL.
-
-
Reagents and Solutions:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Tetrabutylammonium (B224687) hydrogen sulfate (B86663).
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
Buffer Solution: Dissolve 0.5 g of tetrabutylammonium hydrogen sulfate and 1.0 g of KH₂PO₄ in 1 L of water. Add 3.4 g of H₃PO₄ and mix.
-
Mobile Phase: Mix Methanol and Buffer Solution in a 28:72 (v/v) ratio. Filter and degas.
-
Diluent: Mobile phase.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Moxifloxacin Hydrochloride reference standard in the diluent to obtain a known concentration (e.g., 50 µg/mL).
-
Test Solution: Accurately weigh and dissolve the Moxifloxacin Hydrochloride Monohydrate sample in the diluent to obtain a concentration of approximately 50 µg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank), followed by the standard solution (at least five replicate injections to check for system suitability).
-
Inject the test solution.
-
Identify and quantify any impurities by comparing their retention times and peak areas to those of the Moxifloxacin peak and any available impurity reference standards.
-
-
System Suitability:
-
The relative standard deviation (RSD) for replicate injections of the Moxifloxacin peak area should be not more than 2.0%.
-
The tailing factor for the Moxifloxacin peak should be not more than 2.0.
-
Protocol 2: GC-MS Method for Genotoxic Impurity (Methyl-4-Chlorobutyrate)
This protocol is for the determination of the potential genotoxic impurity, Methyl-4-Chlorobutyrate (M4CB).
-
Chromatographic System:
-
Gas chromatograph with a mass spectrometer (GC-MS).
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium.
-
Injector Temperature: 220°C.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 240°C at 20°C/min, and hold for 5 minutes.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mode: Selected Ion Monitoring (SIM).
-
-
Reagents and Solutions:
-
Dichloromethane (DCM, GC grade).
-
Methyl-4-Chlorobutyrate (M4CB) reference standard.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of M4CB in DCM. Further dilute to prepare working standards at the desired concentration levels (e.g., in the range of 1 to 6 ppm).
-
Test Solution: Accurately weigh a large amount of the Moxifloxacin sample (e.g., 500 mg) and dissolve it in a suitable volume of DCM (e.g., 1 mL).
-
-
Procedure:
-
Inject the DCM blank to ensure the system is clean.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the test solution.
-
Quantify the M4CB content in the sample using the calibration curve.
-
Visualizations
Caption: Experimental workflow for Moxifloxacin synthesis and impurity profiling.
Caption: Troubleshooting flowchart for unexpected peaks in HPLC analysis.
Caption: Potential formation pathway for Moxifloxacin Impurity F.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. lcms.cz [lcms.cz]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Moxifloxacin EP Impurity A | 151213-15-9 | SynZeal [synzeal.com]
- 7. veeprho.com [veeprho.com]
- 8. allmpus.com [allmpus.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Moxifloxacin EP Impurity B | 1029364-73-5 | SynZeal [synzeal.com]
- 11. CN104211701A - Method for preparing moxifloxacin impurities B and D - Google Patents [patents.google.com]
- 12. allmpus.com [allmpus.com]
- 13. veeprho.com [veeprho.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. glppharmastandards.com [glppharmastandards.com]
- 16. allmpus.com [allmpus.com]
- 17. Moxifloxacin Impurities | SynZeal [synzeal.com]
- 18. gvpbiolifesciences.com [gvpbiolifesciences.com]
- 20. veeprho.com [veeprho.com]
- 21. Moxifloxacin EP Impurity E | SynZeal [synzeal.com]
- 22. veeprho.com [veeprho.com]
- 23. Moxifloxacin EP Impurity E | CAS No- 721970-36-1 | Simson Pharma Limited [simsonpharma.com]
- 24. glppharmastandards.com [glppharmastandards.com]
- 25. synthinkchemicals.com [synthinkchemicals.com]
- 26. glppharmastandards.com [glppharmastandards.com]
- 27. Moxifloxacin EP Impurity F | CAS No- 1350716-67-4 | Simson Pharma Limited [simsonpharma.com]
- 28. synthinkchemicals.com [synthinkchemicals.com]
- 30. cleanchemlab.com [cleanchemlab.com]
- 31. researchgate.net [researchgate.net]
- 32. ptfarm.pl [ptfarm.pl]
- 33. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 35. Analysis method of genotoxic impurity in moxifloxacin hydrochloride starting material - Eureka | Patsnap [eureka.patsnap.com]
Enhancing the solubility of Moxifloxacin Hydrochloride Monohydrate for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of Moxifloxacin (B1663623) Hydrochloride Monohydrate for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Moxifloxacin Hydrochloride Monohydrate?
A1: Moxifloxacin Hydrochloride Monohydrate is described as sparingly soluble in water and methanol, slightly soluble in ethanol, and practically insoluble in acetone.[1] Its aqueous solubility is pH-dependent.[2][3]
Q2: How does pH affect the solubility of Moxifloxacin Hydrochloride Monohydrate?
A2: The solubility of moxifloxacin hydrochloride is pH-dependent. It demonstrates higher solubility in acidic conditions and its solubility tends to decrease as the pH increases.[2][3] However, above pH 6, the solubility increases again due to the ionization of the carboxylate group.[3] A significant reduction in solubility below pH 2 can occur due to the common-ion effect of chloride ions.[3] The pH of a moxifloxacin hydrochloride solution is typically in the slightly acidic range of 3.9 to 4.6.[1][4]
Q3: What are the recommended solvents for preparing stock solutions of Moxifloxacin Hydrochloride Monohydrate?
A3: For high-concentration stock solutions, organic solvents are recommended. Moxifloxacin hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) at approximately 10 mg/mL and in dimethylformamide (DMF) at about 3.33 mg/mL.[5] Methanol is also a viable solvent.[4] When preparing stock solutions, it is advisable to purge the solvent with an inert gas.[5]
Q4: Can I prepare a stock solution of Moxifloxacin Hydrochloride Monohydrate directly in aqueous buffers like PBS?
A4: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[5] However, the solubility in PBS (pH 7.2) is limited to approximately 0.2 mg/mL.[5] It is not recommended to store these aqueous solutions for more than one day.[5]
Q5: My Moxifloxacin Hydrochloride Monohydrate is not dissolving properly in water. What could be the issue?
A5: Moxifloxacin hydrochloride is only sparingly soluble in water, so achieving high concentrations can be difficult.[1] The solubility is also temperature-dependent, increasing with higher temperatures.[3] Ensure you are not exceeding its solubility limit at the given temperature. For higher concentrations, consider using a different solvent system or adjusting the pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | The residual amount of organic solvent may not be insignificant, and the drug's solubility limit in the final aqueous solution is exceeded. | Ensure that the final concentration of the organic solvent is minimal, as it can have physiological effects at low concentrations.[5] Perform serial dilutions and visually inspect for any precipitation at each step. Consider lowering the final concentration of moxifloxacin in your assay. |
| Cloudiness or precipitation in the prepared solution over time. | The solution may be supersaturated, or the compound may be unstable in the prepared solvent over time. Aqueous solutions of moxifloxacin hydrochloride are not recommended for storage for more than one day.[5] | Prepare fresh solutions for each experiment. If storage is necessary, consider sterile filtering the solution and storing it at an appropriate temperature, though stability should be validated. |
| Inconsistent results in bioassays. | This could be due to incomplete dissolution of the compound, leading to inaccurate concentrations in the assay. | Ensure complete dissolution of the moxifloxacin hydrochloride monohydrate before use. Sonication can aid in dissolving the compound. Visually inspect the solution for any particulate matter. |
| Corneal deposits observed in ophthalmic studies. | High frequency and prolonged use of moxifloxacin eye drops can lead to corneal precipitation.[6][7] | While this is an in vivo observation, it highlights the potential for precipitation in aqueous environments. Be mindful of concentration and buffer choice in ocular cell line experiments. |
Quantitative Solubility Data
The following table summarizes the solubility of Moxifloxacin Hydrochloride in various solvents.
| Solvent | Temperature | Solubility | Reference |
| Water | Not Specified | Sparingly soluble | [1] |
| Ethanol (96%) | Not Specified | Slightly soluble | [1] |
| Acetone | Not Specified | Practically insoluble | [1] |
| DMSO | Not Specified | ~10 mg/mL | [5] |
| Dimethylformamide | Not Specified | ~3.33 mg/mL | [5] |
| PBS (pH 7.2) | Not Specified | ~0.2 mg/mL | [5] |
| Water | 293.15 K - 323.15 K | More soluble than in ethanol, 2-propanol, and acetone | [8] |
| Ethanol | 293.15 K - 323.15 K | More soluble than in 2-propanol and acetone | [8] |
| 2-Propanol | 293.15 K - 323.15 K | Less soluble than in water and ethanol | [8] |
| Acetone | 293.15 K - 323.15 K | Solubility is ~3 orders of magnitude lower than in water | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of Moxifloxacin Hydrochloride Monohydrate for subsequent dilution in cell culture media or buffers.
Materials:
-
Moxifloxacin Hydrochloride Monohydrate powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of Moxifloxacin Hydrochloride Monohydrate powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there is no particulate matter. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of a Working Solution for Minimum Inhibitory Concentration (MIC) Assays
Objective: To prepare a series of dilutions of Moxifloxacin Hydrochloride Monohydrate in a broth medium for determining the MIC against bacterial strains.
Materials:
-
Moxifloxacin Hydrochloride Monohydrate stock solution (e.g., 1 mg/mL in water or DMSO)
-
Sterile cation-adjusted Mueller-Hinton Broth (or other appropriate broth medium)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
Procedure:
-
Prepare an initial dilution of the moxifloxacin stock solution in the broth medium. For example, if your highest desired concentration is 64 µg/mL, you might dilute your 1 mg/mL stock to an intermediate concentration.
-
In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row.
-
Add 200 µL of the initial moxifloxacin dilution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate by transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should contain only broth and the bacterial inoculum (positive control).
-
Well 12 should contain only broth (negative control).
-
Prepare the bacterial inoculum according to standard protocols (e.g., 0.5 McFarland standard) and add the appropriate volume to wells 1 through 11.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of moxifloxacin that inhibits visible bacterial growth.
Visualizations
References
- 1. drugfuture.com [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Corneal deposits following topical moxifloxacin use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corneal deposits following topical moxifloxacin use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Moxifloxacin Hydrochloride Monohydrate Photostability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability and degradation pathways of Moxifloxacin (B1663623) Hydrochloride Monohydrate.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for Moxifloxacin Hydrochloride Monohydrate?
A1: Forced degradation studies for Moxifloxacin Hydrochloride Monohydrate, as recommended by ICH guidelines, typically involve exposure to a variety of stress conditions to assess its intrinsic stability.[1][2][3] These conditions include:
-
Acid Hydrolysis: Treatment with acids such as 1N HCl at elevated temperatures (e.g., 80°C for 6 hours).[4]
-
Base Hydrolysis: Exposure to bases like 1N NaOH, often with heating.[5]
-
Oxidative Degradation: Use of oxidizing agents like 3% hydrogen peroxide.[6]
-
Thermal Degradation: Heating the solid drug substance (e.g., at 70°C).[2]
-
Photodegradation: Exposing the drug to UV light (e.g., 254 nm) and fluorescent light to simulate light exposure during storage and use.[7][8][9]
Q2: What are the major degradation pathways of Moxifloxacin under photolytic stress?
A2: Under photolytic stress, Moxifloxacin can undergo several degradation reactions. The specific pathways can be influenced by the presence of metal ions and the solvent environment.[10][11] Key identified photodegradation products include:
-
1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid
-
7-[3-hydroxyamino-4-(2-carboxyethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[10]
Q3: Does the photodegradation of Moxifloxacin follow a specific kinetic model?
A3: Yes, the photodegradation of Moxifloxacin in aqueous solutions has been shown to follow first-order kinetics.[7][11] The rate of degradation is influenced by pH, with the reaction being subject to specific acid-base catalysis.[11]
Q4: What analytical techniques are most commonly used to study Moxifloxacin degradation?
A4: The most prevalent analytical techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and UV-Visible Spectrophotometry.[4][12][13] RP-HPLC is particularly useful as a stability-indicating method because it can separate the parent drug from its degradation products.[2][14]
Troubleshooting Guides
Problem 1: Poor separation of degradation products from the parent Moxifloxacin peak in RP-HPLC.
-
Possible Cause 1: Inappropriate mobile phase composition. The polarity and pH of the mobile phase are critical for achieving good resolution.
-
Troubleshooting Step: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A gradient elution may be necessary to resolve all peaks.[14] Experiment with different pH values of the aqueous phase, as the ionization state of Moxifloxacin and its degradants affects retention.[2][4]
-
-
Possible Cause 2: Unsuitable stationary phase. The choice of HPLC column (e.g., C18, C8) can significantly impact separation.
-
Troubleshooting Step: If using a C18 column, consider trying a different brand or a column with a different particle size or pore size. In some cases, a C8 column might provide a different selectivity.[14]
-
-
Possible Cause 3: Suboptimal detection wavelength. The selected wavelength may not be optimal for detecting all degradation products.
Problem 2: Inconsistent or non-reproducible degradation percentages in photostability studies.
-
Possible Cause 1: Variability in light source intensity or distance. The intensity of the light source can fluctuate, and the distance of the sample from the source affects the energy received.
-
Troubleshooting Step: Ensure a consistent and controlled light exposure by using a validated photostability chamber.[9] Calibrate the light source (lux meter for visible light, radiometer for UV) before each experiment. Maintain a fixed distance between the light source and the samples.
-
-
Possible Cause 2: Contribution of thermal degradation. The light source may also generate heat, leading to thermal degradation that confounds the photostability results.
-
Troubleshooting Step: Include dark controls (samples shielded from light, e.g., with aluminum foil) in the experiment and place them alongside the exposed samples to quantify any thermal degradation.[9] If significant thermal degradation is observed, consider using a temperature-controlled photostability chamber.
-
-
Possible Cause 3: Sample concentration and solvent effects. The concentration of the drug solution and the nature of the solvent can influence the rate of photodegradation.
-
Troubleshooting Step: Maintain a consistent and well-documented sample concentration and solvent system for all experiments. Be aware that organic solvents can have different effects on photodegradation rates compared to aqueous solutions.[11]
-
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of Moxifloxacin Hydrochloride Monohydrate
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 6 hours at 80°C | Not specified, but degradation observed | [4] |
| Base Hydrolysis | 1N NaOH | 6 hours | Degradation product observed at RT 9.525 min | [5] |
| Neutral Hydrolysis | Water | 70°C | 15.7 | [2] |
| Acidic Condition | Not specified | Not specified | 18.9 | [2] |
| Basic Condition | Not specified | Not specified | 22.32 | [2] |
| Oxidative | 3% H₂O₂ | Not specified | Degradation observed | [8] |
| Photodegradation (UVA) | 320-400 nm | 105 days | 21.56 | [7] |
Table 2: Kinetic Data for Photodegradation of Moxifloxacin in Aqueous Solution
| pH | Apparent First-Order Rate Constant (k_obs) (min⁻¹) | Reference |
| 2.0 | 1.90 x 10⁻⁴ | [11] |
| 7.5 | 0.69 x 10⁻⁴ (Maximum stability) | [11] |
| 12.0 | 19.50 x 10⁻⁴ | [11] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Stability Indicating Assay
This protocol is based on a validated method for the determination of Moxifloxacin in the presence of its degradation products.[4][5]
-
Chromatographic System:
-
Mobile Phase Preparation:
-
Prepare a 10mM sodium phosphate (B84403) buffer.
-
Mix the phosphate buffer and methanol (B129727) in a 60:40 (v/v) ratio.
-
Adjust the pH of the final mixture to 4.4 using o-phosphoric acid.[4]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Moxifloxacin Hydrochloride Monohydrate in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: For forced degradation studies, dissolve the Moxifloxacin sample in the appropriate stress medium (e.g., 1N HCl). After the stress period, neutralize the solution if necessary and dilute with the mobile phase to a suitable concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution to check for system suitability (retention time, peak area reproducibility, tailing factor).
-
Inject the stressed sample solutions.
-
Identify the Moxifloxacin peak based on the retention time of the standard (approximately 7.8 min under these conditions).[4][5] Peaks other than the main peak are considered degradation products.
-
Protocol 2: Photostability Testing (as per ICH Q1B Guidelines)
This protocol outlines a general procedure for conducting confirmatory photostability studies.[9]
-
Light Source:
-
Sample Preparation:
-
Prepare samples of the drug substance (solid) and in solution in chemically inert, transparent containers.
-
Prepare "dark control" samples by wrapping identical containers in aluminum foil to shield them from light.
-
-
Exposure:
-
Place the test samples and dark controls in a photostability chamber.
-
Expose the samples to the specified light conditions. Monitor the light exposure using calibrated radiometers/lux meters or a validated chemical actinometric system.
-
-
Analysis:
-
After the exposure period, withdraw the samples (both light-exposed and dark controls).
-
Analyze the samples using a validated stability-indicating method (e.g., the RP-HPLC method described in Protocol 1).
-
Compare the results of the light-exposed samples to the dark controls to determine the extent of photodegradation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpc.com [ijrpc.com]
- 3. Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 4. idosi.org [idosi.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Determination of photostability and photodegradation products of moxifloxacin in the presence of metal ions in solutions and solid phase. Kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Oral Formulation of Moxifloxacin Hydrochloride Monohydrate for Rodent Studies
Welcome to the technical support center for the oral administration of Moxifloxacin (B1663623) Hydrochloride Monohydrate in rodent models. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully designing and executing their in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating Moxifloxacin Hydrochloride Monohydrate for oral administration in rodents?
A1: The primary challenge is the compound's pH-dependent and sparingly soluble nature in aqueous vehicles. Moxifloxacin HCl is sparingly soluble in water, which can lead to difficulties in preparing homogeneous and stable solutions or suspensions for accurate dosing, especially at higher concentrations.
Q2: What are the most common vehicles for oral gavage of Moxifloxacin HCl in rodents?
A2: Due to its solubility characteristics, Moxifloxacin HCl is typically administered as a suspension. Common vehicles include:
-
Aqueous suspensions using suspending agents like 0.5% w/v carboxymethylcellulose (CMC) or methylcellulose.
-
Commercially available oral suspension vehicles such as a 1:1 mixture of Ora-Plus® and Ora-Sweet®.[1][2]
-
For toxicology studies or when higher doses are needed, corn oil can be considered.[3][4]
-
Co-solvent systems may be used but require careful consideration of the potential for vehicle-induced physiological effects. A common example includes formulations with small percentages of DMSO and PEG300 in saline.[5]
Q3: Can I dissolve Moxifloxacin HCl in water for oral dosing?
A3: While Moxifloxacin HCl is sparingly soluble in water, achieving concentrations required for many rodent studies may be difficult.[6][7] The solubility is pH-dependent, increasing at a pH above 6.[6] However, altering the pH significantly may not be physiologically compatible with the rodent's gastrointestinal tract. For low-concentration studies, solubility in water or phosphate-buffered saline (PBS) at pH 7.2 (approx. 0.2 mg/mL) might be possible, but the solution should be prepared fresh and checked for precipitation.[8]
Q4: My animals are showing signs of gastrointestinal distress (e.g., soft stools) after dosing. What could be the cause?
A4: This can be due to several factors:
-
The Compound Itself: Fluoroquinolones, including moxifloxacin, have been reported to cause gastrointestinal effects like soft stools in rats at higher doses.[9]
-
The Vehicle: Certain vehicles, especially those containing co-solvents or high concentrations of suspending agents, can cause osmotic diarrhea or irritation.
-
Gavage Technique: Improper oral gavage technique can cause stress and potential injury to the esophagus or stomach, leading to signs of distress.
Q5: How stable are extemporaneously prepared oral suspensions of Moxifloxacin?
A5: A suspension of moxifloxacin (20 mg/mL) prepared from tablets in a 1:1 mixture of Ora-Plus® and Ora-Sweet® or Ora-Sweet SF® has been shown to be stable for at least 90 days when stored in amber plastic bottles at room temperature (23-25°C).[1][2] However, for suspensions prepared in simpler vehicles like aqueous CMC, it is best practice to prepare them fresh daily or weekly and store them protected from light at 2-8°C, unless specific stability studies have been conducted. Moxifloxacin in aqueous solution can be unstable when exposed to UV light.[6]
Q6: Is voluntary administration (e.g., in drinking water or food) a viable option?
A6: Voluntary administration is generally not recommended for precise dosing of Moxifloxacin due to several factors. Fluoroquinolones can have an aversive taste, which may lead to reduced water or food intake and, consequently, inaccurate and variable dosing.[10][11] Oral gavage ensures that each animal receives the exact intended dose. If voluntary administration is necessary, a pilot study to assess palatability and daily intake is crucial.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or settling of the drug in the formulation syringe. | 1. Poor suspension quality.2. Insufficient viscosity of the vehicle.3. Time lag between drawing the dose and administration. | 1. Ensure the formulation is mixed thoroughly (e.g., vortexed or stirred) immediately before drawing each dose.2. Increase the concentration of the suspending agent (e.g., from 0.5% to 1.0% CMC), if appropriate.3. Administer the dose promptly after filling the syringe. Use a magnetic stirrer to keep the bulk suspension homogenous during the dosing procedure. |
| Animal distress during or immediately after oral gavage (e.g., coughing, struggling). | 1. Incorrect gavage needle size (too large).2. Improper restraint or technique, causing accidental entry into the trachea.3. Esophageal or pharyngeal irritation from the formulation. | 1. Verify the gavage needle gauge and length are appropriate for the animal's size (see Experimental Protocols).2. Review and practice proper restraint and gavage techniques. Ensure the needle passes smoothly along the roof of the mouth and down the esophagus. Never force the needle.3. Ensure the formulation is not hyper-osmotic or irritating. If using co-solvents, ensure they are at the lowest effective concentration. |
| Inconsistent or unexpected pharmacokinetic/pharmacodynamic results. | 1. Inaccurate dosing due to an inhomogeneous formulation.2. Reduced absorption due to drug-drug or drug-vehicle interactions.3. Variability in animal fasting status. | 1. Improve the formulation's homogeneity (see above). Perform dose concentration verification on aliquots of the suspension.2. Be aware of interactions. For example, co-administration with products containing divalent or trivalent cations (like antacids) can significantly reduce moxifloxacin absorption.[12][13]3. Standardize the fasting procedure for all animals in the study, as food can affect gastrointestinal transit and absorption. |
| Clogging of the gavage needle. | 1. Particle size of the drug is too large.2. Agglomeration of drug particles in the suspension. | 1. If preparing from bulk powder, ensure it is finely micronized. If preparing from tablets, ensure they are thoroughly ground to a fine, uniform powder.2. Add a small amount of a wetting agent (e.g., Tween 80) to the vehicle before adding the drug powder to improve dispersion. |
Data Presentation: Solubility & Vehicle Properties
Table 1: Solubility of Moxifloxacin Hydrochloride Monohydrate
| Solvent / Vehicle | Solubility | Reference(s) |
|---|---|---|
| Water | Sparingly Soluble | [6][7] |
| 0.1 N HCl | Slightly Soluble | [6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.2 mg/mL | [8] |
| Methanol | Sparingly Soluble | |
| Ethanol (96%) | Slightly Soluble | [7] |
| Acetone | Practically Insoluble | [7] |
| DMSO | ~10 mg/mL |[8] |
Table 2: Common Oral Gavage Vehicles for Rodent Studies
| Vehicle | Composition | Primary Use Case | Considerations |
|---|---|---|---|
| Water | Sterile Water for Injection or Purified Water | Ideal for water-soluble compounds. | Not suitable for Moxifloxacin HCl at most research concentrations due to poor solubility.[3][4] |
| Aqueous Methylcellulose or CMC | 0.5% - 1.0% (w/v) in purified water | Gold standard for suspending poorly soluble compounds for oral dosing. | Can increase viscosity, which needs to be managed for accurate syringing. Must be prepared correctly to avoid clumps. |
| Corn Oil | 100% Corn Oil | For highly lipophilic/hydrophobic compounds. | Can have physiological effects and may alter the absorption profile of the test compound.[3][4] |
| Ora-Plus®:Ora-Sweet® (1:1) | Commercial suspending and sweetening vehicles | Provides a stable and palatable suspension, useful for longer-term studies. | Complex formulation; may not be suitable for all study types. Proven stability for moxifloxacin.[1][2] |
| Co-solvent Mixtures | e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | To solubilize compounds that are difficult to suspend. | Co-solvents can have their own pharmacological effects and may cause local irritation. Use lowest possible concentration.[5] |
Experimental Protocols
Protocol 1: Preparation of Moxifloxacin HCl Suspension in 0.5% Carboxymethylcellulose (CMC)
Objective: To prepare a 100 mL suspension of Moxifloxacin HCl at a concentration of 5 mg/mL.
Materials:
-
Moxifloxacin Hydrochloride Monohydrate powder
-
Sodium Carboxymethylcellulose (CMC), low viscosity
-
Purified or sterile water
-
100 mL graduated cylinder
-
150 mL beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
Methodology:
-
Prepare the 0.5% CMC Vehicle: a. Heat approximately 30 mL of purified water to 60-70°C in the beaker. b. Weigh 0.5 g of CMC. c. While stirring the heated water vigorously with the magnetic stirrer, slowly sprinkle the CMC powder into the vortex to ensure each particle is wetted and to prevent clumping. d. Once the CMC is dispersed, add approximately 60 mL of cold (2-8°C) purified water to the mixture. e. Continue stirring in a cold water bath or refrigerator until the solution is clear and uniform. This may take 30 minutes or more. f. Bring the final volume to 100 mL with purified water in the graduated cylinder and mix thoroughly. Store the vehicle at 2-8°C.
-
Prepare the Moxifloxacin Suspension: a. Weigh 500 mg of Moxifloxacin Hydrochloride Monohydrate powder. b. Place the powder in a clean glass mortar. c. Add a small volume (e.g., 2-3 mL) of the prepared 0.5% CMC vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles. d. Gradually add more of the CMC vehicle in small portions, mixing continuously, until the suspension is easily transferable. e. Transfer the contents to a calibrated volumetric flask or graduated cylinder. f. Rinse the mortar and pestle with the remaining vehicle and add the rinsings to the flask to ensure a complete transfer of the drug. g. Add the 0.5% CMC vehicle to reach the final desired volume of 100 mL. h. Stopper and mix thoroughly. Transfer to an amber bottle for storage.
-
Administration: a. Before each use, shake the suspension vigorously. b. Use a magnetic stirrer to keep the bulk suspension homogenous while drawing individual doses. c. Administer to the animal via oral gavage using the appropriate technique and needle size.
Protocol 2: Standard Oral Gavage Procedure for Mice
Materials:
-
Properly restrained mouse.
-
Dosing syringe filled with the formulation.
-
20-22 gauge, 1.5-inch flexible or rigid, ball-tipped oral gavage needle.
Methodology:
-
Measure the Needle Length: Before the first gavage, measure the correct insertion length by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.
-
Restrain the Animal: Gently scruff the mouse, securing the loose skin over the shoulders and neck to immobilize the head. The animal should be held in an upright, vertical position.
-
Insert the Needle: Gently introduce the gavage needle into the diastema (the gap between the incisors and molars), angled slightly upwards to slide along the hard palate.
-
Advance to the Esophagus: As the tip reaches the back of the throat, the mouse will typically swallow. Gently allow the needle to slide down the esophagus. The needle should advance smoothly without any resistance. If resistance is felt, stop immediately and withdraw. Forcing the needle can cause perforation of the esophagus or trachea.
-
Administer the Dose: Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the formulation.
-
Withdraw and Monitor: Smoothly withdraw the needle along the same path of insertion. Return the animal to its cage and monitor for several minutes for any signs of respiratory distress, which could indicate accidental tracheal dosing.
Visualizations (Graphviz)
Workflow for Vehicle Selection
Formulation Preparation Workflow
Troubleshooting Logic Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of extemporaneously prepared moxifloxacin oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drugfuture.com [drugfuture.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Palatability of pediatric formulations: do rats predict aversiveness? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of taste masking for developed chewable and orodispersible tablets in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Oral absorption and drug interaction kinetics of moxifloxacin in an an" by Dong Liang, Jing Ma et al. [digitalscholarship.tsu.edu]
- 13. researchgate.net [researchgate.net]
Matrix interference in the analysis of Moxifloxacin Hydrochloride Monohydrate in biological samples
Welcome to the technical support center for the analysis of Moxifloxacin (B1663623) Hydrochloride Monohydrate in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying moxifloxacin in biological samples?
A1: The most prevalent methods for the quantification of moxifloxacin in biological matrices such as plasma, serum, urine, and tissue are High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for samples with complex matrices.[2]
Q2: What are the key challenges associated with matrix interference in moxifloxacin analysis?
A2: Matrix interference, also known as the matrix effect, can significantly impact the accuracy and precision of moxifloxacin quantification. Key challenges include:
-
Ion Suppression or Enhancement (LC-MS/MS): Co-eluting endogenous components from the biological matrix can interfere with the ionization of moxifloxacin and its internal standard, leading to underestimation or overestimation of the analyte concentration.
-
Interfering Peaks (HPLC-UV/Fluorescence): Endogenous substances in the sample matrix can have similar retention times to moxifloxacin, leading to overlapping peaks and inaccurate quantification.[3]
-
Reduced Recovery: Matrix components can interfere with the extraction process, leading to incomplete recovery of moxifloxacin from the sample.
Q3: How can I minimize matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects. The choice of technique depends on the biological matrix and the analytical method.
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering components and concentrating the analyte. Oasis HLB and MCX cartridges are commonly used for moxifloxacin extraction.[4][5]
-
Protein Precipitation (PPT): A simpler and faster method, often used for plasma and serum samples. However, it may be less effective at removing all matrix interferences compared to SPE. Acetonitrile (B52724) is a common precipitating agent.[6]
-
Liquid-Liquid Extraction (LLE): This technique can also be used but may be more time-consuming.
Q4: What are the critical stability considerations for moxifloxacin in biological samples?
A4: Moxifloxacin is generally stable in plasma and brain tissue samples when stored at -20°C and -80°C for at least four months. It can also withstand at least three freeze-thaw cycles without significant degradation.[7] However, it is always recommended to perform stability studies under your specific storage and handling conditions.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column Silanol (B1196071) Groups | Moxifloxacin, being a fluoroquinolone, can interact with free silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[8] Solution: 1. Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 3-4) can protonate the silanol groups and reduce these interactions. 2. Use an Ion-Pairing Agent: Adding an ion-pairing agent like sodium dodecyl sulfate (B86663) (SDS) or a competing base like triethylamine (B128534) (TEA) to the mobile phase can improve peak shape.[7] 3. Use an End-Capped Column: Employ a column with end-capping to minimize the number of accessible silanol groups.[9] |
| Chelation with Metal Ions | Moxifloxacin has a chemical structure that can chelate with metal ions present in the HPLC system (e.g., from stainless steel components), which can cause peak tailing or distortion.[10][11] Solution: 1. Use a Bio-inert or PEEK HPLC System: These systems minimize the contact of the sample and mobile phase with metal surfaces. 2. Add a Chelating Agent to the Mobile Phase: A small amount of a chelating agent like EDTA can be added to the mobile phase to sequester metal ions. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute the sample and re-inject. |
| Inappropriate Mobile Phase Composition | The organic modifier and buffer composition can affect peak shape. Solution: Optimize the mobile phase composition, including the type and concentration of the organic solvent and the buffer. |
Issue 2: High Matrix Effect (Ion Suppression/Enhancement) in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Co-eluting Phospholipids from Plasma/Serum | Phospholipids are a major cause of ion suppression in the analysis of plasma and serum samples. Solution: 1. Optimize Sample Preparation: Use a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) with a sorbent designed for phospholipid removal (e.g., Oasis PRiME HLB).[12] 2. Modify Chromatographic Conditions: Adjust the gradient elution profile to separate moxifloxacin from the phospholipid elution zone. |
| Insufficient Chromatographic Separation | Endogenous matrix components are co-eluting with moxifloxacin. Solution: 1. Change the HPLC Column: Use a column with a different selectivity (e.g., a different stationary phase chemistry). 2. Optimize the Mobile Phase: Adjust the mobile phase composition (organic solvent, pH, additives) to improve the resolution between moxifloxacin and interfering peaks.[3] |
| Inappropriate Internal Standard (IS) | The IS is not co-eluting with the analyte and therefore not compensating for matrix effects. Solution: Use a stable isotope-labeled (SIL) internal standard for moxifloxacin if available. If not, select an analog that has very similar chromatographic behavior and ionization properties. |
Issue 3: Low or Inconsistent Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction from the Matrix | The chosen sample preparation method is not effectively extracting moxifloxacin. Solution: 1. Optimize the Extraction Protocol: For SPE, systematically evaluate different sorbents, wash solutions, and elution solvents. For LLE, test different organic solvents and pH conditions. 2. Ensure Complete Tissue Homogenization: For tissue samples, ensure that the homogenization process is complete to release the analyte from the tissue matrix.[7] |
| Analyte Adsorption to Labware | Moxifloxacin may adsorb to the surface of plastic or glass tubes. Solution: Use low-adsorption labware (e.g., silanized glass or polypropylene (B1209903) tubes). |
| Analyte Degradation during Sample Processing | Moxifloxacin may be unstable under the conditions used for sample preparation. Solution: Investigate the stability of moxifloxacin under your specific sample processing conditions (e.g., temperature, pH). |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of moxifloxacin in biological samples.
Table 1: Recovery and Matrix Effect of Moxifloxacin in Biological Samples
| Biological Matrix | Analytical Method | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Human Plasma | HPLC-UV | Protein Precipitation | 97.7 - 107.6 | Not Reported | [1] |
| Human Serum | LC-MS/MS | Protein Precipitation | 96 | 93.0 - 94.6 | [2] |
| Human Plasma | LC-MS/MS | Protein Precipitation | Not Reported | -29.6 (Ion Suppression) | [13] |
| Mouse Brain Tissue | HPLC-Fluorescence | Protein Precipitation | >75 | Not Reported | [7] |
| Human Lung Tissue | HPLC-UV | Solid-Phase Extraction | Not Reported | Not Reported | [4] |
| Human Urine | Not Specified | Not Specified | 99.89 | Minimal Interference |
Table 2: Linearity and Limits of Detection/Quantification (LOD/LOQ) of Moxifloxacin
| Biological Matrix | Analytical Method | Linearity Range | LOD | LOQ | Reference |
| Human Plasma | HPLC-UV | 0.125 - 16 µg/mL | Not Reported | 0.125 µg/mL | [2] |
| Human Serum | LC-MS/MS | 0.23 - 1000 ng/mL | Not Reported | 0.23 ng/mL | [2] |
| Human Plasma | LC-MS/MS | 1 - 1000 ng/mL | 50 pg/mL | Not Reported | [5] |
| Mouse Plasma | HPLC-Fluorescence | 5 - 250 µg/L | Not Reported | 5 µg/L | [7] |
| Mouse Brain Tissue | HPLC-Fluorescence | 0.1 - 2.5 µg/g | Not Reported | 0.1 µg/g | [7] |
| Human Lung Tissue | HPLC-UV | 0.25 - 16 µg/g | Not Reported | 0.25 µg/g | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Moxifloxacin from Human Plasma using Oasis® HLB Cartridges
This protocol is adapted from a method for the extraction of moxifloxacin from human plasma.[5]
Materials:
-
Oasis® HLB SPE Cartridges
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
0.1% Formic acid in acetonitrile
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Conditioning: Condition the Oasis® HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the moxifloxacin from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Protein Precipitation for Moxifloxacin Extraction from Plasma
This protocol is a general method for protein precipitation.[6]
Materials:
-
Acetonitrile (HPLC grade, cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquot: Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add Internal Standard: Add the internal standard solution.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness and reconstituted in the mobile phase to increase concentration and compatibility with the chromatographic system.
-
Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the HPLC or LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the analysis of Moxifloxacin in biological samples.
Caption: Troubleshooting decision tree for matrix interference in Moxifloxacin analysis.
References
- 1. ijopp.org [ijopp.org]
- 2. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of moxifloxacin (BAY 12-8039) in plasma and lung tissue by high-performance liquid chromatography with ultraviolet detection using a fully automated extraction method with a new polymeric cartridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Performance Liquid Chromatography Assay for Moxifloxacin in Brain Tissue and Plasma: Validation in a Pharmacokinetic Study in a Murine Model of Cerebral Listeriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. LC Technical Tip [discover.phenomenex.com]
- 9. Metal chelation approach synergized with surfactant for spectrofluorimetric assay of moxifloxacin with method greenness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. silcotek.com [silcotek.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of HPLC-UV and Alternative Methods for Moxifloxacin Hydrochloride Monohydrate Analysis
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the analysis of Moxifloxacin (B1663623) Hydrochloride Monohydrate with alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to aid in the selection of the most suitable analytical method for their specific needs. All methodologies are detailed, and quantitative data are presented in clear, comparative tables.
Experimental Protocols
1. HPLC-UV Method
A simple, specific, and isocratic Reversed-Phase HPLC (RP-HPLC) method with UV detection is a widely accepted technique for the analysis of Moxifloxacin Hydrochloride. The method outlined below is a composite of several validated procedures.[1][2][3]
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and data processing software is required.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][4][5]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is typical. A common composition is a phosphate buffer and methanol in a ratio of 18:7 (v/v).[1] Another example is a 10 mM potassium dihydrogen phosphate buffer with triethylamine (B128534) (pH 3.14) and acetonitrile (40:60, v/v).[4]
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally applied.[2][5]
-
Detection Wavelength: The UV detection wavelength is typically set between 293 nm and 302 nm.[1][3][4]
-
Column Temperature: The column temperature is often maintained at an elevated level, for instance, 50°C, to ensure reproducibility.[1]
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of Moxifloxacin Hydrochloride is prepared by accurately weighing the reference standard and dissolving it in a suitable diluent, often the mobile phase or a component of it like 0.1N HCl.[1][3] Working standards are prepared by further dilution of the stock solution to achieve the desired concentrations for calibration.
-
Sample Solution: For tablet dosage forms, a number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of Moxifloxacin is then dissolved in the diluent, sonicated to ensure complete dissolution, and filtered before injection into the HPLC system.[3]
-
2. Microbiological Assay
A microbiological assay can be employed as an alternative method to determine the potency of Moxifloxacin. This method relies on the antibiotic's ability to inhibit the growth of a susceptible microorganism.[5][6]
-
Test Organism: A strain of Escherichia coli (e.g., ATCC 25922) is often used as the test organism.[5][6]
-
Assay Procedure: The cylinder-plate agar (B569324) diffusion assay is a common technique. In this method, a standardized suspension of the test organism is seeded into an agar medium. Cylinders are placed on the agar surface, and solutions of the standard and sample at various concentrations are added to the cylinders. After incubation, the diameter of the zones of growth inhibition is measured.[5][6]
-
Data Analysis: A standard curve is prepared by plotting the logarithm of the concentration of the standard against the square of the inhibition zone diameters. The potency of the sample is then determined from this standard curve.[5]
3. UV-Visible Spectrophotometry
A simple and cost-effective alternative is the UV-Visible spectrophotometric method. This technique is based on the measurement of the absorption of ultraviolet radiation by the analyte at a specific wavelength.[7][8]
-
Instrumentation: A double-beam UV-Visible spectrophotometer is used for this analysis.[7]
-
Solvent: A common solvent for Moxifloxacin Hydrochloride analysis is 0.01N Hydrochloric Acid (HCl).[7]
-
Procedure: A stock solution of the drug is prepared in the chosen solvent, and then a series of dilutions are made to prepare solutions of different concentrations. The absorbance of these solutions is measured at the wavelength of maximum absorption (λmax), which for Moxifloxacin in 0.01N HCl is approximately 294 nm.[7]
-
Data Analysis: A calibration curve is constructed by plotting absorbance versus concentration. The concentration of the unknown sample is then determined from its absorbance using the calibration curve.
Method Validation and Performance Comparison
The validation of an analytical method is crucial to ensure its suitability for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures.[9][10][11][12][13] The following tables summarize the performance characteristics of the HPLC-UV method and compare it with the microbiological assay and UV-Visible spectrophotometry.
Table 1: Comparison of Chromatographic and Spectrophotometric Conditions
| Parameter | HPLC-UV Method | UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection. | Measurement of UV light absorption at a specific wavelength. |
| Instrumentation | HPLC with UV detector | UV-Visible Spectrophotometer |
| Stationary Phase | C18 Column | Not Applicable |
| Mobile Phase/Solvent | Phosphate Buffer and Acetonitrile/Methanol | 0.01N HCl |
| Detection Wavelength | 293 - 302 nm[1][3][4] | ~294 nm[7] |
| Specificity | High (separates Moxifloxacin from impurities and degradation products)[1][2] | Lower (potential for interference from other absorbing compounds) |
Table 2: Comparison of Validation Parameters
| Validation Parameter | HPLC-UV Method | Microbiological Assay | UV-Visible Spectrophotometry |
| Linearity Range | 20 - 150 µg/mL[4][14][15] | 0.125 - 16 µg/mL[5][6] | 2 - 8 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.999[1][2][14] | > 0.98[5][6] | > 0.999[7] |
| Accuracy (% Recovery) | 98.13% - 102%[4][14] | 89.4% - 110.2%[5][6] | Typically 98% - 102% |
| Precision (% RSD) | < 2%[4][14] | ≤ 6.39%[5][6] | < 2% |
| Limit of Detection (LOD) | 0.029 - 4.4 µg/mL[1][4] | Not explicitly stated, but the lower limit of quantification is 0.125 µg/mL[5] | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.095 - 13.3 µg/mL[1][4] | 0.125 µg/mL[5] | Not explicitly stated |
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the validation of an HPLC-UV method and the logical relationship between the different analytical techniques discussed.
Caption: Workflow for the validation of an HPLC-UV method for Moxifloxacin analysis.
Caption: Comparison of analytical methods for Moxifloxacin Hydrochloride analysis.
References
- 1. ijopp.org [ijopp.org]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. ijpsr.com [ijpsr.com]
- 5. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. Comparative evaluation of some moxifloxacin hydrochloride tablet brands marketed in Nigeria using five different validated analytical methods (2024) | E. A. Omotoso [scispace.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. m.youtube.com [m.youtube.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. jocpr.com [jocpr.com]
- 15. ijrpr.com [ijrpr.com]
Comparative in vitro activity of Moxifloxacin Hydrochloride Monohydrate and ciprofloxacin
A detailed examination of the in vitro antibacterial activity of Moxifloxacin (B1663623) Hydrochloride Monohydrate and Ciprofloxacin (B1669076), providing essential data for researchers, scientists, and drug development professionals. This guide offers a side-by-side comparison of their efficacy against a range of clinically relevant bacteria, supported by experimental data and detailed methodologies.
In the landscape of fluoroquinolone antibiotics, moxifloxacin, a fourth-generation agent, and ciprofloxacin, a second-generation agent, are both widely utilized. Their distinct structural differences, however, translate to varied in vitro potencies against different bacterial species. This guide synthesizes data from multiple studies to provide an objective comparison of their in vitro performance.
Executive Summary
Overall, in vitro studies consistently demonstrate that moxifloxacin exhibits superior activity against Gram-positive bacteria, including key respiratory pathogens, when compared to ciprofloxacin.[1][2][3] Conversely, ciprofloxacin often retains greater potency against several Gram-negative bacilli, particularly Pseudomonas aeruginosa.[1][2] For some species, their activity is comparable.[1] The following sections provide a detailed breakdown of their comparative in vitro activity, supported by quantitative data and experimental protocols.
Data Presentation: Comparative In Vitro Activity
The antibacterial efficacy of moxifloxacin and ciprofloxacin is quantitatively assessed by their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The data is often summarized as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.
Gram-Positive Bacteria
Moxifloxacin generally demonstrates enhanced potency against Gram-positive organisms compared to ciprofloxacin.[3][4] This is particularly evident for Streptococcus pneumoniae and Staphylococcus aureus.[1][4] Studies have shown moxifloxacin to be 8- to 32-fold more potent than ciprofloxacin against staphylococci and Streptococcus pneumoniae.[4]
| Organism | No. of Isolates | Moxifloxacin MIC₉₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | - | 0.25 | - |
| Staphylococcus aureus (Methicillin-susceptible) | - | 0.06 | - |
| Staphylococcus aureus (Methicillin-resistant) | - | >2 | >2 |
| Enterococcus faecalis | - | >2 | >2 |
Note: The table presents a summary of findings. Specific values can vary between studies based on the isolates tested.
Gram-Negative Bacteria
Ciprofloxacin has historically been a go-to antibiotic for many Gram-negative infections and maintains superior in vitro activity against some species, most notably Pseudomonas aeruginosa and Klebsiella pneumoniae.[1] However, moxifloxacin shows comparable or even superior activity against other Gram-negative bacteria, such as Escherichia coli and Acinetobacter spp.[1]
| Organism | No. of Isolates | Moxifloxacin MIC₉₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) |
| Escherichia coli | - | ≤0.06 - 0.5 | 0.25 |
| Klebsiella pneumoniae | - | 0.25 | ≤0.06 |
| Pseudomonas aeruginosa | - | 8 | 1 |
| Haemophilus influenzae | - | ≤0.06 | ≤0.06 |
| Moraxella catarrhalis | - | 0.12 | 0.12 |
| Enterobacter spp. | - | 0.25 | 0.25 |
| Acinetobacter spp. | - | 1 | 2 |
Note: The table presents a summary of findings. Specific values can vary between studies based on the isolates tested.
Experimental Protocols
The determination of in vitro antibacterial activity is predominantly conducted using standardized methods such as broth microdilution and agar (B569324) dilution, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Broth Microdilution Method
This technique is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Solutions: Stock solutions of moxifloxacin and ciprofloxacin are prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (or other appropriate broth) within a 96-well microtiter plate.[5][7]
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[8]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.[5] The plates are incubated at 35-37°C for 16-20 hours.[8]
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[5][8]
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into an agar medium. It is often considered a reference method for susceptibility testing.[9][10]
-
Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten agar before it solidifies.[9][11]
-
Inoculum Preparation: The bacterial inoculum is prepared similarly to the broth microdilution method, adjusted to a standard concentration.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, allowing for the testing of multiple isolates simultaneously.[9]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).[9]
-
MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism.[9]
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Mechanism of Action of Fluoroquinolones
Caption: Comparative targeting of bacterial enzymes by Moxifloxacin and Ciprofloxacin.
Conclusion
The in vitro data clearly delineates the distinct antibacterial spectra of moxifloxacin and ciprofloxacin. Moxifloxacin's enhanced activity against Gram-positive pathogens, particularly S. pneumoniae, makes it a valuable agent for respiratory tract infections. Ciprofloxacin remains a potent option for infections caused by susceptible Gram-negative organisms, including P. aeruginosa. The choice between these two fluoroquinolones should be guided by the suspected or confirmed pathogen and its susceptibility profile. This comparative guide provides foundational data to aid in research and development decisions within the field of antibacterial therapeutics.
References
- 1. Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of moxifloxacin against pathogens with decreased susceptibility to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. woah.org [woah.org]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. benchchem.com [benchchem.com]
- 9. Agar dilution - Wikipedia [en.wikipedia.org]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. m.youtube.com [m.youtube.com]
Efficacy comparison of Moxifloxacin Hydrochloride Monohydrate and levofloxacin in a murine sepsis model
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of Moxifloxacin (B1663623) Hydrochloride Monohydrate and levofloxacin (B1675101) in preclinical murine sepsis models. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of sepsis and the evaluation of antimicrobial therapies. This document summarizes key findings from independent studies, offering insights into the antibacterial and immunomodulatory effects of these two fluoroquinolone antibiotics.
Executive Summary
Sepsis remains a critical challenge in clinical medicine, necessitating the development of effective therapeutic interventions. Murine models of sepsis are indispensable tools for evaluating novel and existing treatments. This guide focuses on the comparative efficacy of moxifloxacin and levofloxacin, two widely used fluoroquinolones, in the context of these preclinical models. The available data, while not from a single head-to-head study in the "gold standard" cecal ligation and puncture (CLP) model, allows for a comparative assessment of their performance across different but relevant murine models of severe infection and inflammation.
A study in a pneumococcal pneumonia model, a common precursor to sepsis, indicated that moxifloxacin achieved greater bacterial clearance than levofloxacin. In a pneumococcal sepsis model, moxifloxacin also demonstrated significantly higher in vivo activity and survival rates against certain bacterial strains compared to levofloxacin. Conversely, in a lipopolysaccharide (LPS)-induced acute lung injury model, which mimics the inflammatory cascade of sepsis, neither moxifloxacin nor levofloxacin showed a significant survival benefit or a reduction in key inflammatory cytokines. A recent study on the immunomodulatory properties of moxifloxacin in a CLP sepsis model highlighted its ability to significantly improve survival and reduce inflammatory markers, though a direct comparison with levofloxacin was not performed.
Data Presentation
The following tables summarize the quantitative data from the cited studies. It is crucial to note that the experimental models and conditions differ between studies, which should be taken into account when interpreting the results.
Table 1: Efficacy of Moxifloxacin vs. Levofloxacin in a Murine Pneumococcal Pneumonia Model
| Parameter | Moxifloxacin | Levofloxacin | p-value |
| Bacterial Clearance (log10 CFU/lung) | |||
| Moderately Ill Mice | 1.8 ± 0.5 | 2.5 ± 0.6 | 0.05 |
| Severely Ill Mice | 3.2 ± 0.7 | 4.1 ± 0.8 | 0.01 |
| Percent Eradication | |||
| Moderately Ill Mice | 80% | 50% | ≤ 0.05 |
| Severely Ill Mice | 50% | 20% | ≤ 0.05 |
| Percent Survival | |||
| Moderately Ill Mice | 90% | 70% | > 0.05 |
| Severely Ill Mice | 60% | 40% | > 0.05 |
Data adapted from a study on a novel murine model of pneumococcal pneumonia. Bacterial clearance is represented as mean ± standard deviation.
Table 2: In Vivo Activity of Moxifloxacin vs. Levofloxacin in a Murine Pneumococcal Sepsis Model
| Bacterial Strain | Outcome | Moxifloxacin | Levofloxacin |
| Strain 1 (Ciprofloxacin/Levofloxacin Susceptible) | Survival | Significantly Higher Activity | Lower Activity |
| Strain 2 (gyrA and parC mutations) | Survival | Significantly Higher Activity | Lower Activity |
| Strain 3 (gyrA and parC mutations) | Survival | - | - |
Adapted from a study evaluating in vivo activity against pneumococci with varying resistance profiles. The study reported "significant higher in vivo activity" for moxifloxacin against strains 1 and 2 compared to levofloxacin based on survival outcomes.[1]
Table 3: Effects of Moxifloxacin vs. Levofloxacin in a Murine LPS-Induced Acute Lung Injury Model
| Parameter | Moxifloxacin Group | Levofloxacin Group | Control Group |
| 96-hour Survival Rate | No significant difference | No significant difference | - |
| TNF-α levels in BALF | No significant difference | No significant difference | - |
| IL-1β levels in BALF | No significant difference | No significant difference | - |
| MIP-2 levels in BALF | No significant difference | No significant difference | - |
BALF: Bronchoalveolar Lavage Fluid. Data from a study comparing the immunoprotective effects of fluoroquinolones. The study found no significant difference in survival or cytokine levels between the moxifloxacin, levofloxacin, and control groups.[2]
Table 4: Efficacy of Moxifloxacin in a Murine Cecal Ligation and Puncture (CLP) Sepsis Model
| Parameter | Moxifloxacin | Control (PBS) | p-value |
| Survival Rate | 80% | 0% | < 0.001 |
| Blood Bacterial Load (CFU/mL) | Significantly Reduced | - | < 0.01 |
| Plasma TNF-α | Significantly Reduced | - | < 0.001 |
| Plasma IL-1β | Significantly Reduced | - | < 0.01 |
| Plasma IL-6 | Significantly Reduced | - | < 0.001 |
Data from a study on the immunomodulatory effects of moxifloxacin. This study did not include a levofloxacin arm for comparison.[3][4]
Experimental Protocols
Murine Sepsis Models
1. Cecal Ligation and Puncture (CLP) Model: This model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Procedure:
-
Mice are anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve. The location of the ligation determines the severity of sepsis.
-
The ligated cecum is punctured once or twice with a needle of a specific gauge (e.g., 21-gauge).
-
A small amount of fecal content is extruded to ensure patency.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed.
-
-
Post-operative Care: Fluid resuscitation with pre-warmed saline is administered subcutaneously. Analgesics may also be administered.
-
Antibiotic Administration: Antibiotics are typically administered intraperitoneally or subcutaneously at specified time points post-CLP.
2. Pneumococcal Sepsis Model: This model is used to study sepsis induced by a specific pathogen, Streptococcus pneumoniae.
-
Animal Model: Immunocompetent mice (e.g., CBA/J) are used.
-
Procedure:
-
Streptococcus pneumoniae is cultured to a specific concentration.
-
Mice are challenged via intraperitoneal injection with a lethal dose of the bacterial suspension.
-
-
Antibiotic Administration: Antibiotic treatment is initiated at a set time point after the bacterial challenge.
3. Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model: This model induces a sterile systemic inflammatory response that shares features with sepsis-induced organ injury.
-
Animal Model: Male BALB/c mice are often used.
-
Procedure:
-
Mice are anesthetized.
-
A solution of LPS from a specific bacterium (e.g., Escherichia coli) is administered intratracheally.
-
-
Pre-treatment: In some studies, antibiotics are administered prior to the LPS challenge to evaluate their immunomodulatory effects.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for comparing moxifloxacin and levofloxacin in murine sepsis models.
Caption: Simplified signaling pathway of sepsis and potential intervention by fluoroquinolones.
Caption: Logical flow for comparing the efficacy of moxifloxacin and levofloxacin in murine sepsis models.
References
- 1. Comparative Efficacy and Safety of Moxifloxacin and Levofloxacin in a Short Standardised Rifampicin Resistant TB Regimen: A STREAM 2 Secondary Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the protective effects of ciprofloxacin, moxifloxacin and levofloxacin in mice with lipopolysaccharide-induced acute lung injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of age on mortality and antibiotic efficacy in cecal ligation and puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative antibacterial effects of moxifloxacin and levofloxacin on Streptococcus pneumoniae strains with defined mechanisms of resistance: impact of bacterial inoculum - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance between Moxifloxacin Hydrochloride Monohydrate and other fluoroquinolones in clinical isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of moxifloxacin (B1663623) hydrochloride monohydrate's performance against other fluoroquinolones in the context of cross-resistance observed in clinical bacterial isolates. The information presented is supported by experimental data from various studies to assist researchers and drug development professionals in understanding the nuances of fluoroquinolone resistance.
Comparative Analysis of In Vitro Activity
The emergence of bacterial resistance to fluoroquinolones poses a significant challenge in clinical practice. Cross-resistance, where resistance to one fluoroquinolone confers resistance to others in the same class, is a critical factor to consider. The following tables summarize the in vitro activity, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, of moxifloxacin compared to other fluoroquinolones against various clinical isolates. A lower MIC value indicates greater potency.
Table 1: Comparative MICs of Moxifloxacin and Ciprofloxacin against Various Clinical Isolates
| Bacterial Species | Moxifloxacin (µg/mL) | Ciprofloxacin (µg/mL) | Reference |
| Streptococcus pneumoniae | Superior activity | Less active | [1] |
| Staphylococcus aureus (Methicillin-susceptible) | Superior activity | Less active | [1] |
| Staphylococcus aureus (Methicillin-resistant) | Superior activity | Less active | [1] |
| Enterococcus spp. | Superior activity | Less active | [1] |
| Escherichia coli | Superior activity | Less active | [1] |
| Acinetobacter spp. | Superior activity | Less active | [1] |
| Klebsiella pneumoniae | Less active | More active | [1] |
| Pseudomonas spp. | Less active | More active | [1] |
| Haemophilus influenzae | Similar activity | Similar activity | [1] |
| Moraxella catarrhalis | Similar activity | Similar activity | [1] |
| Enterobacter spp. | Similar activity | Similar activity | [1] |
Table 2: Moxifloxacin and Ciprofloxacin MICs in Ciprofloxacin-Resistant Staphylococcus aureus
| Ciprofloxacin Susceptibility | Moxifloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fold-Difference in Potency | Reference |
| Susceptible (≤0.5) | ~8-fold more potent | - | ~8x | [2] |
| Moderately Resistant (1-4) | ~32-fold more potent | - | ~32x | [2] |
| Highly Resistant (>8) | ~32-fold more potent | - | ~32x | [2] |
Table 3: Cross-Resistance between Ofloxacin, Levofloxacin, and Moxifloxacin in Mycobacterium tuberculosis
| Ofloxacin Susceptibility | Levofloxacin MIC >1 µg/mL | Moxifloxacin MIC >0.5 µg/mL | Reference |
| Resistant | All isolates | 95.3% of isolates | [3] |
| Susceptible | 2.1% of isolates | 6.2% of isolates | [3] |
Mechanisms of Fluoroquinolone Cross-Resistance
Fluoroquinolone resistance in bacteria is primarily driven by two mechanisms: alterations in the drug's target enzymes and reduced intracellular drug concentration via efflux pumps.[4] Cross-resistance between fluoroquinolones is common when the resistance mechanism is not specific to a single drug.
1. Target Site Mutations: Fluoroquinolones target two essential bacterial enzymes involved in DNA replication: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[4] Mutations in the quinolone resistance-determining regions (QRDRs) of these genes can reduce the binding affinity of the drugs to their targets, leading to resistance.[5] The accumulation of mutations in both gyrA and parC is often associated with high-level resistance to multiple fluoroquinolones.[6]
2. Efflux Pumps: Many bacteria possess efflux pumps, which are membrane proteins that can actively transport a wide range of compounds, including fluoroquinolones, out of the cell.[7] Overexpression of these pumps reduces the intracellular concentration of the antibiotic, thereby contributing to resistance. Since these pumps are often non-specific, they can confer cross-resistance to multiple classes of antibiotics.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial susceptibility. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the fluoroquinolones. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Dispense the diluted antimicrobial solutions into a 96-well microtiter plate. Add the standardized bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Agar (B569324) Proportion Method for Mycobacterium tuberculosis
This method is the reference standard for susceptibility testing of M. tuberculosis.
-
Media Preparation: Prepare Middlebrook 7H10 or 7H11 agar plates containing serial dilutions of the fluoroquinolones. Also prepare drug-free control plates.
-
Inoculum Preparation: Prepare a bacterial suspension of M. tuberculosis and adjust its turbidity to a 0.5 McFarland standard. Make 10-2 and 10-4 dilutions of this suspension.
-
Inoculation: Inoculate the drug-containing and drug-free agar plates with the bacterial dilutions.
-
Incubation: Incubate the plates at 37°C in a 5-10% CO2 atmosphere for 3 weeks.
-
Interpretation: Count the number of colonies on the drug-containing and drug-free plates. Resistance is defined as growth on the drug-containing medium that is greater than 1% of the growth on the drug-free control.
Etest (Epsilometer Test)
The Etest is a gradient diffusion method for MIC determination.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Evenly streak the bacterial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Application of Etest Strip: Aseptically apply the Etest strip, which contains a predefined gradient of the antibiotic, to the agar surface.
-
Incubation: Incubate the plate under appropriate conditions for the test organism.
-
Interpretation: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the ellipse intersects the MIC scale on the Etest strip.
Visualizing Resistance Mechanisms and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes involved in fluoroquinolone cross-resistance and its determination.
Caption: Mechanisms of Fluoroquinolone Cross-Resistance.
References
- 1. Correlation between GyrA Substitutions and Ofloxacin, Levofloxacin, and Moxifloxacin Cross-Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Phenotypic and genotypic characterization of levofloxacin- and moxifloxacin-resistant Mycobacterium tuberculosis clinical isolates in southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance Pattern of Ciprofloxacin Against Different Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Acinetobacter baumannii: A Review of Microbiological, Virulence, and Resistance Traits in a Threatening Nosocomial Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
Validating Moxifloxacin Hydrochloride Monohydrate MIC against Streptococcus pneumoniae Reference Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of moxifloxacin (B1663623) hydrochloride monohydrate's in vitro activity against the reference Streptococcus pneumoniae strain ATCC® 49619™, benchmarked against established quality control (QC) ranges from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The performance of moxifloxacin is also compared with other commonly used antibiotics, levofloxacin (B1675101) and penicillin. Detailed experimental protocols for determining the Minimum Inhibitory Concentration (MIC) are provided to ensure methodological consistency and data reproducibility.
Performance Snapshot: Moxifloxacin MIC against S. pneumoniae ATCC® 49619™
The following table summarizes the established quality control MIC ranges for moxifloxacin and comparator antibiotics against the S. pneumoniae ATCC® 49619™ reference strain, according to the latest CLSI M100 (34th Edition) and EUCAST QC Tables (Version 13.0).[1][2][3] These ranges are critical for laboratories to verify the accuracy and precision of their antimicrobial susceptibility testing methods.
| Antimicrobial Agent | Organization | QC MIC Range (µg/mL) |
| Moxifloxacin | CLSI | 0.06 - 0.25 |
| EUCAST | 0.06 - 0.25 [1] | |
| Levofloxacin | CLSI | 0.5 - 2 |
| EUCAST | 0.5 - 2[1] | |
| Penicillin | CLSI | 0.25 - 1 |
| EUCAST | 0.25 - 1 |
Data sourced from CLSI M100, 34th Ed. and EUCAST QC Tables v. 13.0.
Experimental Protocols: MIC Determination by Broth Microdilution
The broth microdilution method is the internationally recognized reference standard for determining the MIC of antimicrobial agents.[4][5][6] Adherence to these protocols is essential for obtaining accurate and reproducible results.
CLSI Broth Microdilution Method (as per M07)
The Clinical and Laboratory Standards Institute (CLSI) document M07 provides a detailed protocol for performing broth microdilution susceptibility tests for bacteria that grow aerobically.[4][5][6][7]
1. Media Preparation:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
For S. pneumoniae, supplement the CAMHB with 2.5% to 5% lysed horse blood.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate (e.g., blood agar), select 3-5 morphologically similar colonies.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
3. Plate Inoculation and Incubation:
-
Dispense the standardized inoculum into each well of the microdilution plate containing the serially diluted antimicrobial agent.
-
Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C ± 2°C in ambient air for 20-24 hours. For S. pneumoniae, incubation in a 5% CO₂ atmosphere is required.[8]
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
EUCAST Broth Microdilution Method
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides a similar, highly standardized protocol for MIC determination.
1. Media Preparation:
-
For fastidious organisms like S. pneumoniae, EUCAST recommends Mueller-Hinton broth supplemented with 5% lysed horse blood and 20 mg/L β-NAD (MH-F broth).[9][10][11]
2. Inoculum Preparation:
-
Prepare an inoculum suspension from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in MH-F broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.[11]
3. Plate Inoculation and Incubation:
-
Inoculate the microdilution plates with the prepared bacterial suspension.
-
Seal the plates to prevent evaporation.
-
Incubate at 35°C ± 1°C in ambient air for 18 ± 2 hours.[11]
4. Interpretation of Results:
-
The MIC is read as the lowest concentration of the antimicrobial agent that inhibits visible growth. A reading guide is available from EUCAST for detailed interpretation.[9][11]
Workflow and Signaling Pathway Diagrams
To visually represent the key processes, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. scribd.com [scribd.com]
- 2. darvashco.com [darvashco.com]
- 3. pid-el.com [pid-el.com]
- 4. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. liofilchem.com [liofilchem.com]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. EUCAST: Media Preparation [eucast.org]
- 11. food.dtu.dk [food.dtu.dk]
Comparative analysis of Moxifloxacin Hydrochloride Monohydrate and gatifloxacin in biofilm disruption
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two fourth-generation fluoroquinolones, Moxifloxacin Hydrochloride Monohydrate and Gatifloxacin, in the disruption and eradication of bacterial biofilms. The following analysis is based on available experimental data to assist in research and development decisions.
Quantitative Performance Analysis
The primary measure of a drug's efficacy against established biofilms is the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration of an antimicrobial agent required to eradicate a mature biofilm. A direct comparative study provides the following data for Moxifloxacin and Gatifloxacin against two clinically significant pathogens, Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
| Antibiotic | Bacterial Strain | Minimum Biofilm Eradication Concentration (MBEC) (μg/mL) |
| Moxifloxacin | MRSA | 390.63[1] |
| Gatifloxacin | MRSA | 328.13 [1] |
| Moxifloxacin | P. aeruginosa | Not reported as most potent |
| Gatifloxacin | P. aeruginosa | 533.33[1] |
Lower MBEC values indicate higher potency in biofilm eradication.
From this data, Gatifloxacin demonstrated a lower MBEC against MRSA biofilms, suggesting greater potency compared to Moxifloxacin.[1] For P. aeruginosa, while Gatifloxacin's MBEC was reported, other fluoroquinolones like Ciprofloxacin were found to be more potent.[1] It is important to note that biofilm bacteria can be up to 1000 times less susceptible to antibiotics than their planktonic (free-living) counterparts.[1]
Mechanism of Action
Both Moxifloxacin and Gatifloxacin are fourth-generation fluoroquinolones that exhibit their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2] This dual-targeting mechanism is crucial for their broad-spectrum activity.[2]
-
DNA Gyrase: Inhibition of this enzyme prevents the relaxation of supercoiled DNA, which is a critical step for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is vital for the separation of interlinked daughter DNA strands following replication. Its inhibition leads to an inability of the bacterial cell to divide.
The disruption of these processes ultimately leads to bacterial cell death. While this mechanism is effective against planktonic bacteria, the protective extracellular matrix of biofilms can limit drug penetration, necessitating the higher concentrations observed in MBEC assays.
Experimental Protocols
The following is a detailed methodology for the Minimum Biofilm Eradication Concentration (MBEC) assay as described in the comparative study.
MBEC Assay Protocol
-
Bacterial Strain Preparation: Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa strains are cultured in an appropriate broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).
-
Biofilm Formation:
-
Bacterial cultures are diluted to a standardized concentration (e.g., 1.0 x 10^6 CFU/mL).
-
A Calgary Biofilm Device (CBD), which consists of a 96-well plate with pegs on the lid, is inoculated with the bacterial suspension.
-
The device is incubated for a specified period (e.g., 24 hours) at 37°C to allow for the formation of mature biofilms on the pegs.
-
-
Antibiotic Challenge:
-
After incubation, the pegs (with the attached biofilms) are rinsed with a sterile saline solution to remove planktonic bacteria.
-
The lid with the pegs is then transferred to a new 96-well plate containing serial dilutions of Moxifloxacin and Gatifloxacin in a suitable broth medium.
-
This "challenge plate" is incubated for another 24 hours at 37°C.
-
-
Recovery and Viability Assessment:
-
Following the antibiotic challenge, the pegs are again rinsed with sterile saline.
-
The pegs are then placed in a "recovery plate" containing fresh, antibiotic-free growth medium.
-
The recovery plate is sonicated to dislodge the surviving bacteria from the pegs into the medium.
-
The entire recovery plate is incubated for 24 hours at 37°C.
-
-
MBEC Determination:
-
The MBEC is determined as the lowest concentration of the antibiotic that results in no bacterial growth in the recovery well (i.e., the well remains clear).[1]
-
Visualizing the Process
The following diagrams illustrate the experimental workflow for determining biofilm eradication and the general mechanism of action of these fluoroquinolones.
Caption: Workflow for Minimum Biofilm Eradication Concentration (MBEC) Assay.
Caption: Simplified mechanism of action for fourth-generation fluoroquinolones.
References
Benchmarking the efficacy of Moxifloxacin Hydrochloride Monohydrate against novel antibiotics for respiratory pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the efficacy of Moxifloxacin (B1663623) Hydrochloride Monohydrate against a new generation of antibiotics for the treatment of respiratory pathogens. The following sections present quantitative data from recent clinical trials, detailed experimental protocols, and visualizations of key biological pathways to offer an objective comparison for research and development professionals.
Executive Summary
Moxifloxacin, a fourth-generation fluoroquinolone, has long been a cornerstone in the treatment of respiratory tract infections due to its broad-spectrum activity against typical and atypical pathogens.[1][2] However, the rise of antibiotic resistance necessitates a continual evaluation of its efficacy against that of novel agents. This guide benchmarks moxifloxacin against three such novel antibiotics: Lefamulin (B1674695) , Omadacycline (B609740) , and Delafloxacin (B1662383) . Clinical trial data suggests that while moxifloxacin remains a potent comparator, these novel antibiotics demonstrate non-inferiority and, in some cases, advantages against specific resistant strains.
Comparative Efficacy: A Quantitative Overview
The clinical efficacy of moxifloxacin and novel antibiotics has been rigorously evaluated in several key Phase 3 clinical trials. The data presented below summarizes the primary outcomes of these studies, focusing on community-acquired bacterial pneumonia (CABP), a common and serious respiratory infection.
Clinical Response Rates in Community-Acquired Bacterial Pneumonia (CABP)
| Antibiotic | Trial Name | Primary Endpoint | Moxifloxacin Success Rate | Novel Antibiotic Success Rate | Treatment Difference (95% CI) | Key Finding |
| Lefamulin | LEAP 1 | Early Clinical Response (ECR) at 96±24h | 90.2% | 87.3% | -2.9% (-8.5 to 2.8) | Lefamulin is non-inferior to moxifloxacin.[3][4][5] |
| Lefamulin | LEAP 2 (oral) | Early Clinical Response (ECR) at 96±24h | 90.8% | 90.8% | 0.1% | Oral lefamulin is non-inferior to oral moxifloxacin.[6][7] |
| Omadacycline | OPTIC | Investigator-Assessed Clinical Response (IACR) at Post-Treatment Evaluation (PTE) | 85.1% | 87.6% | 2.5% (-2.4 to 7.4) | Omadacycline is non-inferior to moxifloxacin.[8][9] |
| Omadacycline | OPTIC-2 | Early Clinical Response (ECR) at 72-120h | 87.7% | 89.6% | 1.9% (-3.0 to 6.8) | Omadacycline is non-inferior to moxifloxacin.[10][11] |
| Delafloxacin | DEFINE-CABP | Early Clinical Response (ECR) at 96±24h | 89.0% | 88.9% | -0.2% (-4.4 to 4.1) | Delafloxacin is non-inferior to moxifloxacin.[12][13][14] |
In Vitro Activity Against Key Respiratory Pathogens (MIC₉₀ in μg/mL)
The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC₉₀) is a critical measure of an antibiotic's potency.
| Pathogen | Moxifloxacin | Lefamulin | Omadacycline | Delafloxacin | Comparator Antibiotics |
| Streptococcus pneumoniae | 0.25[15] | 0.12 | 0.12 | 0.06 | Levofloxacin: 1.0[16] |
| Haemophilus influenzae | 0.03[15] | 1 | 1 | 0.06 | Amoxicillin/Clavulanate: 2 |
| Moraxella catarrhalis | 0.06[15] | 0.25 | 0.5 | 0.06 | Azithromycin: 0.12 |
| Staphylococcus aureus (MSSA) | 0.12 | 0.12 | 0.25 | 0.25 | Ciprofloxacin: 1 |
| Staphylococcus aureus (MRSA) | 2 | 0.12 | 0.5 | 0.5 | Levofloxacin: >8 |
| Klebsiella pneumoniae | 0.5 | 8 | 4 | 2 | Ceftriaxone: ≤1 |
| Escherichia coli | 0.25 | 8 | 2 | 1 | Ciprofloxacin: 0.25 |
| Pseudomonas aeruginosa | 8 | >16 | 16 | 4 | Ciprofloxacin: 0.5 |
Note: MIC₉₀ values are compiled from various sources and can vary based on geographic location and testing methodology.
Mechanisms of Action: Signaling Pathways
Understanding the mechanism of action is crucial for predicting efficacy, potential for resistance, and spectrum of activity.
Moxifloxacin: Inhibition of DNA Replication
Moxifloxacin, like other fluoroquinolones, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][17][18] These enzymes are essential for bacterial DNA replication, transcription, and repair.[17] By binding to and stabilizing the enzyme-DNA complex, moxifloxacin introduces double-strand breaks in the bacterial DNA, leading to cell death.[17]
Caption: Moxifloxacin's mechanism of action.
Novel Antibiotics: Alternative Bacterial Targets
Novel antibiotics often employ different mechanisms of action, which can be advantageous against pathogens that have developed resistance to older drug classes.
Lefamulin: A pleuromutilin (B8085454) antibiotic, lefamulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[19][20][21] This unique binding site differs from other ribosome-targeting antibiotics, reducing the likelihood of cross-resistance.[19]
Caption: Lefamulin's mechanism of action.
Omadacycline: As a member of the aminomethylcycline class, omadacycline is a modernized tetracycline (B611298). It inhibits protein synthesis by binding to the 30S ribosomal subunit.[22] Its structural modifications allow it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[22][23][24]
Caption: Omadacycline's mechanism of action.
Delafloxacin: This novel fluoroquinolone also targets DNA gyrase and topoisomerase IV.[25][26][27] However, its anionic nature at neutral pH is thought to contribute to its enhanced potency, particularly against Gram-positive pathogens, including MRSA.[13]
Caption: Delafloxacin's mechanism of action.
Experimental Protocols
The following sections outline the general methodologies employed in the key clinical trials cited in this guide. For complete details, readers are encouraged to consult the original publications.
General Clinical Trial Design for Community-Acquired Bacterial Pneumonia (CABP)
The Phase 3 trials comparing novel antibiotics to moxifloxacin for CABP typically follow a randomized, double-blind, multicenter, non-inferiority design.
Caption: General experimental workflow for CABP clinical trials.
1. Patient Population:
-
Adults with a diagnosis of community-acquired bacterial pneumonia.
-
Severity of illness is typically classified using a validated scoring system, such as the Pneumonia Severity Index (PSI) or CURB-65.
2. Randomization and Blinding:
-
Patients are randomly assigned in a 1:1 ratio to receive either the novel antibiotic or moxifloxacin.
-
To maintain blinding, a double-dummy technique is often used, where patients receive the active drug and a placebo corresponding to the other treatment arm.
3. Dosing Regimens:
-
Moxifloxacin: Typically administered at 400 mg once daily, with an option for intravenous to oral transition.
-
Lefamulin: 150 mg IV every 12 hours or 600 mg orally every 12 hours.[7]
-
Omadacycline: 100 mg IV every 12 hours for two doses, then 100 mg IV daily, with an option to switch to 300 mg orally once daily.[8][10]
-
Delafloxacin: 300 mg IV every 12 hours with an option to switch to 450 mg orally every 12 hours.[28]
4. Efficacy Assessments:
-
Primary Endpoint: Often the Early Clinical Response (ECR) at 72 to 120 hours after the first dose, defined by survival and improvement in pre-specified signs and symptoms of pneumonia.[8]
-
Secondary Endpoints: Typically include the Investigator's Assessment of Clinical Response (IACR) at a post-treatment evaluation (PTE) visit, microbiological response, and overall safety and tolerability.
5. Microbiological Methods:
-
Specimen Collection: Sputum, blood, and urine samples are collected at baseline for culture and other diagnostic tests.
-
Pathogen Identification: Standard microbiological techniques, including culture, serology, and polymerase chain reaction (PCR), are used to identify the causative pathogens.
-
In Vitro Susceptibility Testing: The minimum inhibitory concentrations (MICs) of the study drugs and comparator agents are determined for bacterial isolates using broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Conclusion
Moxifloxacin remains a highly effective antibiotic for respiratory tract infections. However, the emergence of novel antibiotics such as lefamulin, omadacycline, and delafloxacin provides valuable alternatives, particularly in the context of evolving antibiotic resistance. These newer agents have demonstrated non-inferiority to moxifloxacin in robust clinical trials and may offer advantages in their mechanisms of action and activity against certain resistant pathogens. The choice of antibiotic should be guided by local susceptibility patterns, patient-specific factors, and the evolving landscape of antimicrobial resistance. Continued surveillance and research are essential to optimize the use of both established and novel therapies for respiratory pathogens.
References
- 1. moxifloxacin hydrochloride: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
- 2. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Intravenous-to-oral Lefamulin, a Pleuromutilin Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. Phase 3 clinical trial confirms Lefamulin is non-inferior to moxifloxacin for pneumonia: JAMA [speciality.medicaldialogues.in]
- 7. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Omadacycline versus moxifloxacin for community-acquired bacterial pneumonia (OPTIC-2): a phase 3b, randomised, double-blind, multicentre, controlled, noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Phase 3 Study to Compare Delafloxacin With Moxifloxacin for the Treatment of Adults With Community-Acquired Bacterial Pneumonia (DEFINE-CABP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase 3 Study to Compare Delafloxacin With Moxifloxacin for the Treatment of Adults With Community-Acquired Bacterial Pneumonia (DEFINE-CABP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benchmarking the in vitro activities of moxifloxacin and comparator agents against recent respiratory isolates from 377 medical centers throughout the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 18. internationaldrugmart.com [internationaldrugmart.com]
- 19. What is the mechanism of Lefamulin Acetate? [synapse.patsnap.com]
- 20. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijbcp.com [ijbcp.com]
- 22. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of Action of the Novel Aminomethylcycline Antibiotic Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is the mechanism of Delafloxacin meglumine? [synapse.patsnap.com]
- 26. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]
- 27. Delafloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. journals.asm.org [journals.asm.org]
Statistical Validation of Preclinical Data for Moxifloxacin Hydrochloride Monohydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Moxifloxacin Hydrochloride Monohydrate against other fluoroquinolone alternatives, supported by experimental data. The following sections detail the statistical approaches for validating preclinical data, present comparative efficacy and safety data in tabular format, outline experimental protocols for key studies, and visualize relevant biological pathways and workflows.
Statistical Approaches for Preclinical Data Validation
The validation of preclinical data for antibacterial agents like Moxifloxacin Hydrochloride Monohydrate relies on robust statistical analysis to ensure the reliability and significance of the findings. Key statistical methods employed in preclinical studies include:
-
Descriptive Statistics: Initial analysis involves summarizing data using measures like mean, median, standard deviation, and range to describe the central tendency and variability of experimental results, such as Minimum Inhibitory Concentrations (MICs).
-
Hypothesis Testing:
-
t-tests and Analysis of Variance (ANOVA): These are commonly used to compare the mean efficacy (e.g., bacterial load reduction) between two or more treatment groups (e.g., Moxifloxacin vs. comparator drugs vs. placebo). ANOVA is particularly useful when comparing multiple antibiotics simultaneously, followed by post-hoc tests to identify specific differences between pairs of treatments.
-
Non-parametric tests: When data do not follow a normal distribution, non-parametric alternatives like the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test (for more than two groups) are employed to compare treatment effects.
-
-
Regression Analysis: This method can be used to model the dose-response relationship of an antibiotic, helping to determine the effective dose range.
-
Analysis of Survival Data: In lethal infection models, Kaplan-Meier survival curves and the log-rank test are used to compare the survival rates of animals treated with different antibiotics.
-
Statistical Equivalence Testing: This approach is used to determine if the efficacy of a new drug is statistically equivalent to a standard treatment, which is crucial in comparative studies.
When analyzing data from multiple outcomes, adjustments for multiple comparisons, such as the Bonferroni correction, are necessary to control the overall type I error rate. The choice of statistical test is intrinsically linked to the study design, and therefore, statistical planning is a critical component of preclinical research.
Comparative Preclinical Efficacy and Safety Data
The following tables summarize the quantitative preclinical data for Moxifloxacin Hydrochloride Monohydrate and its comparators, Levofloxacin and Gemifloxacin (B1671427).
In Vitro Activity against Streptococcus pneumoniae
| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | MPC50 (μg/mL) | MPC90 (μg/mL) |
| Moxifloxacin | 0.5 | 4 | 1 | 16 |
| Levofloxacin | 2 | 32 | 4 | 64 |
| Gemifloxacin | 0.125 | 1 | 0.5 | 4 |
MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates.[1][2][3] MPC50/MPC90: Mutant prevention concentration for 50%/90% of isolates.[1][2][3]
In Vivo Efficacy in a Murine Thigh Infection Model with Streptococcus pneumoniae
| Treatment Group | Dose (mg/kg) | Bacterial Load Reduction (log10 CFU/thigh) at 24h |
| Moxifloxacin | 100 | 3.5 |
| Levofloxacin | 150 | 2.8 |
| Placebo | - | 0.2 (growth) |
(Data are hypothetical and for illustrative purposes based on typical outcomes in such models)
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC)
The MICs of moxifloxacin, levofloxacin, and gemifloxacin against clinical isolates of Streptococcus pneumoniae are determined using the agar (B569324) dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines. For MPC determination, a high-inoculum (1010 CFU) of each bacterial strain is plated on agar containing various concentrations of the respective antibiotic. The MPC is recorded as the lowest antibiotic concentration that prevents the growth of any bacterial colonies after 48 hours of incubation.
Murine Neutropenic Thigh Infection Model
This model is used to evaluate the in vivo efficacy of antibiotics.
-
Induction of Neutropenia: Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are inoculated intramuscularly in the thigh with a suspension of Streptococcus pneumoniae.
-
Treatment: At a specified time post-infection, mice are treated with subcutaneous or oral doses of moxifloxacin, a comparator antibiotic, or a vehicle control.
-
Assessment of Bacterial Load: At various time points post-treatment, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar to determine the number of colony-forming units (CFU) per thigh.
Murine Pneumonia Model
This model simulates a respiratory tract infection to assess antibiotic efficacy.
-
Anesthesia and Infection: Mice are anesthetized, and a bacterial suspension (e.g., Klebsiella pneumoniae or Streptococcus pneumoniae) is administered intranasally to induce pneumonia.
-
Treatment: Antibiotic therapy is initiated at a predetermined time after infection.
-
Evaluation of Efficacy: At the end of the treatment period, mice are euthanized, and their lungs are harvested. The lungs are homogenized, and the bacterial load is quantified by plating serial dilutions.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Moxifloxacin
Moxifloxacin, a fluoroquinolone antibiotic, primarily acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition leads to breaks in the bacterial DNA, ultimately causing cell death.
Caption: Mechanism of action of Moxifloxacin.
Moxifloxacin-Induced SOS Response
Fluoroquinolones, including moxifloxacin, can induce the SOS response in bacteria, a global response to DNA damage. This can, in some cases, contribute to the development of antibiotic resistance.
Caption: Moxifloxacin-induced SOS response pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the typical workflow for conducting an in vivo efficacy study of an antibiotic in a murine infection model.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Comparative Study of the Mutant Prevention Concentrations of Moxifloxacin, Levofloxacin, and Gemifloxacin against Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of the mutant prevention concentrations of moxifloxacin, levofloxacin, and gemifloxacin against pneumococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Validation of Moxifloxacin Hydrochloride Monohydrate Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory study to validate the susceptibility testing of Moxifloxacin Hydrochloride Monohydrate. It outlines standardized experimental protocols, presents established quality control (QC) ranges from leading international committees, and offers a workflow for ensuring the reproducibility and accuracy of susceptibility testing results across different laboratory settings. The methodologies and data are aligned with global standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Comparative Analysis of Quality Control Ranges
The foundation of a successful inter-laboratory validation lies in demonstrating that participating laboratories can consistently obtain results within predefined quality control ranges for reference bacterial strains. These ranges for Minimum Inhibitory Concentration (MIC) and disk diffusion zone diameters are established through extensive collaborative studies. Below is a comparison of the QC ranges for Moxifloxacin as defined by EUCAST.
Data Presentation: Quality Control Ranges for Moxifloxacin
For accurate validation, it is recommended to use standard QC strains such as Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 25923, and Pseudomonas aeruginosa ATCC® 27853. The expected ranges provide a benchmark for assessing the performance of each laboratory.
Table 1: EUCAST Quality Control Ranges for Moxifloxacin
| Quality Control Strain | Method | Drug Content | Acceptable Range |
| E. coli ATCC® 25922 | Disk Diffusion | 5 µg | 28-35 mm |
| Broth Microdilution (MIC) | - | 0.008-0.06 mg/L |
Note: Data sourced from EUCAST Quality Control Tables. Corresponding comprehensive data for these specific QC strains from the most recent CLSI M100 document was not publicly available at the time of this guide's compilation. A CLSI study did establish an MIC QC range of 0.008 to 0.03 µg/mL for Moxifloxacin against Neisseria gonorrhoeae ATCC 49226 using agar (B569324) dilution methodology.[1]
Experimental Protocols
Adherence to standardized protocols is critical for the validity of an inter-laboratory study. The following methodologies are based on the established guidelines from CLSI and EUCAST for disk diffusion and broth microdilution testing.
Disk Diffusion Susceptibility Testing Protocol (Kirby-Bauer Method)
This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 4-5 well-isolated colonies of the QC strain.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Mueller-Hinton Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Antimicrobial Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a Moxifloxacin disk (5 µg) to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or calipers.
-
Compare the measured zone diameter to the established QC ranges (as shown in Table 1) to determine if the result is within the acceptable limits.
-
Broth Microdilution (MIC) Susceptibility Testing Protocol
This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Moxifloxacin Dilutions:
-
Prepare serial two-fold dilutions of Moxifloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should bracket the expected MIC of the QC strain.
-
-
Inoculum Preparation:
-
Prepare an inoculum of the QC strain as described in the disk diffusion protocol, adjusted to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the Moxifloxacin dilutions.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Moxifloxacin in which there is no visible growth (clear well).
-
The results for the QC strain should fall within the established acceptable ranges (as shown in Table 1).
-
Workflow for Inter-Laboratory Validation
A structured workflow is essential for the successful execution of an inter-laboratory validation study. The following diagram illustrates the key phases of this process.
Caption: Workflow for an inter-laboratory validation study.
References
Comparative cytotoxicity of Moxifloxacin Hydrochloride Monohydrate and gatifloxacin on human corneal epithelial cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of two fourth-generation fluoroquinolones, Moxifloxacin (B1663623) Hydrochloride Monohydrate and Gatifloxacin (B573), on human corneal epithelial cells. The information presented is collated from in vitro studies to assist in the evaluation of these compounds for ophthalmic applications.
Executive Summary
Both moxifloxacin and gatifloxacin are broad-spectrum antibiotics used in ophthalmology. However, studies on their effects on the viability of human corneal epithelial cells reveal notable differences. While both demonstrate some level of cytotoxicity, the presence and type of preservatives in their commercial formulations appear to play a significant role.[1][2] Unpreserved moxifloxacin has been shown in some studies to exhibit lower toxicity compared to gatifloxacin formulations containing benzalkonium chloride (BAK).[3] Conversely, other research suggests that even without preservatives, moxifloxacin may have a more detrimental effect on corneal wound healing and cell proliferation.[4] This guide will delve into the quantitative data and experimental methodologies from key studies to provide a clearer understanding of their comparative cytotoxicity.
Quantitative Data Summary
The following tables summarize the key findings from comparative cytotoxicity studies on moxifloxacin and gatifloxacin in human corneal epithelial cells.
Table 1: Percentage of Human Corneal Epithelial Cell Death After Exposure to Moxifloxacin and Gatifloxacin [3][5]
| Time Point | Moxifloxacin (0.5%) | Gatifloxacin (0.3%) | Ofloxacin | Levofloxacin | Control (Tissue Culture Media) | Systane™ |
| 5 minutes | 83.6 ± 6.4% | 88.2 ± 7.8% | 90.9 ± 6.7% | 89.5 ± 7.6% | 70.9 ± 6.3% | 70.2 ± 4.0% |
| 15 minutes | 82.3 ± 6.1% | 91.2 ± 6.6% | 89.6 ± 6.3% | 88.9 ± 5.5% | 70.9 ± 6.3% | 70.7 ± 6.9% |
Data presented as mean percentage of cell death ± standard deviation. Moxifloxacin showed the least toxicity among the tested antibiotics.[3][5]
Table 2: Comparative Cytotoxicity in Rabbit Corneal Epithelial Cell Layers [6]
| Time Point | Cytotoxicity of Moxifloxacin (0.5%, unpreserved) Compared to Gatifloxacin (0.3% with 0.005% BAK) |
| 15 minutes | 2.8x greater cytotoxicity (p<0.001) |
| 30 minutes | 3.0x greater cytotoxicity (p<0.001) |
This study on rabbit corneal epithelial cells found that the unpreserved moxifloxacin solution was significantly more cytotoxic than the gatifloxacin solution containing BAK.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of moxifloxacin and gatifloxacin cytotoxicity.
In Vitro Cytotoxicity Assessment on Human Corneal Epithelial Cells[3][5]
-
Cell Culture: 10.014 pRSV–T human corneal epithelial cells (2000–3000 cells/well) were cultured in 160 tissue wells.
-
Exposure: The cells were divided into 10 groups and exposed to 100 microliters of undiluted antibiotics (moxifloxacin, levofloxacin, gatifloxacin, and ofloxacin) or a control substance (Systane™ or normal media).
-
Incubation: The exposure was carried out for either 5 minutes or 15 minutes.
-
Quantification of Cell Death: Live/dead reagents (from Molecular Probes) were used to quantify the effects of each drug. The relative levels of live and dead cells were then evaluated using a Biotek FL600 Microplate Fluorescence Reader.
Cytotoxicity Assessment in Primary Rabbit Corneal Epithelial Cell Layers[6]
-
Cell Culture: Corneal epithelial cells were harvested from New Zealand White rabbit corneas and cultured on Transwell™ filters until they reached confluency (5-6 days).
-
Exposure: The commercial formulations of gatifloxacin 0.3% with 0.005% benzalkonium chloride (Zymar®) and unpreserved moxifloxacin 0.5% (Vigamox™) were applied to the apical compartment (tear side) of the Transwells containing the rabbit corneal epithelial cell layers.
-
Incubation: The cells were incubated at 37°C for 15 and 30 minutes.
-
Cytotoxicity Assessment: An ethidium (B1194527) bromide staining assay was used to assess cytotoxicity and cell membrane disruption.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
- 1. Comparison of fluoroquinolones: cytotoxicity on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Safety Operating Guide
Proper Disposal of Moxifloxacin Hydrochloride Monohydrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Moxifloxacin Hydrochloride Monohydrate is critical for environmental protection and laboratory safety. Improper disposal of this potent fluoroquinolone antibiotic can contribute to environmental contamination and the development of antimicrobial resistance.[1][2][3] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of Moxifloxacin Hydrochloride Monohydrate responsibly.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle Moxifloxacin Hydrochloride Monohydrate with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Handling in a well-ventilated area is crucial. [4][5] Wear suitable protective clothing, including impervious gloves (inspected before use) and safety goggles with side shields or a face shield, particularly when there is a risk of generating dusts, mists, or aerosols.[4][6] Avoid contact with skin and eyes, and prevent the formation of dust.[4][5] In case of contact, immediately flush the affected area with plenty of water and seek medical attention if irritation persists.[5][7]
Step-by-Step Disposal Protocol
The disposal of Moxifloxacin Hydrochloride Monohydrate is governed by federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][8]
-
Waste Identification and Segregation:
-
Determine if the Moxifloxacin waste is classified as hazardous. While not specifically listed, some pharmaceutical waste can be deemed hazardous based on its characteristics.[9] It is best practice to manage it as such to ensure compliance.
-
Segregate Moxifloxacin waste from other laboratory waste streams. Use designated, clearly labeled, leak-proof containers. For RCRA hazardous pharmaceutical waste, a black container is often used.
-
-
Container Management:
-
Keep the waste container tightly closed in a dry, cool, and well-ventilated area.[4][5]
-
Store the container away from incompatible materials and foodstuffs.[4]
-
Ensure the container is properly labeled with its contents, "Hazardous Waste," and any other required information by your institution and local regulations.
-
-
Disposal Pathway:
-
DO NOT dispose of Moxifloxacin Hydrochloride Monohydrate down the drain or in regular trash.[4][7] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[8]
-
The primary and required method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][8]
-
Engage a certified hazardous waste disposal contractor to collect and transport the waste for proper treatment.
-
-
Decontamination of Empty Containers and Labware:
-
Empty containers that held Moxifloxacin should be triple-rinsed (or the equivalent).[4] The rinsate should be collected and treated as hazardous waste.
-
After proper rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on the material and local regulations.[4]
-
Contaminated labware should be decontaminated or disposed of as hazardous waste.
-
Environmental Impact and Quantitative Data
The improper disposal of antibiotics like Moxifloxacin has led to their detection in various aquatic environments, posing a risk to ecosystems.
| Parameter | Concentration/Effect | Source | Reference |
| Environmental Concentration | |||
| Municipal Wastewater | 0.18 µg/L to 224 µg/L | Wastewater | [2] |
| Surface Water | 0.5 ng L–1 to 6.5 mg L–1 | Water Bodies | [3] |
| Hospital Wastewater | 3 ng L–1 to 240 µg L–1 | Wastewater | [3] |
| Pharmaceutical Wastewater | 6 ng L–1 to 31 mg L–1 | Wastewater | [3] |
| Ecotoxicity | |||
| EC50 for Microcystis aeruginosa | 6.91 µg/L (at 5 mg/L phosphorus) | Aquatic Microorganism | [2] |
| Bioconcentration Factor (BCF) | 0.03 to 70 in Lampsilis siliquoidea | Freshwater Mussel | [10] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Moxifloxacin Hydrochloride Monohydrate in a laboratory setting.
Caption: Disposal workflow for Moxifloxacin Hydrochloride Monohydrate.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Toxicity of Moxifloxacin on the Growth, Photosynthesis, Antioxidant System, and Metabolism of Microcystis aeruginosa at Different Phosphorus Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. merck.com [merck.com]
- 7. merck.com [merck.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Toxicity and bioconcentration of the pharmaceuticals moxifloxacin, rosuvastatin, and drospirenone to the unionid mussel Lampsilis siliquoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Moxifloxacin, Hydrochloride Monohydrate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Moxifloxacin Hydrochloride Monohydrate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
When handling Moxifloxacin Hydrochloride Monohydrate, appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.[1][2] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical impermeable gloves (tested according to EN 374).[3] Powder-free gloves are recommended.[4] | To prevent skin contact. Thicker gloves generally offer better protection.[4] |
| Eye/Face Protection | Safety goggles with side-shields.[2] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1] Impervious clothing is recommended.[2] Long-cuffed gowns are preferable.[4] | To protect skin from accidental exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when dust formation is likely.[3][5] | To prevent inhalation of the compound, especially when handling the powder form. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of Moxifloxacin Hydrochloride Monohydrate from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]
-
Keep it away from foodstuffs and incompatible materials.[1]
2. Preparation and Handling:
-
Always handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Before handling, put on all required PPE as specified in the table above.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Wash hands thoroughly after handling the substance.[6]
3. Disposal:
-
Dispose of waste material in accordance with national and local regulations.[6]
-
Do not mix with other waste. Leave chemicals in their original containers for disposal.[6]
-
Contaminated packaging should be handled in the same manner as the product itself and can be offered for recycling or reconditioning after being triple-rinsed (or equivalent).[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1] Disposal can be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
Accidental Release Measures
In the event of a spill, follow these emergency procedures.
1. Immediate Response:
-
Evacuate personnel from the immediate spill area.[1]
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[1]
2. Personal Protection:
-
Wear the appropriate PPE, including respiratory protection, chemical impermeable gloves, and eye protection.[1]
3. Containment and Cleanup:
-
Avoid dust formation.[1]
-
Mechanically collect the spilled material (e.g., by sweeping or vacuuming with a HEPA filter) and place it in a suitable, closed container for disposal.[1]
-
Use spark-proof tools and explosion-proof equipment if necessary.[1]
-
After the material has been collected, clean the affected area.
The following diagram illustrates the workflow for handling a chemical spill of Moxifloxacin Hydrochloride Monohydrate.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
